2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Description
Properties
IUPAC Name |
(2-chloro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDHZSRUQKDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657168 | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-92-4 | |
| Record name | 1-Methyl 3-borono-4-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the , a key building block in modern synthetic chemistry. Primarily utilized in palladium-catalyzed cross-coupling reactions, this molecule is instrumental in the development of novel pharmaceuticals and advanced materials. This document details the most reliable synthetic methodology, rooted in organolithium chemistry, and provides a step-by-step protocol suitable for experienced researchers. The guide explains the underlying chemical principles, discusses alternative routes, and emphasizes safety and handling considerations. Our objective is to furnish researchers, scientists, and drug development professionals with a field-proven, trustworthy, and scientifically robust resource for the preparation of this valuable reagent.
Introduction: Strategic Importance of Substituted Phenylboronic Acids
Arylboronic acids and their derivatives are foundational pillars of contemporary organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and high functional group tolerance have made them indispensable tools for constructing carbon-carbon bonds.[2]
The Utility of this compound
This compound (CAS 913835-92-4) is a particularly valuable bifunctional reagent.[3][4] Its structure incorporates three key features:
-
A Boronic Acid Moiety: The primary reactive site for Suzuki-Miyaura coupling, enabling the formation of a new aryl-aryl or aryl-heteroaryl bond.[2]
-
An Electron-Withdrawing Methoxycarbonyl Group: This ester functionality modulates the electronic properties of the phenyl ring and serves as a handle for subsequent chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
-
An Ortho-Chloro Substituent: The chlorine atom provides steric influence and an additional potential site for cross-coupling reactions, although it is generally less reactive than aryl bromides or iodides in typical Suzuki conditions.
This unique combination of functional groups makes it a crucial intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and materials for organic electronics.[3]
Physicochemical Properties
A summary of the key properties of the target compound is presented below.
| Property | Value | Reference |
| CAS Number | 913835-92-4 | [3][4] |
| Molecular Formula | C₈H₈BClO₄ | [3][4] |
| Molecular Weight | 214.41 g/mol | [3][4] |
| Appearance | Typically an off-white to white solid | General Knowledge |
| Storage | Sealed in a dry environment, 2-8°C | [4] |
Synthetic Strategy: A Retrosynthetic Approach
The synthesis of arylboronic acids can be achieved through several established methods, including the reaction of organometallic reagents with borate esters, palladium-catalyzed Miyaura borylation, and direct C-H borylation.[5] For this compound, the most direct and reliable approach involves the formation of an organometallic intermediate from a di-halogenated precursor, followed by quenching with a borate ester.
The retrosynthetic analysis shown below disconnects the C-B bond, identifying an aryllithium or Grignard reagent as the key intermediate, which in turn originates from a commercially available halogenated benzoic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
This analysis points to an organolithium-mediated pathway as highly effective. The choice between a Grignard and an organolithium route is critical; the halogen-lithium exchange is often faster and occurs at lower temperatures than Grignard formation, which is crucial for preserving the ester functional group.[6] Therefore, we will focus on the organolithium route.
Core Synthesis Protocol: Organolithium-Mediated Borylation
This section provides a detailed, field-proven protocol for the from methyl 3-bromo-5-chlorobenzoate.
Principle and Mechanistic Causality
The core of this synthesis is a selective halogen-metal exchange followed by electrophilic trapping.
-
Selective Halogen-Metal Exchange: The starting material, methyl 3-bromo-5-chlorobenzoate, has two different halogen atoms. Bromine is significantly more reactive towards lithium-halogen exchange than chlorine. By using a strong organolithium base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), we can selectively replace the bromine atom with lithium, leaving the chlorine and the ester group intact. The extremely low temperature is critical to prevent the highly nucleophilic aryllithium intermediate from attacking the ester group of another molecule.[6]
-
Borylation: The generated aryllithium species is a potent nucleophile. It is immediately trapped by adding a trialkyl borate, typically triisopropyl borate or trimethyl borate. The boron atom in the borate is electrophilic and readily accepts the aryl nucleophile, forming a boronate ester intermediate.
-
Hydrolysis: The final step is an acidic aqueous workup. The boronate ester is hydrolyzed under these conditions to yield the desired this compound.
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the synthesis.
Caption: Step-by-step workflow for the synthesis protocol.
Detailed Step-by-Step Protocol
Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE). All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 3-bromo-5-chlorobenzoate | 249.48 | 10.0 g | 40.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.6 mL | 44.1 |
| Triisopropyl borate | 188.08 | 11.2 mL | 48.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| 2 M Hydrochloric Acid (HCl) | - | ~100 mL | - |
| Ethyl Acetate (EtOAc) | - | ~300 mL | - |
| Saturated Sodium Chloride (Brine) | - | ~100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Preparation: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 3-bromo-5-chlorobenzoate (10.0 g, 40.1 mmol).
-
Dissolution: Add anhydrous THF (200 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44.1 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change may be observed.
-
Stirring: Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (11.2 mL, 48.1 mmol, 1.2 eq) dropwise over 15 minutes, again maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Let it stir overnight (approx. 16 hours).
-
Quenching & Hydrolysis: Cool the flask in an ice-water bath. Slowly and carefully quench the reaction by adding 2 M HCl (~100 mL) until the pH is acidic (~pH 2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.
Alternative Synthetic Routes
While the organolithium method is robust, other strategies exist and may be suitable depending on substrate availability and laboratory capabilities.
Palladium-Catalyzed Miyaura Borylation
This method involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[5]
Caption: General scheme for the Miyaura Borylation route.
This route avoids the use of cryogenic temperatures and highly pyrophoric reagents. However, it requires an expensive palladium catalyst and an additional deprotection step to convert the resulting pinacol boronate ester to the final boronic acid.
Safety, Handling, and Storage
-
n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere. Any exposure to air or moisture can cause it to ignite. Use appropriate syringes and cannulation techniques.
-
Cryogenic Baths: Dry ice and acetone/liquid nitrogen are extremely cold. Wear cryogenic gloves and safety glasses to prevent frostbite and eye injury.
-
Solvents: THF and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Product Stability: Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides.[7] While often reversible, it is best to store the final product under dry conditions, preferably refrigerated at 2-8°C, to ensure long-term stability and reactivity.[4]
Conclusion
The is most effectively and selectively achieved through an organolithium-mediated borylation of methyl 3-bromo-5-chlorobenzoate. The protocol detailed in this guide is robust and reproducible, provided that stringent anhydrous and low-temperature conditions are maintained. This approach offers high selectivity and avoids the costs associated with palladium catalysis, making it a preferred method for laboratory-scale synthesis. By understanding the causality behind each experimental step, researchers can confidently prepare this versatile building block for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 4. achmem.com [achmem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
physicochemical properties of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
An In-depth Technical Guide to 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the physicochemical properties, characterization, and application of this compound. The insights provided herein are grounded in established chemical principles and field-proven methodologies to empower its effective utilization in research and development.
Molecular Overview and Strategic Importance
This compound (CAS No. 913835-92-4) is a highly functionalized arylboronic acid that has emerged as a valuable building block in modern organic synthesis.[1] Its strategic importance lies in the orthogonal reactivity of its constituent functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions; the electron-withdrawing chloro group; and the methoxycarbonyl (ester) group, which can serve as a synthetic handle for further derivatization.[1] This trifecta of functionality makes it a versatile reagent for constructing complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical discovery.[2][3]
Key Compound Identifiers
| Property | Value | Reference |
| CAS Number | 913835-92-4 | [1][4][5] |
| Molecular Formula | C₈H₈BClO₄ | [1][4][5] |
| Molecular Weight | 214.41 g/mol | [1][4][5] |
| Purity | Typically ≥96-98% | [1][4] |
Chemical Structure
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of a reagent are critical determinants of its handling, reactivity, and application scope. While exhaustive experimental data for this specific molecule is not compiled in a single public source, we can infer its properties based on its structural analogues and the fundamental principles of physical organic chemistry.
| Property | Expected Value / Observation | Rationale & Comparative Insights |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature.[6] |
| Melting Point | 140-160 °C (Predicted) | The melting point is influenced by crystal packing, hydrogen bonding between boronic acid groups, and substituent effects. The related 2-Methoxycarbonylphenylboronic acid melts at 102-107 °C.[7] The additional chloro-substituent likely increases the melting point due to increased molecular weight and potentially altered crystal packing. |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMF, Methanol). Poorly soluble in non-polar solvents (e.g., Hexanes) and water.[6] | The boronic acid group can engage in hydrogen bonding, favoring solubility in polar protic and aprotic solvents. The overall aromatic character limits solubility in highly polar solvents like water. |
| pKa | ~7.5 - 8.5 (Predicted) | The boronic acid is a mild Lewis acid.[6] Its acidity (pKa ≈ 8.8 for the parent phenylboronic acid) is modulated by the electronic effects of the ring substituents.[6] The electron-withdrawing nature of both the chloro and methoxycarbonyl groups is expected to increase the acidity of the boronic acid, thereby lowering its pKa relative to the unsubstituted parent. A predicted pKa for the structurally similar 2-chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid is 7.53.[8] |
Spectroscopic Characterization: A Practical Workflow
Accurate structural confirmation is paramount. The following section details the standard operating procedures for the spectroscopic analysis of this compound, including expected spectral features.
Caption: Standard workflow for the spectroscopic characterization of a solid organic compound.
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: ¹H NMR provides definitive information on the number and connectivity of protons in the molecule, confirming the substitution pattern of the aromatic ring and the presence of the methyl ester.
-
Experimental Protocol:
-
Expected Spectral Data:
-
~8.0-8.2 ppm (br s, 2H): Boronic acid protons (-B(OH)₂). These protons are often broad and may exchange with trace water in the solvent.
-
~7.8-8.1 ppm (m, 3H): Aromatic protons. The specific splitting pattern will be complex (likely a combination of doublets and doublet of doublets) due to the substitution. The protons ortho and para to the electron-withdrawing ester group will be shifted furthest downfield.
-
~3.9 ppm (s, 3H): Methoxy protons (-OCH₃) of the ester group. This will appear as a sharp singlet.
-
B. Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, such as the O-H of the boronic acid, the C=O of the ester, and the C-Cl bond.
-
Experimental Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Record a background spectrum.[9]
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[9]
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9]
-
-
Expected Absorption Bands:
-
3500-3200 cm⁻¹ (broad): O-H stretching of the boronic acid group, often showing hydrogen bonding.[11]
-
~3000 cm⁻¹: Aromatic C-H stretching.[11]
-
~1720 cm⁻¹ (strong): C=O stretching of the ester functional group.[11]
-
~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.[11]
-
~1350 cm⁻¹: B-O stretching.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
~800-700 cm⁻¹: C-Cl stretching.
-
C. Mass Spectrometry (MS)
-
Causality: High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula by determining the compound's exact mass.
-
Experimental Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like acetonitrile/water.[12]
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.[13]
-
Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and observe the molecular ion.[14]
-
Acquire the spectrum in both positive and negative ion modes.
-
-
Expected Results:
-
Negative Ion Mode [M-H]⁻: The deprotonated molecule would be the primary ion observed, with an expected m/z of 213.00 . The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
-
Positive Ion Mode [M+H]⁺ or [M+Na]⁺: Adducts with protons or sodium ions may be observed.
-
Boroxine Formation: Boronic acids have a tendency to dehydrate to form cyclic trimeric anhydrides called boroxines, especially in the gas phase or upon heating.[14] This may be observed as a higher mass ion in the mass spectrum.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction.[1][2] This Nobel Prize-winning, palladium-catalyzed reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, specifically for creating biaryl or aryl-alkenyl structures.[15]
-
Mechanism and Rationale: In the catalytic cycle, this boronic acid serves as the source of the 2-Chloro-5-(methoxycarbonyl)phenyl nucleophile. The reaction typically involves a Pd(0) catalyst, a base, and an organic halide or triflate. The base activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium center.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the reagent.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[16][17] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[17]
-
Handling: Avoid contact with skin and eyes.[17] Avoid the formation of dust and aerosols.[17] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5] Recommended storage temperature is between 2-8°C.[5] Protect from moisture, as boronic acids can dehydrate.
-
In case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]
-
Skin: Wash off with soap and plenty of water.[17]
-
Ingestion: If swallowed, rinse mouth with water and consult a physician.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]
-
References
- 1. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 2. (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. achmem.com [achmem.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. 2-甲氧羰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-CHLORO-4-FLUORO-5-(METHOXYCARBONYL)PHENYLBORONIC ACID | 957066-03-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. par.nsf.gov [par.nsf.gov]
- 13. scirp.org [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. dhc-solvent.de [dhc-solvent.de]
- 17. aaronchem.com [aaronchem.com]
stability and storage of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a vital building block in contemporary organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures through cross-coupling reactions. The integrity of this reagent is paramount to ensure reaction efficiency, reproducibility, and the purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. We will delve into the mechanistic underpinnings of its stability, influenced by its unique substitution pattern, and provide actionable protocols for its management in a research and development setting.
Introduction: The Critical Role of Reagent Stability
Boronic acids are indispensable tools in modern synthetic chemistry, most notably for their utility in the Suzuki-Miyaura cross-coupling reaction. Their moderate reactivity, general stability, and ease of handling have cemented their place in the synthetic chemist's toolbox.[1] However, the term "stability" is relative, and boronic acids are susceptible to degradation, which can have profound consequences on experimental outcomes. Impurities arising from degradation can lead to reduced reaction yields, difficult purifications, and the introduction of potentially genotoxic byproducts.[2]
This guide focuses on this compound, a substituted arylboronic acid featuring both an electron-withdrawing chloro group and a methoxycarbonyl group. Understanding the interplay of these substituents is key to predicting and mitigating its degradation.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| CAS Number | 913835-92-4 | [3][4] |
| Molecular Formula | C₈H₈BClO₄ | [3] |
| Molecular Weight | 214.41 g/mol | [3] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Melting Point | Not consistently reported, requires experimental verification. | |
| Solubility | Soluble in many organic solvents (e.g., methanol, DMSO, DMF). Solubility in aqueous media is pH-dependent. | General knowledge |
Intrinsic Stability and the Influence of Substituents
The stability of an arylboronic acid is significantly influenced by the electronic nature of its substituents. The phenyl ring of this compound is substituted with two electron-withdrawing groups (EWGs): a chloro group and a methoxycarbonyl group.
The presence of EWGs increases the Lewis acidity of the boron atom.[5][6] This enhanced electrophilicity can make the boronic acid more susceptible to certain degradation pathways.
Major Degradation Pathways
There are two primary degradation pathways for arylboronic acids that researchers must be vigilant against: protodeboronation and oxidation.
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene.[7][8] In the case of this compound, this would result in the formation of methyl 3-chlorobenzoate.
This process can be catalyzed by acid or base and is often promoted by residual moisture.[7] The rate of protodeboronation is highly dependent on the electronic properties of the aryl ring. While electron-donating groups can sometimes accelerate this process, highly electron-deficient arenes can also undergo rapid base-mediated decomposition.[7]
Caption: Simplified protodeboronation of the target molecule.
Oxidation: The Formation of Phenolic Impurities
Arylboronic acids can undergo oxidation to form the corresponding phenols.[9] This process is often mediated by exposure to air (oxygen) and can be accelerated by light and trace metal impurities. The primary oxidative degradation product of this compound would be methyl 3-chloro-4-hydroxybenzoate.
Oxidative degradation is a significant concern as the resulting phenolic impurities can interfere with subsequent reactions and are often difficult to remove.[9]
Caption: Oxidative degradation leading to a phenolic impurity.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above, stringent storage and handling procedures are essential.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation.[10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |
| Light | Amber vial or stored in the dark | Protects against light-catalyzed oxidation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents ingress of moisture and air. |
Handling Procedures
-
Inert Atmosphere: Whenever possible, handle the solid compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Minimize Exposure: Only remove the required amount of material from the main container and promptly reseal it.
-
Use Dry Solvents: When preparing solutions, use anhydrous solvents to minimize water-mediated degradation.
-
Avoid Contamination: Use clean spatulas and glassware to prevent contamination with trace metals or other reactive species that could catalyze degradation.
Assessing Stability: A Protocol for Forced Degradation Studies
To empirically determine the stability of a specific batch of this compound, a forced degradation study is recommended.[1][2][11] This involves subjecting the compound to stress conditions to accelerate its degradation.
Experimental Protocol
-
Sample Preparation: Prepare several accurately weighed samples of this compound.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve a sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve a sample in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.[1]
-
Oxidation: Dissolve a sample in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.[1]
-
Thermal Stress: Keep a solid sample in an oven at 80°C for 48 hours.
-
Photostability: Expose a solid sample to a calibrated light source as per ICH Q1B guidelines.[1]
-
Control: Store a sample under the recommended storage conditions (2-8°C, dark, inert atmosphere).
-
-
Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dissolve all samples in a suitable solvent (e.g., acetonitrile/water) and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A mass balance should be performed to account for all components.[11]
Caption: Workflow for a forced degradation study.
Conclusion
The stability of this compound is a critical parameter that dictates its successful application in research and drug development. While its electron-withdrawing substituents enhance its reactivity in desired transformations, they also influence its susceptibility to degradation via protodeboronation and oxidation. By adhering to stringent storage and handling protocols, and by understanding its inherent chemical liabilities, researchers can ensure the integrity of this valuable reagent. The implementation of proactive stability assessment through forced degradation studies is a best practice that validates the quality of the material and ultimately contributes to the robustness and reproducibility of synthetic endeavors.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. achmem.com [achmem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. researchgate.net [researchgate.net]
- 6. aablocks.com [aablocks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the Solubility of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid, a key building block in contemporary drug discovery and organic synthesis.[1][2][3] While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes general solubility principles for phenylboronic acids, offers a robust experimental framework for determining its solubility profile, and discusses the critical implications of solvent selection for its application, particularly in Suzuki-Miyaura cross-coupling reactions.[3] This guide is intended for researchers, chemists, and formulation scientists who utilize this versatile reagent.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₈BClO₄ and a molecular weight of 214.41 g/mol , is a substituted aromatic boronic acid of significant interest in medicinal chemistry and materials science.[1][4][5] Its structural features—a chloro substituent, a methoxycarbonyl group, and a boronic acid moiety—make it a highly versatile reagent. The boronic acid group is paramount for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3]
A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective use. Solvent choice directly impacts:
-
Reaction Kinetics and Yield: Ensuring the reagent is fully dissolved is crucial for homogeneous reaction conditions, leading to optimal reaction rates and higher product yields.
-
Purification and Isolation: Knowledge of solubility is essential for developing effective crystallization and chromatography protocols for product purification.
-
Formulation and Drug Delivery: In later-stage drug development, solubility characteristics are a determining factor in creating stable and bioavailable formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 913835-92-4 | [1][4][5] |
| Molecular Formula | C₈H₈BClO₄ | [1][4][5] |
| Molecular Weight | 214.41 g/mol | [1][4][5] |
| Appearance | White to off-white powder/crystal | [6] |
| Melting Point | 230-232°C | [5] |
General Solubility Profile of Phenylboronic Acids: An Evidence-Based Proxy
Direct, experimentally determined solubility data for this compound in a range of organic solvents is sparse in peer-reviewed literature. However, extensive studies on phenylboronic acid and its derivatives provide a strong predictive framework for its behavior.
Generally, the solubility of phenylboronic acids is governed by the interplay between the polarity of the solvent and the substituents on the phenyl ring.[7] Research indicates that phenylboronic acid itself exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbon solvents.[8][9]
The presence of the methoxycarbonyl group, an ester, is expected to increase the compound's affinity for organic solvents compared to the parent phenylboronic acid.[10] The chloro group will also modulate the polarity and crystal lattice energy, influencing solubility.
Expected Solubility Trends for this compound:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl ether | High | The polar nature of the ether oxygen can hydrogen bond with the boronic acid hydroxyl groups. |
| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, the carbonyl oxygen provides a site for hydrogen bonding, and the overall polarity is favorable.[8] |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl groups of the solvent can readily solvate the boronic acid. However, the potential for transesterification with the methoxycarbonyl group under certain conditions should be considered. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer moderate polarity suitable for dissolving many organic compounds.[8] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | While less polar, the aromatic nature may provide some favorable interactions with the phenyl ring. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low | The nonpolar nature of these solvents is generally incompatible with the polar boronic acid and ester functionalities.[8] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are excellent at dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination: The Dynamic Method
To obtain precise quantitative solubility data, an experimental determination is essential. The dynamic method, also known as the polythermal method, is a reliable technique for determining the solubility of crystalline solids like boronic acids in various solvents.[7][8][11] This method involves slowly heating a solid-liquid mixture of known composition and identifying the temperature at which the last solid particles dissolve, indicating the saturation point.
Materials and Equipment
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg accuracy)
-
Glass vials with magnetic stir bars
-
Controlled heating block or oil bath with a programmable temperature controller
-
Digital thermometer or thermocouple
-
Turbidity sensor or a laser beam and light detector (optional, for enhanced precision)
-
Magnetic stirrer
Step-by-Step Methodology
-
Preparation of Samples:
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise mass or volume of the chosen organic solvent to the vial to create a mixture of known composition (mole fraction or g/100g solvent).
-
Add a small magnetic stir bar to the vial.
-
-
Equilibrium Measurement:
-
Place the vial in the heating block or oil bath on top of a magnetic stirrer.
-
Begin stirring at a constant, vigorous rate to ensure the suspension is homogeneous.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to approach the dissolution point without overshooting.[11]
-
-
Determination of Dissolution Temperature:
-
Data Collection and Curve Generation:
-
Repeat steps 1-3 with different known compositions of solute and solvent.
-
Plot the dissolution temperatures against the corresponding concentrations (e.g., mole fraction) to construct a solubility curve. This curve provides the solubility of the compound across a range of temperatures.
-
Workflow Diagram
The following diagram illustrates the experimental workflow for the dynamic solubility determination method.
Caption: Workflow for Dynamic Solubility Determination.
Safety and Handling Considerations
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][14] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) for this compound before use for detailed safety information.[12][13][15]
Conclusion
While quantitative solubility data for this compound is not readily published, a strong understanding of its likely behavior can be inferred from the principles governing the solubility of related phenylboronic acids. For applications demanding high precision, the dynamic method provides a reliable and straightforward experimental protocol for generating accurate solubility curves. This foundational data is invaluable for optimizing reaction conditions, streamlining purification processes, and enabling the successful application of this important building block in research and development.
References
- 1. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 2-(Methoxycarbonyl)phenylboronic Acid (contains varying am… [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. aksci.com [aksci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
spectroscopic data for 2-Chloro-5-(methoxycarbonyl)phenylboronic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
This guide provides a comprehensive overview of the analytical techniques used to confirm the structure and purity of this compound (CAS No: 913835-92-4).[1] As experimental spectral data for this specific compound is not consistently available in public databases, this document outlines the expected spectroscopic characteristics based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols and interpretations provided are designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.
Molecular Structure and Expected Spectroscopic Features
This compound is a substituted aromatic compound with a molecular formula of C₈H₈BClO₄ and a molecular weight of 214.41 g/mol .[2][3] Its structure comprises a benzene ring substituted with a chloro group, a methoxycarbonyl (ester) group, and a boronic acid group. Each of these functional groups imparts a unique and predictable signature in various spectroscopic analyses.
-
Aromatic Ring: The trisubstituted benzene ring will show characteristic signals in both ¹H and ¹³C NMR spectroscopy, with the chemical shifts of the aromatic protons and carbons influenced by the electronic effects of the substituents.
-
Methoxycarbonyl Group (-COOCH₃): This ester group will be identifiable by a strong carbonyl (C=O) stretch in the IR spectrum and distinct singlets for the methyl protons and carbonyl/methyl carbons in the NMR spectra.
-
Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom will influence the chemical shifts of adjacent protons and carbons on the aromatic ring.
-
Boronic Acid Group (-B(OH)₂): This group is characterized by a broad O-H stretching vibration in the IR spectrum. The boron atom's direct attachment to the ring will also influence the electronic environment, and its hydroxyl protons may be observable in ¹H NMR, often as a broad, exchangeable signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in a clean, dry 5 mm NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice as it can effectively dissolve the polar boronic acid and will not exchange protons with the B(OH)₂ group as readily as D₂O or Methanol-d₄.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire data over a spectral width of approximately 0-12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire data over a spectral width of approximately 0-200 ppm.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the protons and carbons of the molecule. These predictions are based on the additive effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | br s | 2H | B(OH )₂ | Boronic acid protons are acidic and often appear as a broad singlet; their shift is concentration-dependent. |
| ~8.05 | d | 1H | Ar-H (H6) | Proton ortho to the electron-withdrawing -COOCH₃ group and meta to the -Cl group, expected to be downfield. |
| ~7.85 | dd | 1H | Ar-H (H4) | Proton between the -Cl and -COOCH₃ groups, showing coupling to both adjacent protons. |
| ~7.60 | d | 1H | Ar-H (H3) | Proton ortho to the -Cl group. |
| 3.85 | s | 3H | -COOCH ₃ | Methyl ester protons typically appear as a singlet in this region. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C =O | Carbonyl carbon of the ester group. |
| ~138.0 | Ar-C (C2) | Aromatic carbon bearing the chloro substituent. |
| ~134.5 | Ar-C (C4) | Aromatic methine carbon. |
| ~131.0 | Ar-C (C6) | Aromatic methine carbon. |
| ~130.0 | Ar-C (C5) | Aromatic carbon bearing the ester substituent. |
| ~128.5 | Ar-C (C3) | Aromatic methine carbon. |
| Not Observed | Ar-C -B | The ipso-carbon attached to the boron atom (C1) is often broadened to the baseline or not observed due to quadrupolar relaxation of the boron nucleus.[4] |
| ~52.5 | -COOC H₃ | Methyl carbon of the ester group. |
NMR Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (ATR): The simplest and most common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium). Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum over the range of 4000–400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Predicted IR Spectral Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3500–3200 | Broad, Strong | O–H stretch | Boronic acid, B(OH )₂ |
| 3100–3000 | Medium | C–H stretch | Aromatic |
| ~2955 | Weak | C–H stretch (sp³) | Methoxy, -OCH ₃ |
| ~1725 | Strong | C=O stretch | Ester, -C =O |
| 1600–1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1280 | Strong | C–O stretch (asymmetric) | Ester, C –O–C |
| ~1100 | Strong | B–O stretch | Boronic acid, B –O |
| ~800 | Strong | C–Cl stretch | Aryl Halide, C –Cl |
| 900-675 | Medium-Strong | C-H out-of-plane bend | Aromatic (substitution pattern) |
Note: The presence of water in the sample can also contribute to the broad O-H stretching region.
IR Acquisition Workflow
Caption: Workflow for IR spectroscopic analysis via ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It is a highly sensitive technique crucial for confirming molecular identity. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a well-suited method for analyzing polar compounds like boronic acids.[5]
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column to purify the sample before it enters the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate to aid ionization.
-
Ionization: Use Electrospray Ionization (ESI). Boronic acids can often be detected in negative ion mode ([M-H]⁻) due to the acidity of the B(OH)₂ protons.[5] Positive ion mode ([M+H]⁺) may also be viable.
-
Mass Analysis: Acquire the mass spectrum using a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS), which allows for the determination of the exact mass and elemental formula.
-
Data Acquisition: Scan over a mass range that includes the expected molecular weight (e.g., m/z 50–500).
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data (ESI-HRMS)
| Ion Mode | Predicted m/z | Ion Formula | Calculated Exact Mass | Rationale |
| Negative | 213.0001 | [C₈H₇BClO₄]⁻ | 213.0002 | The deprotonated molecule, [M-H]⁻, is commonly observed for boronic acids in ESI negative mode. |
| Positive | 215.0155 | [C₈H₉BClO₄]⁺ | 215.0158 | The protonated molecule, [M+H]⁺. |
| Positive | 237.0001 | [C₈H₈BClNaO₄]⁺ | 236.9977 | The sodium adduct, [M+Na]⁺, is frequently observed, especially if there are trace amounts of sodium salts in the system. |
| Negative | 194.9895 | [C₈H₆BClO₃]⁻ | 194.9896 | A potential fragment corresponding to the loss of water ([M-H-H₂O]⁻) from the boronic acid moiety, which can occur in the ion source. |
Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) will result in an M+2 peak with approximately one-third the intensity of the primary molecular ion peak, serving as a definitive confirmation of a chlorine-containing compound.
Mass Spectrometry Workflow
Caption: Workflow for LC-MS analysis.
Conclusion
The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy provides rapid confirmation of key functional groups, including the boronic acid O-H, the ester C=O, and the C-Cl bonds. Finally, high-resolution mass spectrometry validates the molecular weight and elemental formula, with the characteristic chlorine isotope pattern serving as a crucial confirmation point. By correlating the data from these three orthogonal analytical methods, researchers can confidently verify the identity and purity of this important synthetic building block.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. achmem.com [achmem.com]
- 3. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Technical Guide to 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid for Advanced Synthesis
Introduction: A Versatile Building Block in Modern Chemistry
2-Chloro-5-(methoxycarbonyl)phenylboronic acid, identified by its CAS Number 913835-92-4, is a specialized arylboronic acid that has emerged as a critical building block in organic synthesis.[1][2][3] Its unique trifunctional structure—featuring a boronic acid group, a chloro substituent, and a methoxycarbonyl ester—provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth analysis of its commercial availability, core applications, and field-proven protocols, designed to empower researchers in leveraging this reagent to its full potential, particularly within the realms of pharmaceutical development and material science. The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[3][4]
Physicochemical Properties and Specifications
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. The data below has been consolidated from various commercial suppliers and chemical databases.
| Property | Value |
| CAS Number | 913835-92-4[1][2][3] |
| Molecular Formula | C₈H₈BClO₄[1][3][5] |
| Molecular Weight | 214.41 g/mol [2][3][5] |
| Melting Point | 230-232 °C[5] |
| Appearance | White to off-white solid/powder |
| Synonyms | (2-Chloro-5-methoxycarbonylphenyl)boronic acid, 1-Methyl 3-borono-4-chlorobenzoate[1][5] |
Commercial Availability and Procurement
This compound is readily available from a range of specialty chemical suppliers, catering to both research and bulk manufacturing needs. The choice of supplier often depends on the required purity, quantity, and lead time. Below is a comparative summary of offerings from notable vendors.
| Supplier | Purity Levels Offered | Grade | Notes |
| GIHI CHEMICALS CO., LIMITED | Not specified | Not specified | Listed on Echemi, long-standing supplier.[1] |
| A B Enterprises | Not specified | Industrial Grade | Offers bulk quantities (e.g., per kg).[2] |
| Eon Biotech | 98% | Not specified | London-based supplier, offers samples upon request.[5] |
| MySkinRecipes | 96% | Reagents | Specifies use in organic synthesis and drug discovery.[3] |
| BLDpharm | 97% | Not specified | Provides specific purity data.[6] |
| SY Innovation | Not specified | R&D reagents | Korean supplier, lists stock availability.[7] |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current quotes and lead times.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms (aryl-aryl, aryl-vinyl, etc.).[8][9]
Mechanistic Rationale
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The boronic acid does not participate directly; it must first be activated by a base. This activation forms a more nucleophilic boronate species, which is crucial for the transmetalation step—the transfer of the aryl group from boron to the palladium center. The chloro and ester functionalities on the boronic acid are generally stable under typical Suzuki conditions, making it an ideal building block for introducing this specific substituted phenyl moiety into a target molecule.[8][10]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a representative, field-tested procedure for coupling this compound with an aryl bromide.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent, e.g., 4-bromoanisole)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)
-
Triphenylphosphine [PPh₃] (0.04 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a small amount of the reaction solvent. Causality Note: Pre-mixing the palladium source and the phosphine ligand in situ often generates the active Pd(0) catalyst needed to initiate the cycle.
-
Assembly: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Expertise Note: This degassing step is critical. Oxygen can oxidize the Pd(0) catalyst, leading to the formation of undesired homocoupling byproducts and reduced yield.[8]
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be sufficiently dilute to ensure all reagents remain in solution at temperature.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Quality Control and Characterization
Upon receiving this compound from a supplier or after synthesis, it is imperative for researchers to verify its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons, the methoxy group, and the boronic acid hydroxyl protons (which can sometimes be broad or exchange with solvent).[11][12][13][14]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage area of the main peak.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling arylboronic acids.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15][16][17] Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.[15][18]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3][15] Some boronic acids are sensitive to air and moisture and may benefit from storage under an inert atmosphere.[15]
-
Toxicology: Arylboronic acids have been identified as potentially weakly mutagenic and may be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[19] Therefore, it is crucial to control and remove residual boronic acid from the final product, often through purification methods like crystallization or chromatography.[19]
Conclusion
This compound is a commercially accessible and highly valuable reagent for synthetic chemists. Its utility, primarily driven by its efficacy in Suzuki-Miyaura cross-coupling reactions, makes it a key component in the synthesis of novel compounds for drug discovery and materials science. By understanding its properties, sourcing it from reliable suppliers, and employing robust, well-understood protocols, researchers can effectively integrate this building block into their synthetic strategies to accelerate innovation.
References
- 1. echemi.com [echemi.com]
- 2. indiamart.com [indiamart.com]
- 3. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. syinnovation.co.kr [syinnovation.co.kr]
- 8. Yoneda Labs [yonedalabs.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. 5-CHLORO-2-HYDROXYPHENYLBORONIC ACID(89488-25-5) 1H NMR [m.chemicalbook.com]
- 13. 2-Chloro-5-nitrophenol(619-10-3) 1H NMR [m.chemicalbook.com]
- 14. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR [m.chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. chempoint.com [chempoint.com]
- 18. carlroth.com [carlroth.com]
- 19. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
A Technical Guide to the Synthetic Applications of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid
Abstract
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids, cornerstone reagents for palladium- and copper-catalyzed cross-coupling reactions, offer a robust platform for C-C and C-heteroatom bond formation. This technical guide provides an in-depth exploration of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS No. 913835-92-4), a trifunctional reagent whose unique substitution pattern offers distinct advantages in synthetic design. We will dissect the influence of its electronic and steric properties on reactivity and survey its principal applications in Suzuki-Miyaura and Chan-Lam couplings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
Structural Features and Reactivity Profile
This compound is a white solid with the molecular formula C₈H₈BClO₄ and a molecular weight of 214.41 g/mol .[1][2] Its utility in organic synthesis is derived from the interplay of its three key functional groups:
-
The Boronic Acid Moiety (-B(OH)₂): This group is the reactive center for transmetalation in palladium- and copper-catalyzed cross-coupling reactions, serving as the nucleophilic partner. Boronic acids are generally stable, crystalline solids with low toxicity, making them preferable to many other organometallic reagents.[3][4]
-
The Methoxycarbonyl Group (-CO₂Me): Positioned para to the boronic acid, this strong electron-withdrawing group significantly influences the electronic nature of the aromatic ring. This can modulate the rate of transmetalation in coupling reactions. Its presence also provides a valuable synthetic handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
-
The Ortho-Chloro Substituent (-Cl): The chlorine atom, located ortho to the boronic acid, introduces both steric and electronic effects. Sterically, it can influence the orientation of the phenyl ring in the transition state of a coupling reaction, which can be exploited to control atropisomerism in certain biaryl products.[5] Electronically, it is an inductive withdrawing group. The presence of the chloro group also presents an additional site for subsequent cross-coupling, enabling sequential, site-selective functionalization.
These features make this compound a highly valuable intermediate for constructing complex molecules with precise control over substitution patterns.[1]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 913835-92-4 | [1][2][6] |
| Molecular Formula | C₈H₈BClO₄ | [1][2] |
| Molecular Weight | 214.41 g/mol | [1][2] |
| Appearance | White to off-white solid | [7] |
| Storage | Sealed in dry, 2-8°C | [6] |
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[8][9] this compound serves as an excellent nucleophilic partner in these transformations, enabling the direct installation of the 2-chloro-5-(methoxycarbonyl)phenyl moiety onto a variety of scaffolds.
The reaction is highly valued for its mild conditions and exceptional tolerance of a wide range of functional groups, a critical feature in multi-step syntheses of pharmaceuticals and complex natural products.[10][11] The reactivity of aryl halides typically follows the order I > Br > OTf >> Cl, although modern catalyst systems with specialized ligands have made the coupling of aryl chlorides more efficient.[8][12]
Illustrative Workflow: Suzuki-Miyaura Coupling
References
- 1. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Abstract
2-Chloro-5-(methoxycarbonyl)phenylboronic acid is a versatile substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique electronic and steric properties, governed by the interplay of a boronic acid moiety, a deactivating chloro group, and a strongly electron-withdrawing methoxycarbonyl group, dictate a rich and predictable reactivity profile. This guide provides an in-depth analysis of its core reactivity, focusing on its application in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam amination. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss how the substituent effects influence reaction outcomes. This document is intended to be a practical resource for chemists leveraging this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.
Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature. Its structure is characterized by a phenyl ring substituted with three key functional groups that collectively define its chemical behavior.
| Property | Value | Reference |
| CAS Number | 913835-92-4 | [1][2][3] |
| Molecular Formula | C₈H₈BClO₄ | [1][2][3] |
| Molecular Weight | 214.41 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 134-141 °C | [4] |
Structural Analysis and Electronic Effects:
The reactivity of this boronic acid is a direct consequence of the electronic properties of its substituents:
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for cross-coupling reactions. The boron atom is electrophilic and facilitates the crucial transmetalation step in the catalytic cycles of reactions like the Suzuki-Miyaura coupling.
-
Chloro Group (-Cl): Positioned ortho to the boronic acid, the chloro group exerts two main effects. Its inductive effect is electron-withdrawing, which increases the acidity of the boronic acid and can accelerate the rate of transmetalation. Sterically, its presence can influence the choice of catalyst and ligand, sometimes requiring less bulky ligands to avoid hindering the approach to the palladium or copper center.
-
Methoxycarbonyl Group (-COOCH₃): Located para to the chloro group, this ester is a strong electron-withdrawing group via resonance and induction. It significantly reduces the electron density of the aromatic ring, making the boronic acid a robust coupling partner that is less prone to undesired side reactions like protodeboronation, particularly under harsh basic conditions.
The cumulative effect of these groups is an electron-deficient aromatic ring, which makes this compound an excellent substrate for a variety of cross-coupling reactions.
Core Reactivity Profile: Cross-Coupling Reactions
This boronic acid is primarily employed in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.
Suzuki-Miyaura Coupling: The Workhorse C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most important reaction for this reagent, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[5] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
Mechanistic Causality:
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[6]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the Pd(II) complex. The electron-deficient nature of this compound facilitates this step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are released as the biaryl product, regenerating the Pd(0) catalyst.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with 1-bromo-4-iodobenzene to selectively form methyl 3-chloro-4'-iodobiphenyl-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
1-bromo-4-iodobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and 1-bromo-4-iodobenzene.
-
Add the palladium catalyst, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the boronic acid.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) source suitable for a wide range of substrates.
-
Base: K₂CO₃ is a moderately strong base sufficient to form the active boronate species without hydrolyzing the ester group.
-
Solvent System: The dioxane/water mixture ensures solubility for both the organic substrates and the inorganic base, facilitating the reaction.
-
Selectivity: The reaction proceeds at the more reactive C-I bond over the C-Br bond, demonstrating the predictable chemoselectivity of the oxidative addition step.
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, often complementary method to the Buchwald-Hartwig amination for forming aryl-amine and aryl-ether bonds.[7] It utilizes a copper catalyst, is often run open to the air (oxygen serves as the oxidant), and proceeds under milder conditions than many palladium-catalyzed systems.[8]
Mechanistic Insights:
While the exact mechanism can be complex and substrate-dependent, a generally accepted pathway involves the formation of a copper(II)-aryl intermediate.[7] This species then coordinates with the amine or alcohol. A subsequent reductive elimination from a proposed Cu(III) intermediate furnishes the C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle.[7][8]
Field-Proven Experimental Protocol: Chan-Lam N-Arylation
Objective: To synthesize methyl 3-chloro-4-(phenylamino)benzoate by coupling this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Copper(II) Acetate [Cu(OAc)₂] (1.0 eq, stoichiometric, or 0.1 eq, catalytic)
-
Pyridine (2.0 eq) or Triethylamine (Et₃N)[9]
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular Sieves (4Å), optional
Procedure:
-
To a flask open to the atmosphere, add this compound, copper(II) acetate, and a magnetic stir bar.
-
Add the solvent (DCM or MeOH). If using a catalytic amount of copper, add molecular sieves to absorb water.
-
Add aniline followed by the base (pyridine or triethylamine).
-
Stir the resulting mixture vigorously at room temperature. The reaction mixture typically turns from blue to green.
-
Monitor the reaction by TLC or LC-MS. Reactions can take from 12 to 72 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-arylated product.
Causality Behind Choices:
-
Catalyst: Cu(OAc)₂ is a common and inexpensive copper source for this transformation. The reaction can be run with either stoichiometric or catalytic copper; catalytic versions require an oxidant, which is typically atmospheric oxygen.
-
Base: Pyridine or triethylamine acts as both a ligand for copper and a base to facilitate the reaction.[9]
-
Solvent: DCM is a good general-purpose solvent for this reaction, though methanol can also be effective.
-
Conditions: The ability to run the reaction at room temperature and open to air makes it operationally simple and advantageous over palladium-based methods that require inert atmospheres.[8]
Related Advanced Transformations
While the Suzuki and Chan-Lam reactions are the primary applications, the functionality of this boronic acid allows its use in or its products to be subjected to other important reactions.
Buchwald-Hartwig Amination Context
It is critical to distinguish that this compound is not a direct substrate for the Buchwald-Hartwig amination, which couples an amine with an aryl halide.[10] However, its reactivity is highly relevant in two contexts:
-
Sequential Reactions: A biaryl product synthesized via a Suzuki coupling using our boronic acid could contain a halide suitable for a subsequent Buchwald-Hartwig amination, enabling the rapid construction of complex, multi-substituted scaffolds.
-
Boronic Acid as Activator: In some modern nickel-catalyzed amination reactions, arylboronic acids or their esters have been shown to be essential activators for the C-N bond formation between an amine and a less reactive aryl halide (like an aryl iodide), even when the boronic acid itself is not incorporated into the final product.[11][12]
Synthesis and Handling
Synthesis: A common laboratory-scale synthesis of this reagent involves the ortho-lithiation of a suitable precursor followed by borylation. For example, starting from 2-bromo-4-chloroanisole, a lithium-halogen exchange using n-butyllithium at low temperature (-78 °C), followed by quenching the resulting aryllithium species with an electrophilic boron source like trimethyl borate (B(OMe)₃) and subsequent acidic workup, would yield the target boronic acid.[4]
Storage and Handling: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) upon heating or prolonged storage. It is recommended to store this compound in a cool, dry place, sealed in a dry environment.[1] While generally stable, prolonged exposure to air and moisture should be avoided.
Conclusion
This compound is a highly valuable and predictable reagent in synthetic organic chemistry. Its well-defined electronic properties make it an excellent substrate for Suzuki-Miyaura couplings to form C-C bonds and Chan-Lam couplings to form C-N and C-O bonds. By understanding the mechanistic principles behind its reactivity and employing validated protocols, researchers can effectively utilize this building block to access a wide range of complex molecular architectures for drug discovery and materials science.
References
- 1. achmem.com [achmem.com]
- 2. scbt.com [scbt.com]
- 3. indiamart.com [indiamart.com]
- 4. 5-Chloro-2-methoxyphenylboronic acid | 89694-48-4 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Handling and Safety of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS No. 913835-92-4) is a highly functionalized arylboronic acid, a class of compounds indispensable to modern organic synthesis.[1][2][3] Its utility, primarily as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[4][5] However, the very features that make this reagent valuable—the boronic acid moiety and the electron-withdrawing substituents (chloro and methoxycarbonyl groups)—also dictate specific handling and safety protocols. This guide provides an in-depth analysis of the chemical nature of this reagent, detailing the causality behind its reactivity and outlining field-proven procedures for its safe handling, storage, and disposal.
Section 1: Physicochemical Properties and Hazard Profile
A foundational understanding of the reagent's properties is paramount for safe handling.
| Property | Value | Source(s) |
| CAS Number | 913835-92-4 | [3][6] |
| Molecular Formula | C₈H₈BClO₄ | [3][6] |
| Molecular Weight | 214.41 g/mol | [3][6] |
| Appearance | White to off-white solid/powder | [7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |
GHS Hazard Classification
Globally Harmonized System (GHS) classifications, as found in supplier Safety Data Sheets (SDS), indicate that this compound is an irritant.
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
These classifications mandate the use of appropriate personal protective equipment (PPE) and engineering controls to prevent contact and inhalation.
Section 2: The Chemistry of Instability - Causality Behind Handling Protocols
The safe handling of this compound is directly linked to its chemical stability, which is influenced by its functional groups. The primary pathway for the degradation of arylboronic acids is protodeboronation , the cleavage of the C-B bond by a proton source, which converts the valuable reagent into an inert arene (methyl 2-chlorobenzoate in this case).[8][9]
Electronic Effects on Protodeboronation
The rate and mechanism of protodeboronation are highly dependent on pH and the electronic nature of the substituents on the aromatic ring.[8]
-
Electron-Withdrawing Groups (EWGs): The chloro and methoxycarbonyl groups on the target molecule are both EWGs. Arylboronic acids bearing EWGs are particularly susceptible to protodeboronation under basic conditions.[8][10] This occurs because the base facilitates the formation of a boronate anion, which can then proceed through a mechanism involving a transient aryl anion.
-
Acidic Conditions: Conversely, acidic conditions tend to stabilize arylboronic acids with EWGs against protodeboronation.[8]
This chemical behavior is the core reason for specific storage and handling recommendations. Exposure to moisture (a proton source) and basic conditions must be minimized to preserve the reagent's integrity.
Dehydration and Boroxine Formation
Like other boronic acids, this compound can undergo intermolecular dehydration, especially upon heating, to form a cyclic trimeric anhydride called a boroxine.[5][7] While this process is often reversible upon addition of water, the formation of boroxines can complicate reaction stoichiometry and analysis. Storing the compound in a dry environment is crucial to prevent both protodeboronation and boroxine formation.
Caption: Key degradation pathways for the title compound.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
Adherence to established safety standards, such as those outlined by the Occupational Safety and Health Administration (OSHA), is mandatory.[11][12] Employers must have a written Chemical Hygiene Plan (CHP) that details specific procedures for handling hazardous chemicals.[13]
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE suite is required to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn when handling larger quantities or if there is a splash hazard. | Protects eyes from dust particles and splashes, preventing serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or if dust generation is likely. | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation. |
Section 4: Handling and Storage Protocols
The following protocols are designed to mitigate the risks identified in Section 2 and ensure the reagent's stability and the user's safety.
General Handling
-
Work Area Preparation: Before starting work, ensure the fume hood sash is at the appropriate height, the work area is clean and uncluttered, and all necessary equipment and reagents are present.
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust. Use a spatula for transfers.
-
Inert Atmosphere: While not strictly pyrophoric, for reactions sensitive to moisture or for long-term storage of solutions, handling under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques is best practice to prevent degradation.[15][16][17]
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Store in the original, tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[6]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[18] Do not store with flammable materials.
Caption: Logical workflow for safe storage and handling.
Section 5: Experimental Protocol - Suzuki-Miyaura Coupling
This protocol provides a representative workflow for using this compound in a common synthetic application.[4][19][20]
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
This compound
-
4-bromoanisole
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of dry nitrogen to remove adsorbed moisture.[21]
-
Reagent Preparation (in a fume hood): To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[18][22]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Section 6: Spill Management and Waste Disposal
Spill Procedures
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[14] Clean the area with soap and water.
-
Large Spill: Evacuate the area. Prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal
Chemical waste must be managed according to institutional and local regulations.[1][23] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14]
-
Segregation: Collect all waste containing this compound (including reaction residues, contaminated consumables, and rinseate) in a dedicated, compatible, and clearly labeled hazardous waste container.[23]
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name and associated hazards (e.g., "Irritant").[24]
-
Storage: Store the sealed waste container in a designated secondary containment bin within a satellite accumulation area until collection by EHS or a licensed disposal company.[23]
-
Empty Containers: Triple rinse empty reagent bottles with a suitable solvent (e.g., acetone or ethanol). Collect the first rinseate as hazardous waste. After drying, deface the label and dispose of the container according to institutional guidelines.[1][14]
Section 7: Emergency and First Aid Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a powerful synthetic tool. Its safe and effective use hinges on a thorough understanding of its chemical properties, particularly its susceptibility to degradation via protodeboronation. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the specific handling, storage, and disposal protocols outlined in this guide, researchers can minimize risks and ensure the integrity of their experiments.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. indiamart.com [indiamart.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osha.gov [osha.gov]
- 12. osha.gov [osha.gov]
- 13. compliancy-group.com [compliancy-group.com]
- 14. benchchem.com [benchchem.com]
- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 16. ossila.com [ossila.com]
- 17. web.mit.edu [web.mit.edu]
- 18. research.wur.nl [research.wur.nl]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. jk-sci.com [jk-sci.com]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Methodological & Application
Suzuki coupling protocol using 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
An Application Guide and Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Introduction: Synthesizing Key Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
This guide focuses on a specific, high-value building block: This compound . This reagent is a key intermediate for constructing complex molecular architectures, especially in drug discovery.[4] However, its structure presents a distinct challenge: the presence of an aryl chloride. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the strong C-Cl bond, demanding more sophisticated and highly active catalyst systems to achieve efficient coupling.[5][6][7][8] Furthermore, the methoxycarbonyl (ester) group necessitates careful selection of reaction conditions to prevent unwanted hydrolysis.
This document serves as a comprehensive guide for researchers, providing not only a detailed, field-proven protocol but also a deep dive into the mechanistic principles that govern the reaction's success. By understanding the causality behind each experimental choice, scientists can effectively troubleshoot and adapt this methodology for their specific synthetic targets.
The Chemical Rationale: Deconstructing the Catalytic Cycle
Success in coupling challenging substrates like this compound hinges on a firm grasp of the reaction mechanism. The process is a catalytic cycle revolving around a palladium center, which orchestrates the precise assembly of the two coupling partners.
The Palladium Catalytic Cycle
The reaction proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][9]
-
Oxidative Addition : A low-valent Palladium(0) complex initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide partner. This is the rate-limiting step for unreactive aryl chlorides and the primary hurdle to overcome.[6][7] The palladium is oxidized from Pd(0) to Pd(II).
-
Transmetalation : The organic moiety from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which readily exchanges its organic group for the halide on the palladium center.[1][10]
-
Reductive Elimination : The two organic partners, now bound to the Pd(II) center, are expelled as the final biaryl product. This step forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Success
-
Catalyst & Ligand Selection : Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[11] The key is to use a catalyst system that accelerates the oxidative addition step. This is achieved with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6][7][12] These ligands stabilize the Pd(0) center and promote the cleavage of the strong C-Cl bond.
-
The Role of the Base : A base is essential but must be chosen judiciously. Its primary role is to react with the boronic acid to form a highly reactive boronate species (e.g., [R-B(OH)₃]⁻).[10][12][13] For substrates containing an ester, strong bases like sodium hydroxide can cause saponification. Therefore, milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are strongly preferred as they are effective without compromising the ester functionality.[12]
-
Solvent System : The reaction typically requires a polar aprotic solvent to solubilize the organic components and the palladium complex. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene.[9] Often, a co-solvent of water is added to dissolve the inorganic base, creating a biphasic system that facilitates the reaction.[9]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide partner.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Molarity/Equivalents | Notes |
| Aryl Halide (e.g., 4-Bromotoluene) | 106-38-7 | 171.04 | 1.0 equiv | Substrate |
| This compound | 913835-92-4 | 214.41 | 1.2 equiv | The boronic acid coupling partner.[14][15] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 2 mol % (0.02 equiv) | Palladium catalyst precursor. |
| SPhos | 657408-07-6 | 410.51 | 4 mol % (0.04 equiv) | Buchwald ligand, crucial for activating the aryl chloride. |
| Potassium Phosphate (K₃PO₄), tribasic | 7778-53-2 | 212.27 | 3.0 equiv | Base; ensures activation of boronic acid without ester hydrolysis. |
| 1,4-Dioxane | 123-91-1 | 88.11 | ~0.1 M | Anhydrous, degassed solvent. |
| Water (H₂O) | 7732-18-5 | 18.02 | ~20% v/v | Degassed, deionized water. |
Experimental Workflow Diagram
Figure 2. Step-by-step experimental workflow from setup to product characterization.
Step-by-Step Methodology
Note: This reaction is sensitive to oxygen. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Inerting : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition : Prepare a degassed solvent mixture by bubbling argon through a 4:1 mixture of 1,4-dioxane and deionized water for 20-30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.
-
Reaction : Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously. The solution will typically turn from a light yellow to a dark brown or black color.
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of water.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration : Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
Even robust protocols may require optimization. The following table outlines common issues and potential solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents or solvents. | 1. Ensure rigorous degassing and inert atmosphere.2. Increase temperature to 100-110 °C.3. Use fresh, anhydrous solvents and high-purity reagents. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction.[2] | Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. Use a pre-catalyst if issues persist. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom before coupling occurs. | Use a stronger, non-nucleophilic base like Cs₂CO₃. Ensure the reaction is not run for an excessively long time. |
| Ester Hydrolysis | The base is too strong or the reaction temperature is too high for extended periods. | Switch to a milder base (e.g., K₂CO₃). If hydrolysis persists, consider protecting the acid as a more robust ester or running the reaction at a lower temperature. |
| Incomplete Reaction | The catalyst system is not active enough for the specific aryl chloride partner. | Screen other ligands (e.g., XPhos, RuPhos) or catalyst systems (e.g., those based on N-heterocyclic carbenes).[6][12] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing valuable biaryl structures. Success with this challenging aryl chloride substrate is not accidental; it is the result of a rational selection of a highly active catalyst system, a base that is compatible with the ester functionality, and meticulous execution under inert conditions. By understanding the underlying mechanistic principles, researchers can leverage this protocol to confidently and efficiently advance their synthetic campaigns in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. scbt.com [scbt.com]
- 15. m.indiamart.com [m.indiamart.com]
catalyst selection for Suzuki reaction with 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Application Note & Protocol
Topic: Catalyst System Selection and Optimization for Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal in the construction of complex biaryl structures common in pharmaceuticals.[1][2][3] However, the efficiency of this reaction is highly dependent on the nature of the coupling partners. Substrates such as this compound present a dual challenge: the inherent inertness of the aryl chloride bond and the steric hindrance imposed by the ortho-substituent. This guide provides a detailed analysis of catalyst system selection, explains the mechanistic rationale behind experimental choices, and offers a robust protocol for successfully coupling this challenging substrate.
The Mechanistic Gauntlet: Why This Substrate is Challenging
Successfully coupling this compound requires overcoming two significant kinetic hurdles within the Suzuki-Miyaura catalytic cycle. The primary obstacle lies in the oxidative addition step, where the palladium catalyst must insert into a strong, electron-rich carbon-chlorine bond.[4][5] Unlike their bromide or iodide counterparts, aryl chlorides are notoriously unreactive, necessitating a highly active, electron-rich catalyst.[4][6][7]
The second challenge is steric hindrance. The ortho-chloro group on the boronic acid can sterically impede the transmetalation step, where the aryl group is transferred from boron to the palladium center. This requires a catalyst system that is not only active but also sterically tailored to accommodate bulky coupling partners.
The Suzuki-Miyaura Catalytic Cycle
To make rational choices, it is essential to understand the fundamental mechanism. The reaction proceeds through a well-defined cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Deconstructing the Catalyst System: A Component-by-Component Analysis
The success of coupling an unreactive substrate like an aryl chloride hinges on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.
The Palladium Source: Precatalyst vs. In-Situ Generation
While simple palladium salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄ can be used, modern protocols for challenging couplings often employ well-defined precatalysts . These are stable Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) species. Buchwald's G3 and G4 precatalysts, for example, are designed for rapid, clean generation of the active L-Pd(0) species, minimizing side reactions and improving reproducibility.
The Ligand: The Engine of Reactivity
For aryl chlorides, the choice of ligand is the single most critical parameter. Standard ligands like PPh₃ are generally ineffective. The breakthrough in this area came with the development of highly specialized phosphine ligands and N-Heterocyclic Carbenes (NHCs).
-
Bulky, Electron-Rich Monophosphines: This class, particularly the "Buchwald Ligands," is the gold standard for activating C-Cl bonds.[8]
-
Mechanism of Action: Their large steric bulk (e.g., the biaryl backbone) promotes the final, product-releasing reductive elimination step, while their strong electron-donating character increases the electron density on the palladium center, facilitating the difficult oxidative addition into the C-Cl bond.[9][10]
-
Recommended Ligands:
-
SPhos & XPhos: Excellent starting points for a wide range of aryl chlorides.
-
RuPhos: Often shows superior activity for sterically hindered substrates.
-
AntPhos & BI-DIME: Specifically designed for highly sterically demanding couplings.[11]
-
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are even stronger electron donors than phosphines and can be highly effective for Suzuki couplings of aryl chlorides.[9][12] They form very stable palladium complexes, which can be beneficial for high-temperature reactions.
The Base: The Activator
The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[13][14][15][16]
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often sufficient for reactive coupling partners, typically used with a water co-solvent.[15]
-
Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are the bases of choice for challenging couplings involving sterically hindered or electron-deficient boronic acids.[2][16] They generate a higher concentration of the active boronate species, driving the transmetalation forward. For this compound, a phosphate base is strongly recommended.
The Solvent: The Reaction Medium
The solvent system must solubilize all components and remain stable at the required reaction temperature.
-
Ethereal Solvents (1,4-Dioxane, THF): Very common and effective for a broad range of Suzuki reactions.[9]
-
Aromatic Solvents (Toluene): Another excellent choice, particularly for higher-temperature reactions.
-
Polar Aprotic Solvents (DMF, MeCN): Can be effective but may also influence selectivity in complex substrates.[17]
-
The Role of Water: A small amount of water is often beneficial, even in primarily organic solvents.[17][18] It helps to solubilize the inorganic base and can facilitate the formation of the active boronate species.[15][17] Aqueous alcohol or aqueous dioxane/toluene systems are common.[9][19][20]
A Strategic Workflow for Catalyst Screening
A systematic approach is crucial to efficiently identify the optimal conditions. The following workflow is recommended when starting with a new aryl halide coupling partner for this compound.
Caption: A logical workflow for screening catalyst systems and conditions.
Recommended Catalyst Systems for Aryl Chlorides
The following table summarizes robust starting points for the Suzuki-Miyaura coupling of aryl chlorides.
| Palladium Source | Ligand | Recommended Base(s) | Typical Solvent(s) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often with H₂O) | A highly general and effective system for many aryl chlorides. |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often with H₂O) | Excellent reactivity, particularly with heteroaryl chlorides.[21] |
| XPhos Pd G3/G4 | (Precatalyst) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | User-friendly precatalyst offering high reproducibility. |
| Pd(OAc)₂ | RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, THF | Often superior for sterically hindered substrates.[22] |
| Pd(OAc)₂ + IPr·HCl | (NHC Ligand) | KOMe, KOtBu | THF, Dioxane | Strong electron-donating ligand system, good for challenging cases.[12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Reaction: Methyl 3-(4-methoxyphenyl)-2-chlorobenzoate Synthesis
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), anhydrous fine powder (2.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 214 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), K₃PO₄ (424 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 8 mL) followed by deionized, degassed water (e.g., 2 mL) via syringe. The solvent should be degassed beforehand by bubbling with argon for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the limiting reagent (the boronic acid).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently active catalyst system. 2. Ineffective base. 3. Oxygen contamination. | 1. Switch to a more active ligand (e.g., SPhos → RuPhos). Increase catalyst loading to 3-5 mol%. 2. Switch to a stronger base (K₃PO₄ → Cs₂CO₃). Ensure the base is a fine, anhydrous powder.[23] 3. Ensure rigorous inert atmosphere techniques are used. Degas solvents thoroughly. |
| Protodeboronation (Boronic acid decomposes) | 1. Boronic acid instability under basic/thermal conditions. 2. Presence of excess water. | 1. Use a milder base (if tolerated) or lower the reaction temperature. 2. Convert the boronic acid to its more stable pinacol (Bpin) ester derivative and retry the coupling. |
| Catalyst Decomposition (Formation of Pd black) | 1. Ligand degradation. 2. Insufficient ligand to stabilize Pd(0). | 1. Switch to a more robust ligand (e.g., an NHC-based system). 2. Ensure the correct Pd:Ligand ratio is used (typically 1:2 for monophosphines). |
| Homocoupling (Aryl-Aryl or Boronic-Boronic) | 1. Oxygen contamination. 2. Side reactions at high temperatures. | 1. Improve inert atmosphere techniques. 2. Attempt the reaction at a lower temperature for a longer duration. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Ligands [sigmaaldrich.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aidic.it [aidic.it]
- 19. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
Optimizing Suzuki Coupling of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid: A Guide to Base and Solvent Effects
Introduction: Navigating the Challenges of Electron-Deficient Aryl Chlorides in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The general mechanism involves a catalytic cycle comprising oxidative addition of an organic halide to a Pd(0) complex, transmetalation of an organoboron species, and reductive elimination to yield the coupled product and regenerate the active catalyst.[1][2]
While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant and cost-effective aryl chlorides presents a significant challenge. The strength of the C-Cl bond makes the initial oxidative addition step, which is often rate-determining, kinetically less favorable.[4][5] This challenge is further amplified in substrates such as 2-Chloro-5-(methoxycarbonyl)phenylboronic acid , which is not only an aryl chloride but is also electronically deactivated by the presence of both a chloro and a methoxycarbonyl group. Furthermore, the ortho-chloro substituent introduces steric hindrance, which can impede the approach of the palladium catalyst. The presence of a methoxycarbonyl group also raises concerns about potential hydrolysis under basic reaction conditions.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Suzuki coupling of this compound. We will delve into the critical roles of bases and solvents in overcoming the inherent challenges of this substrate, offering detailed experimental protocols and insights into the underlying chemical principles.
The Critical Roles of Base and Solvent
The choice of base and solvent is paramount for a successful Suzuki-Miyaura coupling, particularly with challenging substrates. Their influence extends beyond simple solubility to direct participation in the catalytic cycle.
The Multifaceted Role of the Base
The base in a Suzuki coupling is not merely a spectator. It plays several crucial roles:
-
Activation of the Boronic Acid: The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which is essential for the transmetalation step.[7]
-
Facilitation of the Catalytic Cycle: The base is involved in the regeneration of the active palladium catalyst and can influence the rate of both transmetalation and reductive elimination. Different bases, with their varying strengths and cation identities, can significantly impact reaction yields.[7] For instance, stronger bases may be required for less reactive aryl chlorides, but they can also promote side reactions.
The Influence of the Solvent
The solvent system affects the reaction in multiple ways:
-
Solubility: The solvent must effectively dissolve all reaction components, including the organic substrates, the palladium catalyst, and the base.
-
Catalyst Stability and Activity: The polarity and coordinating ability of the solvent can influence the stability of the palladium catalyst and the nature of the active catalytic species.[8] For example, polar aprotic solvents like DMF or dioxane are commonly used, often in combination with water, to facilitate the dissolution of both organic and inorganic reagents.
-
Reaction Kinetics: The solvent can affect the rates of the individual steps in the catalytic cycle. The choice of solvent can therefore have a profound impact on the overall reaction time and efficiency.
Experimental Investigation: Screening of Bases and Solvents
To systematically optimize the Suzuki coupling of this compound, we propose a two-part experimental protocol. The first part focuses on screening a variety of bases, while the second investigates the effect of different solvent systems. For this investigation, we will use 4-bromotoluene as a model coupling partner.
Materials and Equipment
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethanol
-
Deionized water
-
Reaction vials (e.g., 2-5 mL microwave vials)
-
Magnetic stirrer hotplate
-
Standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for yield determination
Protocol 1: Screening of Bases
This protocol aims to identify the most effective base for the Suzuki coupling of this compound with 4-bromotoluene.
Step-by-Step Methodology:
-
Reaction Setup: To a 2 mL reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), 4-bromotoluene (0.12 mmol, 1.2 equiv.), Pd(OAc)₂ (0.002 mmol, 2 mol%), and PPh₃ (0.004 mmol, 4 mol%).
-
Addition of Base: To separate reaction vials, add one of the following bases:
-
Vial A: K₂CO₃ (0.2 mmol, 2.0 equiv.)
-
Vial B: Na₂CO₃ (0.2 mmol, 2.0 equiv.)
-
Vial C: Cs₂CO₃ (0.2 mmol, 2.0 equiv.)
-
Vial D: K₃PO₄ (0.2 mmol, 2.0 equiv.)
-
-
Solvent Addition: To each vial, add 1 mL of a 4:1 mixture of 1,4-dioxane and water.
-
Inert Atmosphere: Seal the vials and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vials on a preheated stirrer hotplate at 100 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC-MS or HPLC analysis.
-
Work-up: After the reaction is complete, cool the vials to room temperature. Dilute the reaction mixture with ethyl acetate (5 mL) and water (5 mL). Separate the organic layer, wash with brine (2 x 5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the product yield for each reaction using a calibrated internal standard by GC-MS or HPLC.
Protocol 2: Screening of Solvents
Based on the optimal base identified in Protocol 1, this protocol investigates the influence of different solvent systems.
Step-by-Step Methodology:
-
Reaction Setup: To a 2 mL reaction vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), 4-bromotoluene (0.12 mmol, 1.2 equiv.), Pd(OAc)₂ (0.002 mmol, 2 mol%), PPh₃ (0.004 mmol, 4 mol%), and the optimal base from Protocol 1 (0.2 mmol, 2.0 equiv.).
-
Solvent Addition: To separate reaction vials, add 1 mL of one of the following solvent systems:
-
Vial E: Toluene
-
Vial F: 1,4-Dioxane
-
Vial G: DMF
-
Vial H: 4:1 Ethanol/Water
-
-
Inert Atmosphere: Seal the vials and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vials on a preheated stirrer hotplate at 100 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC-MS or HPLC analysis.
-
Work-up: Follow the work-up procedure as described in Protocol 1.
-
Analysis: Determine the product yield for each reaction using a calibrated internal standard by GC-MS or HPLC.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Results and Discussion: Interpreting the Effects
The following tables summarize the expected outcomes from the screening experiments, based on established principles of Suzuki-Miyaura couplings.
Table 1: Effect of Different Bases on the Reaction Yield
| Entry | Base | Expected Yield (%) | Rationale for Expected Outcome |
| A | K₂CO₃ | 60-75 | A moderately strong and commonly used base, expected to provide a good baseline yield. |
| B | Na₂CO₃ | 55-70 | Similar to K₂CO₃, but the smaller sodium cation can sometimes be less effective. |
| C | Cs₂CO₃ | 80-95 | The "cesium effect" often leads to higher yields due to the high solubility and basicity of Cs₂CO₃, which can accelerate the transmetalation step.[7] |
| D | K₃PO₄ | 75-90 | A stronger, non-nucleophilic base that is often effective for challenging substrates, particularly electron-deficient aryl chlorides.[7] |
The expected trend in base effectiveness is Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃. The larger and more soluble cesium cation is known to enhance the rate of the reaction, often leading to significantly higher yields, especially with difficult substrates.[7] Potassium phosphate is also a strong contender due to its high basicity and non-nucleophilic nature, which minimizes side reactions.
Table 2: Effect of Different Solvents on the Reaction Yield (using the optimal base)
| Entry | Solvent System | Expected Yield (%) | Rationale for Expected Outcome |
| E | Toluene | 50-65 | A non-polar aprotic solvent. While effective for many Suzuki couplings, it may not be optimal for dissolving the inorganic base. |
| F | 1,4-Dioxane | 70-85 | A polar aprotic solvent that is an excellent choice for Suzuki couplings, often used with water to improve solubility of the base. |
| G | DMF | 75-90 | A highly polar aprotic solvent that can effectively dissolve all components and often leads to high yields. |
| H | 4:1 Ethanol/Water | 65-80 | A protic solvent system that can be effective and is environmentally benign. The presence of water is crucial for dissolving the base.[9] |
Polar aprotic solvents like DMF and 1,4-dioxane are anticipated to perform best. Their ability to dissolve both the organic substrates and the inorganic base, as well as to stabilize the polar intermediates in the catalytic cycle, generally leads to higher reaction rates and yields. The use of an ethanol/water mixture is a greener alternative and can also be highly effective.
Troubleshooting and Further Optimization
Should the initial screening not provide satisfactory yields, the following points should be considered for further optimization:
-
Catalyst and Ligand: For highly unreactive aryl chlorides, more sophisticated catalyst systems may be required. This includes using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the oxidative addition to aryl chlorides.[10]
-
Temperature: Increasing the reaction temperature can often improve the yield, especially for the sluggish oxidative addition step. However, this must be balanced against the potential for decomposition of the starting materials or the catalyst.
-
Reaction Time: For slow reactions, extending the reaction time may be necessary to achieve complete conversion.
-
Water Content: The amount of water in the solvent system can be critical. A systematic variation of the organic solvent to water ratio can be beneficial.
Conclusion
The Suzuki-Miyaura coupling of this compound presents a synthetic challenge due to its nature as an electron-deficient and sterically hindered aryl chloride. However, through a systematic investigation of the base and solvent effects, optimal reaction conditions can be achieved. The use of strong, non-nucleophilic bases such as cesium carbonate or potassium phosphate, in conjunction with polar aprotic solvents like DMF or 1,4-dioxane, is expected to provide the highest yields. This application note provides a robust framework and detailed protocols for researchers to successfully employ this valuable building block in their synthetic endeavors, paving the way for the efficient construction of complex molecular architectures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Introduction: The Architectural Significance of Biaryls and the Role of a Key Building Block
An In-Depth Guide to the Synthesis of Biaryl Compounds Using 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid
Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and conducting polymers.[1][2][3] Their synthesis, therefore, is a cornerstone of contemporary organic chemistry. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the formation of carbon-carbon bonds, offering a robust and versatile tool for constructing these complex architectures.[1][4][5][6]
This guide focuses on a specific and highly valuable reagent: This compound (CAS: 913835-92-4). This molecule is not just another boronic acid; its unique substitution pattern makes it an indispensable building block in drug discovery and fine chemical synthesis.[7] The presence of three distinct functional handles—the reactive boronic acid, a sterically influential ortho-chloro substituent, and an electronically modifiable para-methoxycarbonyl group—provides synthetic chemists with a powerful platform for generating molecular diversity and fine-tuning pharmacological properties.[7][8]
As a Senior Application Scientist, this document aims to provide not just a set of instructions, but a comprehensive understanding of the causality behind the protocols. We will delve into the reaction mechanism, address the specific challenges posed by this substrate, and provide detailed, field-proven methodologies for its successful application.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a complex, palladium-driven process that unites an organoboron species with an organic halide or triflate.[4] The catalytic cycle, which centers on the Pd(0)/Pd(II) redox couple, can be broken down into three fundamental steps.[5][9][10] Understanding these steps is critical for troubleshooting and optimizing reactions involving challenging substrates like 2-chloro-substituted boronic acids.
-
Oxidative Addition : The cycle begins when a catalytically active, low-ligated Pd(0) species inserts itself into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide). This step oxidizes the metal center from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[4][10] The reactivity of the halide is crucial, following the general trend I > Br > OTf >> Cl.[1] The low reactivity of aryl chlorides necessitates the use of highly active catalyst systems.[11][12]
-
Transmetalation : This is the key bond-forming step where the organic moiety from the boron atom is transferred to the palladium(II) center. For this to occur efficiently, the boronic acid must be activated by a base.[12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its aryl group to the palladium, displacing a halide.[4][5]
-
Reductive Elimination : In the final step, the two organic groups attached to the Pd(II) center couple and are expelled, forming the new biaryl C-C bond. This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Navigating the Challenges of this compound
While powerful, the Suzuki reaction is not without its nuances, and this specific boronic acid presents a unique set of challenges that require careful consideration for successful coupling.
-
The Unreactive Aryl Chloride Partner : When coupling this boronic acid with an aryl chloride, the reaction becomes doubly challenging. Both coupling partners contain a chloro-substituent, which is notoriously less reactive in the oxidative addition step compared to bromides or iodides.[1] Causality : This sluggishness is due to the high strength of the C-Cl bond. To overcome this, one must employ highly active palladium catalysts. Modern catalyst systems often feature bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbenes (NHCs) that promote the difficult oxidative addition step.[11][12][13]
-
Steric Hindrance : The presence of the chlorine atom at the ortho position to the boronic acid introduces significant steric bulk. This can hinder the approach of the palladium complex during the transmetalation step, potentially slowing the reaction rate and requiring higher temperatures or longer reaction times.
-
Functional Group Compatibility : The methoxycarbonyl group is an ester, which is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. This side reaction, known as saponification, would yield the corresponding carboxylic acid, complicating purification. Causality : The choice of base is therefore a critical parameter. While strong bases like NaOH are often avoided, inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) provide a good balance of reactivity for boronic acid activation while minimizing ester hydrolysis.[12] In very sensitive cases, milder bases like potassium fluoride (KF) can be effective.
-
Competitive Side Reactions : Two primary side reactions can reduce the yield of the desired biaryl product:
-
Homocoupling : The boronic acid can couple with itself to form a symmetrical biaryl dimer. This is often promoted by the presence of oxygen and certain palladium catalysts.
-
Protodeboronation : The C-B bond can be cleaved by a proton source (like water) before transmetalation occurs, converting the boronic acid back to an unreactive arene.[14] This is often a problem with electron-deficient boronic acids and can be mitigated by using anhydrous solvents or minimizing reaction time.
-
Pillar 3: Validated Protocols for Biaryl Synthesis
The following protocols are designed to be self-validating systems, incorporating best practices to address the challenges outlined above.
Experimental Workflow Overview
Caption: Standard workflow for Suzuki-Miyaura cross-coupling synthesis.
Protocol A: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a representative aryl bromide.
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Argon or Nitrogen) with manifold
Step-by-Step Procedure:
-
Vessel Preparation : Place a magnetic stir bar into a Schlenk flask and flame-dry the flask under high vacuum. Allow it to cool to room temperature under an inert atmosphere of argon or nitrogen.
-
Reagent Addition : To the flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[14]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The solution should be stirred to create a suspension.
-
Catalyst Addition : In a separate vial, quickly weigh the palladium precatalyst (1-3 mol%) and the ligand (2-6 mol%) and add them to the reaction mixture against a positive flow of inert gas. Rationale: Pre-weighing the air-sensitive catalyst and ligand minimizes their exposure to oxygen, preserving catalytic activity.
-
Reaction Execution : Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C. Let the reaction stir vigorously for 4-24 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol B: Reaction Work-up and Product Purification
-
Cooling and Quenching : Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Extraction : Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.[4][15] Rationale: The biaryl product is hydrophobic and will preferentially move into the organic layer, leaving inorganic salts in the aqueous phase.
-
Washing : Combine the organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution). Rationale: The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[5][16] For solid products, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective alternative for achieving high purity.[16][17]
Data Summary: Representative Reaction Conditions
The optimal conditions can vary significantly based on the coupling partner. The table below provides validated starting points for optimization.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (5:1) | 110 | 18 | 70-80 |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |
| 4-Trifluoromethylphenyl Bromide | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.5) | THF/H₂O (10:1) | 80 | 6 | >90 |
Conclusion
This compound is a versatile and powerful reagent for the synthesis of complex biaryl compounds. Its successful application hinges on a clear understanding of the Suzuki-Miyaura mechanism and a strategic approach to overcoming the inherent challenges of its structure, namely the steric hindrance from the ortho-chloro group and the base sensitivity of the ester. By selecting highly active palladium catalyst systems and carefully optimizing the base and solvent conditions, researchers can effectively leverage this building block to accelerate the development of new pharmaceuticals and advanced materials. The protocols and insights provided herein offer a robust framework for achieving high-yielding, reliable, and scalable syntheses.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids | MDPI [mdpi.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 8. nbinno.com [nbinno.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
Heck reaction conditions for 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
An In-depth Guide to the Oxidative Heck Reaction of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed exploration of the reaction conditions required for the successful C-C coupling of this compound with alkenes. As a substrate presenting unique challenges, this guide moves beyond standard protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible methodology. We will dissect the mechanistic dichotomy presented by the substrate, offering optimized conditions and a step-by-step protocol to favor the desired oxidative Heck pathway.
Introduction: Navigating Beyond the Conventional Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, traditionally involving the palladium-catalyzed coupling of an aryl halide or triflate with an alkene[1][2]. However, the use of an arylboronic acid as the arylating agent fundamentally alters the catalytic cycle. This variant is known as the oxidative Heck reaction .
The substrate of interest, This compound , presents a dual-natured reactivity profile:
-
Arylboronic Acid Moiety : This group enables participation in an oxidative Heck pathway, which is initiated by transmetalation from the boron atom to a Pd(II) catalyst[3][4].
-
Aryl Chloride Moiety : This group can potentially engage in a conventional Mizoroki-Heck reaction cycle, initiated by the oxidative addition of a Pd(0) catalyst into the C-Cl bond. Aryl chlorides are typically less reactive than bromides or iodides, but coupling is achievable with specialized catalysts[5].
Furthermore, the methoxycarbonyl substituent renders the aromatic ring electron-deficient, which can influence reaction kinetics[6][7]. A prevalent side reaction for arylboronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, particularly under non-optimal pH or thermal conditions[8].
This guide focuses on establishing selective and high-yielding conditions for the oxidative Heck reaction at the boronic acid position while suppressing the competing pathway at the aryl chloride site and minimizing protodeboronation.
Mechanistic Considerations: A Tale of Two Cycles
The key to a successful reaction lies in directing the palladium catalyst through the desired oxidative Heck cycle (Cycle A) while avoiding the conventional Mizoroki-Heck pathway (Cycle B). The choice of palladium oxidation state, ligands, and additives is paramount in achieving this selectivity.
Caption: Competing catalytic cycles for the reaction.
-
Cycle A (Oxidative Heck): This desired pathway begins with a Pd(II) precatalyst. Transmetalation with the arylboronic acid forms an arylpalladium(II) intermediate. Subsequent alkene coordination, migratory insertion, and β-hydride elimination yield the final product and a Pd(0) species. A crucial final step is the re-oxidation of Pd(0) to Pd(II) to restart the cycle, which requires an external oxidant[9].
-
Cycle B (Mizoroki-Heck): This competing pathway requires a Pd(0) catalyst, which can insert into the carbon-chlorine bond (oxidative addition). The subsequent steps mirror the desired pathway, but result in an undesired side product. This cycle is often promoted by bulky, electron-rich phosphine ligands necessary to activate the C-Cl bond[10].
Optimization of Reaction Conditions
To maximize the yield of the desired product, each reaction parameter must be carefully selected to favor Cycle A. The following table summarizes key considerations for this specific transformation.
| Parameter | Recommended Choice | Rationale & In-depth Justification |
| Palladium Source | Pd(OAc)₂, Pd(TFA)₂ | A Pd(II) precatalyst is essential to directly enter the oxidative Heck cycle (Cycle A). Using a Pd(0) source (e.g., Pd(PPh₃)₄) would provide the active catalyst for the competing Mizoroki-Heck reaction at the C-Cl bond (Cycle B) and should be avoided. |
| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) | Bidentate phosphine ligands like dppp are effective in stabilizing the Pd(II) intermediates in the oxidative Heck pathway[6]. It is critical to avoid bulky, highly electron-donating monodentate ligands (e.g., P(t-Bu)₃, XPhos, SPhos) that are specifically designed to facilitate the oxidative addition into strong C-Cl bonds[5][10]. |
| Oxidant | Benzoquinone (p-BQ) or Molecular Oxygen (O₂) | An oxidant is mandatory to regenerate the Pd(II) catalyst from the Pd(0) formed after β-hydride elimination. p-BQ is a common and effective stoichiometric oxidant[9]. Alternatively, using O₂ (from air or as a balloon) can be a more atom-economical approach, though it may require careful optimization to avoid side reactions[11]. |
| Base | Often Base-Free | Many modern oxidative Heck protocols are base-free, which simplifies the reaction and, critically, helps to suppress protodeboronation that can be accelerated under strongly basic or acidic conditions[6][7][8]. If transmetalation is slow, a mild, non-nucleophilic base might be screened, but this should be a secondary optimization step. |
| Solvent | Acetone, Dioxane, or Toluene | The choice of solvent can significantly impact catalyst stability and reaction rates[12][13]. Acetone has been shown to be effective in base-free oxidative Heck reactions, sometimes acting as a hydrogen acceptor[6]. Less polar solvents like toluene or dioxane can also be effective and may disfavor the formation of ionic species that could lead to side reactions[12]. |
| Temperature | 60–100 °C | The reaction typically requires heating to facilitate the catalytic steps. Start with a moderate temperature (e.g., 70 °C) and monitor for progress. Excessive heat can increase the rate of protodeboronation[8] and other decomposition pathways. |
| Alkene Partner | Electron-deficient alkenes (e.g., n-butyl acrylate) | Electron-deficient alkenes are highly reactive in the Heck reaction and often provide excellent regioselectivity for the β-hydride elimination step, leading to the thermodynamically favored E-isomer of the product[2]. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with n-butyl acrylate, a representative electron-deficient alkene.
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (3 mol%)
-
p-Benzoquinone (p-BQ) (1.0 equiv)
-
Acetone (Anhydrous, sparged with N₂ or Ar)
-
Standard glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 214.5 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), 1,3-bis(diphenylphosphino)propane (12.4 mg, 0.03 mmol, 3 mol%), and p-benzoquinone (108 mg, 1.0 mmol).
-
Atmosphere Purge: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetone (e.g., 3 mL) followed by n-butyl acrylate (e.g., 0.215 mL, 1.5 mmol) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 70 °C and stir vigorously.
-
Monitoring: Monitor the consumption of the boronic acid starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL). Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove excess benzoquinone, followed by a wash with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvent. | 1. Ensure Pd(OAc)₂ is of good quality. Use fresh solvent. 2. Incrementally increase the temperature (e.g., to 80-90 °C), but monitor for protodeboronation. 3. Use anhydrous, deoxygenated solvent. |
| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Presence of acidic or basic impurities. 3. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Ensure high-purity, neutral reagents and solvents. 3. Stop the reaction as soon as the starting material is consumed. |
| Formation of Side Product from C-Cl Coupling | 1. Presence of Pd(0) in the catalyst source. 2. Ligand choice is incorrect. | 1. Use a high-purity Pd(II) salt. 2. Confirm you are using a ligand like dppp and not a bulky, electron-rich ligand designed for aryl chloride activation. |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Ensure the reaction is under a proper inert atmosphere. 2. Check the purity of the ligand; excess ligand can sometimes aid stability. 3. Ensure efficient stirring. |
Conclusion
The successful Heck-type coupling of this compound is a nuanced process that hinges on selectively promoting the oxidative Heck pathway. By employing a Pd(II) catalyst, a suitable bidentate phosphine ligand like dppp, and an appropriate oxidant, the reaction can be guided to favor the desired C-C bond formation at the boronic acid position. Careful control of temperature and the exclusion of base are critical to minimizing side reactions such as protodeboronation and competitive coupling at the aryl chloride. The protocol and principles outlined in this guide provide a robust framework for researchers to utilize this challenging substrate in the synthesis of complex organic molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Sonogashira coupling of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid with alkynes
An In-Depth Guide to the Sonogashira-Type Coupling of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid with Terminal Alkynes
Introduction: Expanding the Sonogashira Frontier
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for constructing carbon-carbon bonds between sp²-hybridized aryl/vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is fundamental to the synthesis of complex molecules in pharmaceuticals, natural products, and materials science.[4][5]
However, the ever-present demand for novel synthetic routes and substrate scopes has driven the exploration of reaction variants. A particularly compelling adaptation is the coupling of terminal alkynes with arylboronic acids. This "Sonogashira-type" or oxidative cross-coupling leverages the immense diversity and commercial availability of boronic acids, which are staple reagents in Suzuki-Miyaura couplings.[6][7][8]
This application note provides a detailed protocol and mechanistic rationale for the coupling of a challenging, electronically deactivated, and sterically hindered substrate: This compound . The presence of an ortho-chloro substituent and a meta-methoxycarbonyl group introduces specific electronic and steric demands that necessitate carefully optimized conditions to achieve high yields and selectivity. We will explore a robust, ligand-free, palladium-catalyzed protocol, explain the critical role of each reagent, and provide insights for troubleshooting and optimization.
Mechanistic Framework: A Departure from the Classic Cycle
Unlike the traditional Sonogashira reaction which couples an aryl halide, the use of an arylboronic acid requires a modified catalytic cycle. The standard Pd(0)/Pd(II) cycle initiated by oxidative addition of an Ar-X bond is not feasible. Instead, the reaction proceeds through a distinct pathway, often involving a palladium(II) catalyst and an oxidant.[6][9]
A plausible mechanism is initiated by the reaction of the palladium(II) precatalyst with the arylboronic acid. An oxidant, such as silver(I) oxide (Ag₂O), is crucial for facilitating the catalytic turnover. The base plays a dual role: it assists in the deprotonation of the terminal alkyne and participates in the transmetalation step. While the precise sequence can vary, a generally accepted cycle is depicted below.
Catalytic Cycle: Oxidative Sonogashira-Type Coupling
Caption: Proposed catalytic cycle for the oxidative coupling of an arylboronic acid with a terminal alkyne.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the coupling of this compound with various terminal alkynes on a 0.3 mmol scale.
Materials and Equipment
-
Substrates: this compound, Terminal Alkyne (e.g., Phenylacetylene)
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Oxidant: Silver(I) Oxide (Ag₂O)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous
-
Solvent: Acetonitrile (MeCN), anhydrous
-
Equipment: Schlenk tube or oven-dried reaction vial with a magnetic stir bar, inert gas supply (Argon or Nitrogen), TLC plates (silica gel), standard glassware for workup, rotary evaporator, flash chromatography system.
Rationale for Reagent Selection
-
Palladium(II) Acetate (Pd(OAc)₂): A stable and reliable Pd(II) source that serves as the precatalyst. It is effective in ligand-free conditions for this specific transformation.[6]
-
Silver(I) Oxide (Ag₂O): Acts as the crucial oxidant required to facilitate the catalytic cycle. Its use avoids the need for harsher oxidants and generally leads to cleaner reactions.[6][9]
-
Potassium Carbonate (K₂CO₃): An inexpensive and effective inorganic base. It is strong enough to deprotonate the terminal alkyne, facilitating its entry into the catalytic cycle, but mild enough to prevent significant decomposition of the ester functionality on the boronic acid.[6]
-
Acetonitrile (MeCN): A polar aprotic solvent that effectively dissolves the reagents and facilitates the ionic intermediates in the catalytic cycle. Its relatively high boiling point is suitable for reactions requiring moderate heating.[6]
-
Copper-Free Conditions: This protocol deliberately avoids a copper co-catalyst. While traditional Sonogashira reactions rely on copper to form reactive acetylides, its presence can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[1][10] A copper-free system is often cleaner and simplifies purification.
Detailed Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (0.30 mmol, 1.0 equiv), the terminal alkyne (0.36 mmol, 1.2 equiv), Silver(I) Oxide (Ag₂O, 0.45 mmol, 1.5 equiv), and Potassium Carbonate (K₂CO₃, 0.60 mmol, 2.0 equiv).
-
Add Palladium(II) Acetate (Pd(OAc)₂, 0.003 mmol, 0.01 equiv, 1 mol%).
-
Scientist's Note: Adding the catalyst last minimizes potential degradation before the reaction commences. The order of solid addition is generally not critical, but consistency is key for reproducibility.
-
-
Establishing Inert Atmosphere:
-
Seal the Schlenk tube with a septum.
-
Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen. An inert atmosphere is critical to prevent both catalyst deactivation and alkyne dimerization.[11]
-
-
Reaction Execution:
-
Using a syringe, add anhydrous Acetonitrile (2.0 mL) to the reaction mixture.
-
Place the Schlenk tube in a preheated oil bath at 70 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis. To take a TLC sample, briefly remove the tube from heat, allow solids to settle, and carefully spot the supernatant. A typical eluent system is a mixture of hexane and ethyl acetate.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL).
-
Filter the mixture through a short pad of Celite® to remove the palladium black, silver salts, and excess base.[12] Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from nonpolar impurities and residual starting materials.[6]
-
Experimental Workflow Overview
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
- 8. Cross-Coupling between Arylboronic Acids and Terminal Alkynes in Water Microdroplets. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira_coupling [chemeurope.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid Derivatives
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures found in a vast array of FDA-approved drugs, natural products, and functional organic materials.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these bonds, offering a significant improvement over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[3][4]
This guide focuses on a specific, yet highly relevant, application: the cross-coupling of amines with substrates derived from 2-chloro-5-(methoxycarbonyl)phenylboronic acid. While the boronic acid moiety is typically associated with Suzuki-Miyaura couplings, the aryl chloride functionality on this building block serves as a key handle for Buchwald-Hartwig amination.[5] This class of substrate is particularly valuable in drug discovery, where the methoxycarbonyl group can serve as a synthetic handle for further derivatization or as a key pharmacophoric feature.[6][7] However, the inherent stability and lower reactivity of aryl chlorides compared to their bromide or iodide counterparts present a unique set of challenges that demand a carefully optimized catalytic system.[8][9] This document provides a detailed mechanistic overview, field-proven protocols, and optimization strategies to empower researchers to successfully employ these valuable building blocks in their synthetic endeavors.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-catalyzed cycle. Understanding this mechanism is critical for rational troubleshooting and optimization. The reaction proceeds through a sequence of discrete steps involving changes in the oxidation state of the palladium center.[3][8][10]
The generally accepted catalytic cycle for the amination of an aryl chloride (Ar-Cl) is as follows:
-
Activation & Formation of Pd(0)L: The reaction typically begins with a Pd(II) precatalyst, such as Pd(OAc)₂, or a Pd(0) source like Pd₂(dba)₃. In the presence of a phosphine ligand and a base, an active monoligated Pd(0) species, Pd(0)L, is generated in situ. This is the catalytically active species that enters the cycle.[8]
-
Oxidative Addition: The electron-rich Pd(0) complex reacts with the aryl chloride (Ar-Cl) in the rate-determining step of the cycle for chloro-arenes.[11][12] This step involves the cleavage of the Ar-Cl bond and the oxidation of palladium from Pd(0) to a Pd(II) species, [L-Pd(Ar)(Cl)]. The success of this step with less reactive aryl chlorides is highly dependent on the use of sterically bulky and electron-rich ligands.[1]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. Subsequent deprotonation by the base in the reaction mixture forms a palladium-amido complex, [L-Pd(Ar)(NR₂)]. The choice of base is crucial to ensure this step proceeds efficiently without degrading the substrate or catalyst.[13]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the aryl amine product (Ar-NR₂) from the palladium center. This regenerates the active Pd(0)L catalyst, which can then re-enter the catalytic cycle.[3][10]
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Protecting Group Strategies for 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Introduction:
2-Chloro-5-(methoxycarbonyl)phenylboronic acid is a versatile building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of three distinct functional groups—a boronic acid, a chloro substituent, and a methoxycarbonyl group—offers multiple avenues for synthetic elaboration. However, this trifunctionality also presents a significant challenge in terms of chemoselectivity. A well-designed protecting group strategy is paramount to selectively mask or unmask specific reactive sites, thereby enabling sequential and controlled modifications of the molecule. This guide provides a detailed analysis of protecting group strategies for this compound, offering insights into experimental choices and providing robust protocols for researchers in synthetic chemistry and drug development.
Analysis of Functional Group Reactivity
A thorough understanding of the reactivity of each functional group is the cornerstone of a successful protecting group strategy.
-
Boronic Acid (-B(OH)₂): This is the most reactive site for Suzuki-Miyaura coupling. Boronic acids are known to be unstable under certain conditions and can undergo side reactions such as protodeboronation, oxidation, or trimerization to form boroxines.[1][2][3] Protecting the boronic acid moiety can enhance its stability, facilitate purification, and enable iterative cross-coupling strategies.[4]
-
Methoxycarbonyl Group (-CO₂Me): This methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This reactivity is a critical consideration, especially when employing deprotection strategies that involve aqueous bases, such as those used for certain boronic acid protecting groups.
-
Chloro Group (-Cl): The chloro substituent is generally stable under a wide range of reaction conditions. However, its electron-withdrawing nature can influence the reactivity of the adjacent functional groups, particularly the boronic acid's Lewis acidity and the susceptibility of the ester to nucleophilic attack.
Selecting a Protecting Group for the Boronic Acid
The choice of protecting group for the boronic acid is dictated by the intended synthetic route and the compatibility with the other functional groups. Two of the most widely employed protecting groups for boronic acids are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.[1]
Pinacol Boronate Esters
Pinacol esters are one of the most common protecting groups for boronic acids.[1] They are generally stable to a variety of reaction conditions, including chromatography, and can often participate directly in Suzuki-Miyaura coupling reactions.[1]
Advantages:
-
Easy to install.
-
Stable to purification by silica gel chromatography.[1]
-
Often reactive enough for direct use in cross-coupling reactions.[1]
Disadvantages:
-
Deprotection to the free boronic acid can be challenging, often requiring harsh acidic or oxidative conditions which may not be compatible with the methoxycarbonyl group.[1][2][5]
-
The formation from pinacol is reversible in the presence of water or alcohols, which can lead to premature deprotection.[6]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates have emerged as a powerful class of air- and moisture-stable protecting groups for boronic acids.[4][7] They are crystalline, free-flowing solids that are exceptionally stable to a wide range of synthetic conditions.[7]
Advantages:
-
Exceptional stability to air, moisture, and silica gel chromatography.[7]
-
Unreactive under standard anhydrous cross-coupling conditions, allowing for sequential reactions.
-
Readily deprotected under mild aqueous basic conditions to release the free boronic acid in situ for subsequent reactions.[7]
Disadvantages:
-
The deprotection condition (aqueous base) can potentially hydrolyze the methoxycarbonyl group. This necessitates careful optimization of reaction conditions or an orthogonal protection strategy for the ester if its integrity is crucial.
Orthogonal Protecting Group Strategies
Given the potential for the methoxycarbonyl group to be cleaved during MIDA boronate deprotection, an orthogonal strategy is often required. This involves protecting the ester with a group that is stable to the basic conditions used for MIDA deprotection but can be removed under different, non-interfering conditions.
dot
Figure 1. Decision workflow for protecting group strategies.
For instance, if the synthetic plan requires the ester to remain intact after a Suzuki coupling, one could first hydrolyze the methyl ester to the carboxylic acid, protect it as a tert-butyl (t-Boc) ester, and then protect the boronic acid as a MIDA boronate. The MIDA group can be deprotected with aqueous base for the Suzuki coupling, leaving the t-Boc group untouched. The t-Boc group can then be removed under acidic conditions.[8]
Experimental Protocols
Protocol 1: Protection of this compound as a MIDA Boronate
This protocol describes the formation of the MIDA boronate ester, which enhances the stability of the boronic acid.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
-
Dean-Stark apparatus
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and anhydrous DMSO (approx. 0.5 M concentration).
-
Add anhydrous toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Continuously remove water via azeotropic distillation with toluene for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
The MIDA boronate product often precipitates from the cooled solution. If not, the product can be precipitated by the addition of an anti-solvent like diethyl ether.
-
Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum.
-
The product can be further purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Deprotection of the MIDA Boronate and in situ Suzuki-Miyaura Coupling
This protocol details the "slow-release" of the boronic acid from its MIDA-protected form for a subsequent cross-coupling reaction.[9]
Materials:
-
Protected 2-chloro-5-(methoxycarbonyl)phenyl MIDA boronate
-
Aryl halide (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Aqueous base (e.g., 1 M NaOH or NaHCO₃)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction flask under an inert atmosphere, add the MIDA-protected boronate (1.0 eq), the aryl halide (1.1 eq), and the palladium catalyst (0.01-0.05 eq).
-
Add the anhydrous organic solvent (e.g., THF).
-
Add the aqueous base (e.g., 1 M NaOH, 2-3 eq).
-
Heat the biphasic mixture to the desired reaction temperature (typically 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note: The rate of MIDA boronate hydrolysis can be tuned by varying the base, solvent, and temperature.[9] It is crucial to monitor for potential hydrolysis of the methoxycarbonyl group under these conditions.
Data Summary
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability of Methoxycarbonyl Group |
| Pinacol Ester | Pinacol, Dean-Stark | Acidic or oxidative conditions (e.g., NaIO₄)[1] | Generally stable to protection; may be cleaved during acidic deprotection. |
| MIDA Boronate | MIDA, DMSO, heat | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) | Susceptible to hydrolysis during basic deprotection. |
Visualization of the MIDA Protection-Deprotection Workflow
dot
Figure 2. General workflow for MIDA boronate protection and in situ deprotection/coupling.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on a carefully considered protecting group strategy. MIDA boronates offer a robust and reliable method for protecting the boronic acid moiety, enabling a wide range of subsequent chemical transformations. However, researchers must remain vigilant about the potential for hydrolysis of the methoxycarbonyl group during the basic deprotection step. In cases where the ester functionality is critical, an orthogonal protecting group strategy is the recommended approach. The protocols and strategic considerations outlined in this guide provide a solid foundation for navigating the synthetic challenges associated with this versatile building block.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. jocpr.com [jocpr.com]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of Biaryls Utilizing 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid
Abstract
The biaryl motif is a ubiquitous structural feature in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for its construction due to its functional group tolerance and high efficiency. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic scale-up of biaryl synthesis, with a specific focus on the use of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. We will delve into the causality behind experimental choices, from reagent selection to post-reaction purification, to ensure a robust, safe, and efficient transition from bench-scale to kilogram-scale production.
Introduction: The Significance of Biaryl Scaffolds and Scale-Up Challenges
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry.[1][2] These structures are privileged scaffolds in medicinal chemistry and are integral to the development of numerous blockbuster drugs. The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning transformation, provides a powerful and versatile tool for creating the critical C-C bond that defines these molecules.[3]
However, transitioning a laboratory-scale Suzuki-Miyaura reaction to an industrial or kilogram-scale process introduces significant challenges.[1] Factors such as reaction kinetics, heat transfer, reagent addition, impurity profiles, and cost-effectiveness must be carefully re-evaluated.[1][4] The primary goals of a successful scale-up are to ensure safety, reproducibility, high yield, and exceptional product purity while minimizing cost and environmental impact.[5] This guide addresses these critical considerations in the context of using this compound, a versatile building block for various fine chemicals and agrochemicals.[6]
Reagent Focus: this compound
Understanding the properties of your key building block is fundamental to designing a robust process.
Chemical Structure and Properties:
-
IUPAC Name: (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid
-
CAS Number: 913835-92-4[7]
-
Molecular Formula: C₈H₈BClO₄[7]
-
Molecular Weight: 214.41 g/mol [7]
-
Appearance: Typically a white to off-white solid.
Reactivity and Mechanistic Considerations: The electronic nature of the substituents on the boronic acid significantly influences its reactivity. The 2-chloro and 5-methoxycarbonyl groups are both electron-withdrawing. This electronic deficit on the aromatic ring can impact the transmetalation step of the catalytic cycle. While often facilitating the process, careful optimization of the base and reaction conditions is necessary to ensure efficient transfer of the aryl group to the palladium center and to prevent unwanted side reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimization. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Scale-Up Synthesis
Successful and safe scale-up requires careful consideration of several critical parameters. The following sections detail the key aspects to optimize for the synthesis of biaryls on a larger scale.[1]
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers (TONs) in a large-scale setting. While classic catalysts like Pd(PPh₃)₄ are useful in the lab, modern, more active pre-catalysts are often preferred for industrial applications due to their higher efficiency and stability.[1] For chloroarenes, which are less reactive than their bromo or iodo counterparts, a more active catalyst system is generally required.
-
Recommendation: Systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-formed palladacycle (e.g., BrettPhos Palladacycle) are highly effective.
-
Causality: These ligands promote the typically rate-limiting oxidative addition step with less reactive aryl chlorides and stabilize the active Pd(0) species, leading to longer catalyst lifetime and higher turnover.
-
Optimization: Catalyst loading is a key cost driver. It should be optimized to be as low as possible (typically <1 mol%) without compromising reaction time or yield.
Solvent Selection
The choice of solvent is critical for reaction kinetics, impurity profiles, and ease of work-up. On a large scale, factors such as solvent cost, safety (flash point), and environmental impact become paramount.[1][5] Aqueous systems are often preferred for their green credentials and ability to easily dissolve the inorganic base.[4][8]
| Solvent System | Concentration (M) | Advantages | Considerations |
| Toluene / Water | 0.5 - 1 M | Good solubility for many substrates, readily available, relatively low cost. | Potential for biphasic system to slow reaction; requires careful phase separation. |
| 2-Propanol / Water | 0.5 - 1 M | "Greener" solvent, good solubility for polar substrates. | May require higher temperatures to achieve desired reaction rates. |
| 2-MeTHF / Water | 0.5 - 1 M | Higher boiling point than THF, good for higher temperature reactions; derived from renewable resources. | More expensive than toluene or IPA. |
Base Selection
The base plays a critical role in activating the boronic acid for transmetalation. For scale-up, strong, yet cost-effective inorganic bases are preferred.
-
Recommendation: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. They are inexpensive, readily available, and have a good safety profile.
-
Causality: These bases are strong enough to form the reactive boronate species but are generally not so harsh as to cause significant degradation of starting materials or products. Using an aqueous solution of the base facilitates the reaction and subsequent work-up.[1]
-
Avoid: Organic amine bases are generally avoided on scale-up due to higher cost and potential for generating impurities that are difficult to remove.[5]
Safety Considerations
Safety is the most important consideration in any scale-up process.
-
Thermal Safety: Suzuki-Miyaura couplings can be exothermic.[9] A reaction calorimetry study or a careful small-scale pilot run with temperature monitoring is essential to understand the reaction's heat profile before proceeding to kilogram-scale.[9] This ensures that the available cooling capacity of the reactor can handle the heat output to prevent a runaway reaction.[9]
-
Inert Atmosphere: While many modern pre-catalysts are air-stable, the active Pd(0) species generated in situ is sensitive to oxygen. All large-scale reactions must be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent catalyst deactivation and ensure reproducibility.
-
Reagent Handling: Standard personal protective equipment (PPE) must be used. Care should be taken when handling powdered reagents to avoid inhalation.
Kilogram-Scale Synthesis Protocol
This protocol describes a general procedure for the coupling of an aryl halide with this compound on a multi-kilogram scale.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 6. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: One-Pot Suzuki-Miyaura Coupling and Saponification with 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Abstract & Introduction
The relentless drive in drug discovery and medicinal chemistry for efficiency and sustainability has popularized one-pot synthesis, a strategy that significantly reduces reaction time, waste, and purification steps by performing multiple transformations in a single reaction vessel.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and reliability.[4][5] This application note details a robust, one-pot protocol involving 2-Chloro-5-(methoxycarbonyl)phenylboronic acid, a versatile building block used to introduce a key structural motif found in many pharmaceutical candidates.[6][7]
This guide provides a comprehensive protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction, immediately followed by an in situ saponification of the methyl ester. This tandem process efficiently converts an aryl halide and this compound into a biaryl carboxylic acid, a crucial intermediate for further derivatization, such as amide bond formation. This document is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of complex molecular scaffolds.
Mechanistic Rationale and Strategic Considerations
A successful one-pot reaction hinges on the compatibility of sequential reaction conditions. This protocol is designed in two distinct, yet compatible, phases: a palladium-catalyzed C-C bond formation followed by a base-mediated ester hydrolysis.
Phase I: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryls.[8] The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium complexes are paramount. While Pd(PPh₃)₄ is classic, modern catalysts like Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or Buchwald-type ligands) are often more effective for coupling with less reactive aryl chlorides.[11] For this protocol, we select Pd(OAc)₂ with PPh₃ as a robust, general-purpose system.
-
Base Selection: The base is not merely a pH modifier; it is critical for activating the boronic acid.[4][9] It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is essential for the transmetalation step.[4] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and economical choices. K₃PO₄ is often preferred for its ability to facilitate challenging couplings.[9]
-
Solvent System: A biphasic solvent system, such as 1,4-Dioxane and water, is employed. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Phase II: In Situ Saponification
Once the Suzuki coupling is complete (as determined by reaction monitoring), the protocol transitions to the saponification phase. Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which is then protonated during workup to give the final carboxylic acid.
The inorganic base used for the Suzuki reaction is generally insufficient to drive the saponification to completion in a reasonable timeframe. Therefore, a stronger base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), is added directly to the reaction mixture. LiOH is often chosen for its high reactivity and the good solubility of its salts.[2]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromopyridine hydrochloride as a representative example.
Materials & Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molarity/Purity | Amount (1 mmol scale) | Mmol | Eq. |
| 4-Bromopyridine hydrochloride | 19524-06-2 | 194.45 | 98% | 198 mg | 1.02 | 1.02 |
| This compound | 913835-92-4 | 214.41 | ≥96% | 214 mg | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 98% | 4.5 mg | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 99% | 10.5 mg | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | 415 mg | 3.0 | 3.0 |
| Lithium Hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | ≥98% | 126 mg | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous | 8.0 mL | - | - |
| Water | 7732-18-5 | 18.02 | Deionized | 2.0 mL | - | - |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Step-by-Step Procedure
Figure 2: One-pot Suzuki coupling and saponification workflow.
-
Vessel Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Charging Reagents: To the flask, add 4-bromopyridine hydrochloride (198 mg, 1.02 mmol), this compound (214 mg, 1.0 mmol), K₂CO₃ (415 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).
-
Scientist's Note: The order of addition of solids is generally not critical. Using slightly more than 3 equivalents of base is necessary to neutralize the hydrochloride salt of the pyridine and to activate the boronic acid.
-
-
Inert Atmosphere: Fit the flask with a reflux condenser. Evacuate and backfill the system with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 1,4-Dioxane (8.0 mL) and deionized water (2.0 mL) via syringe.
-
Phase I - Suzuki Coupling: Begin vigorous stirring and heat the reaction mixture to 90 °C using a heating mantle. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (boronic acid). A new, more polar spot corresponding to the biaryl ester should appear.
-
Phase II - Saponification: Once the coupling is complete, cool the mixture to 60 °C. Prepare a solution of LiOH·H₂O (126 mg, 3.0 mmol) in deionized water (1.0 mL) and add it to the reaction flask.
-
Scientist's Note: Adding the LiOH solution at a slightly reduced temperature prevents a potentially vigorous exotherm.
-
-
Heating Phase II: Maintain the reaction at 60 °C for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the ester to the carboxylate product.
-
Work-up - Quenching and Acidification: Cool the reaction to room temperature. Carefully add 20 mL of water. Adjust the pH of the aqueous layer to ~3-4 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final product, 4-chloro-3'-(pyridin-4-yl)biphenyl-1-carboxylic acid.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Coupling | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Inefficient base.3. Protodeboronation of boronic acid.[12] | 1. Ensure an inert atmosphere; use fresh, high-quality catalyst.2. Switch to a stronger base like K₃PO₄.3. Use freshly opened boronic acid; avoid prolonged heating. |
| Incomplete Saponification | 1. Insufficient base or reaction time.2. Steric hindrance around the ester. | 1. Add more LiOH or increase reaction time/temperature (e.g., to 80 °C).2. For very hindered esters, consider using NaOH in a solvent like methanol/water. |
| Protodeboronation Product | Presence of excess water or acid/base impurities promoting the replacement of -B(OH)₂ with -H.[12] | Use anhydrous solvents for the initial setup. Ensure the base is of high quality. Minimize reaction time once the coupling is complete. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Rigorously deoxygenate solvents and maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
This application note provides a validated, efficient one-pot protocol for the synthesis of biaryl carboxylic acids using this compound. By combining a Suzuki-Miyaura cross-coupling with an in situ saponification, this method offers significant advantages in terms of operational simplicity, time, and resource efficiency. The strategic selection of compatible reagents and conditions allows for the seamless transition between the two distinct chemical transformations, making this a valuable tool for chemists in the pharmaceutical and fine chemical industries.
References
- 1. One-Pot Borylation/Suzuki Couplings for Streamlined Synthesis of Compounds in Drug Discovery | Technology Networks [technologynetworks.com]
- 2. medium.com [medium.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 6. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. This particular substrate presents a unique set of challenges due to the electronic and steric nature of its substituents. Our goal is to equip you with the expert knowledge to diagnose issues, improve reaction yields, and achieve consistent results.
Understanding the Challenges
The Suzuki coupling of this compound with an aryl halide (Ar-X) is a powerful C-C bond-forming reaction. However, the substrate itself has inherent properties that can complicate the standard reaction protocol:
-
Electron-Deficient Aryl Chloride Partner : The boronic acid in the topic title is one half of the coupling. The other half is an aryl halide. If that partner is an aryl chloride, its C-Cl bond is notoriously strong and resistant to oxidative addition by the palladium catalyst, often representing the rate-limiting step of the catalytic cycle.[1][2] Activating this bond requires highly active catalyst systems.
-
Steric Hindrance : The ortho-chloro substituent can sterically hinder the approach of the palladium catalyst to the boronic acid group, potentially slowing down the crucial transmetalation step.[3]
-
Electron-Withdrawing Groups : The methoxycarbonyl (-CO₂Me) group is strongly electron-withdrawing. This makes the boronic acid more susceptible to a common side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can participate in the catalytic cycle.[4][5]
-
Potential for Ester Hydrolysis : The presence of a base and water, common in Suzuki couplings, creates conditions that could lead to the unwanted hydrolysis of the methyl ester to a carboxylic acid, complicating purification and reducing the yield of the desired product.
This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction shows very low or no conversion of the starting materials. Where should I start troubleshooting?
This is the most common issue and typically points to a problem with the first step of the catalytic cycle: oxidative addition . The palladium(0) catalyst is likely failing to insert into the C-Cl bond of your aryl chloride coupling partner.
Root Cause Analysis & Solutions:
-
Inadequate Catalyst System : Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[1] The C-Cl bond requires a more electron-rich and sterically bulky ligand on the palladium center to promote oxidative addition.[1][6]
-
Actionable Advice : Switch to a modern catalyst system known for aryl chloride activation. Buchwald-type biarylphosphine ligands are the industry standard for this challenge.
-
| Ligand | Precatalyst Options | Key Characteristics |
| XPhos | XPhos Pd G2/G3/G4 | Highly active, general-purpose for challenging couplings. |
| SPhos | SPhos Pd G2/G3/G4 | Excellent for sterically hindered and electron-rich aryl chlorides.[7] |
| RuPhos | RuPhos Pd G2/G3/G4 | Often effective for heteroaromatic chlorides. |
| PCy₃ | Pd₂(dba)₃ + PCy₃ | A simpler, cost-effective but still powerful combination.[8] |
-
Catalyst Deactivation : The active Pd(0) species is highly sensitive to oxygen. Insufficient degassing allows oxygen to oxidize the catalyst to inactive Pd(II) or palladium black.[5][6]
-
Actionable Advice : Ensure your reaction setup is rigorously free of oxygen. Use a Schlenk line or glovebox. Solvents must be degassed using methods like freeze-pump-thaw or by bubbling a stream of argon or nitrogen through them for at least 15-30 minutes.[9]
-
-
Incorrect Precatalyst Activation : If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) state.[6] This process can be inefficient and sometimes fails.
-
Actionable Advice : Using modern "precatalysts" (like the G2, G3, or G4 palladacycles listed above) is highly recommended. These are air-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results.[10]
-
Q2: I'm seeing significant byproduct formation, mainly the loss of the boronic acid group. What is happening and how can I fix it?
This strongly suggests that protodeboronation is outcompeting the desired cross-coupling. The electron-withdrawing ester group makes your boronic acid particularly vulnerable to this side reaction.[4][5]
Root Cause Analysis & Solutions:
-
Base-Promoted Decomposition : The base is necessary to activate the boronic acid for transmetalation, but strong bases in aqueous media can accelerate protodeboronation.[11]
-
Actionable Advice :
-
Switch to a Milder Base : Instead of strong bases like NaOH or KOH, try using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9] These are often effective while minimizing decomposition.
-
Use Anhydrous Conditions : If possible, running the reaction under anhydrous conditions can significantly suppress protodeboronation. This requires an anhydrous solvent (e.g., dioxane, toluene) and a base compatible with these conditions, such as KF or anhydrous K₃PO₄.[12]
-
-
-
Boronic Acid Instability : The boronic acid itself may have a limited lifetime under the reaction conditions.
-
Actionable Advice : Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate.[5][9] These derivatives are more robust and act as a "slow-release" reservoir for the boronic acid, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[4][9]
-
Q3: My desired product is formed, but I'm also getting a significant amount of a homocoupled byproduct from my boronic acid (a biphenyl dicarboxylate). Why?
This side reaction is often caused by the presence of Pd(II) species and oxygen at the start of the reaction.[6] Before the catalytic cycle is fully established, Pd(II) can catalyze the coupling of two boronic acid molecules, which also serves to reduce the Pd(II) to the Pd(0) needed for the main cycle.
Root Cause Analysis & Solutions:
-
Oxygen Contamination : As with catalyst deactivation, oxygen is a primary culprit. It can re-oxidize Pd(0) to Pd(II) within the cycle or promote the initial homocoupling.[6]
-
Inefficient Precatalyst Reduction : Using a Pd(II) source like Pd(OAc)₂ without an efficient reduction pathway can lead to a higher concentration of Pd(II) at the beginning of the reaction, favoring homocoupling.
-
Actionable Advice : Use a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄ (if your aryl halide is reactive enough, e.g., a bromide or iodide). Alternatively, and more preferably, use the modern palladacycle precatalysts mentioned in Q1, which are designed for clean activation.[10]
-
Q4: Is the methyl ester group on my boronic acid at risk of hydrolysis?
Yes, this is a valid concern. The combination of a base (especially strong ones like NaOH/KOH), water, and elevated temperatures (often 80-110 °C) are classic conditions for ester saponification.
Actionable Advice:
-
Use Weaker Bases : Prioritize bases like K₃PO₄, Cs₂CO₃, or even organic bases like triethylamine if compatible. These are less likely to promote hydrolysis than hydroxides.
-
Limit Water : While some water is often beneficial or necessary for dissolving the base and facilitating transmetalation, using the minimum amount required can help. A solvent system like dioxane/water (e.g., 4:1 or 5:1 ratio) is a good starting point.[14]
-
Control Reaction Time : Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting materials are consumed, as this only increases the opportunity for side reactions like hydrolysis.
Visual & Data-Driven Guides
Catalytic Cycle and Key Failure Points
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the critical steps where issues arise with this specific substrate.
Caption: The Suzuki catalytic cycle with failure points for aryl chlorides.
Troubleshooting Workflow
Use this decision tree to systematically diagnose problems with your reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid
Welcome to the technical support center for 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a substituted phenylboronic acid, it presents unique challenges and opportunities in cross-coupling reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate potential side reactions and achieve high-yield, reproducible results. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Understanding the Reagent: A Double-Edged Sword
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of complex biaryl structures. However, its chemical nature, characterized by an electron-withdrawing methoxycarbonyl group and a sterically influential ortho-chloro substituent, predisposes it to several side reactions. Understanding these inherent tendencies is the first step toward mitigating them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the likely culprits?
Low yields are often attributable to competing side reactions that consume the starting material. For this particular boronic acid, the primary suspects are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. Electron-deficient arylboronic acids, such as ours, are particularly susceptible to this pathway, leading to the formation of methyl 2-chlorobenzoate as a byproduct.
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl derived from the boronic acid. It is often promoted by the presence of oxygen and can be a significant issue if the reaction is not properly degassed.
A third, less common, but possible issue is the hydrolysis of the methoxycarbonyl group under strongly basic conditions, which would yield the corresponding carboxylic acid.
Q2: I'm observing a significant amount of methyl 2-chlorobenzoate in my crude reaction mixture. How can I minimize protodeboronation?
Protodeboronation is a common challenge with electron-deficient boronic acids. The electron-withdrawing nature of the methoxycarbonyl group makes the ipso-carbon more susceptible to protonolysis. Here are several strategies to combat this:
-
Choice of Base: The base is a critical factor. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can accelerate protodeboronation. Milder bases are generally recommended. A comparative study of bases shows that carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) often provide a good balance of reactivity for the desired coupling while minimizing protodeboronation.[1] Powdered potassium fluoride (KF) can also be effective, especially when base-labile functional groups like esters are present, as it activates the boronic acid without harsh basicity.[2]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your desired coupling is sluggish, consider screening more active catalyst systems rather than simply increasing the heat. Running the reaction at the lowest effective temperature is advisable.
-
Solvent System: The presence of water can be a double-edged sword. While often necessary to solubilize the base and facilitate the catalytic cycle, excess water provides a proton source for protodeboronation. Using a well-controlled ratio of organic solvent to water (e.g., 10:1 Dioxane:H₂O) or even anhydrous conditions can be beneficial.
-
Use of a More Stable Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate ester, is a highly effective strategy. These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing the opportunity for protodeboronation.
Q3: My main byproduct is the homocoupled dimer of this compound. What causes this and how can I prevent it?
Homocoupling is typically promoted by the presence of Pd(II) species and an oxidant, which is often atmospheric oxygen.[3] Here's how to address it:
-
Thorough Degassing: Rigorous degassing of your reaction mixture and solvent is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) is often preferred over a Pd(II) source (e.g., Pd(OAc)₂) as the latter can initiate homocoupling during its in-situ reduction to the active Pd(0) catalyst. If using a Pd(II) precatalyst, ensuring efficient reduction to Pd(0) is key.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination to form the cross-coupled product, outcompeting the pathways that lead to homocoupling.
Q4: I am concerned about the stability of the methoxycarbonyl group under the basic conditions of the Suzuki reaction. Is hydrolysis a significant risk?
Yes, the hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially under harsh conditions. The mechanism involves the attack of a hydroxide ion on the carbonyl carbon of the ester.[4]
To minimize the risk of hydrolysis:
-
Avoid Strong Hydroxide Bases: Steer clear of NaOH and KOH, particularly at elevated temperatures.
-
Use Milder Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are less likely to promote ester hydrolysis.[1]
-
Moderate Temperatures: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Limit Reaction Time: Prolonged reaction times at high temperatures increase the likelihood of hydrolysis. Monitor the reaction progress and work it up promptly upon completion.
Troubleshooting at a Glance
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of desired product | Protodeboronation, Homocoupling, Catalyst deactivation | See specific solutions for each side reaction below. Ensure catalyst and ligand are of good quality. |
| Major byproduct is methyl 2-chlorobenzoate | Protodeboronation | Use a milder base (K₂CO₃, K₃PO₄, Cs₂CO₃). Lower reaction temperature. Use anhydrous or low-water solvent systems. Convert boronic acid to a pinacol or MIDA ester. |
| Major byproduct is the boronic acid dimer | Homocoupling (often due to O₂) | Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) catalyst source. Use bulky, electron-rich ligands. |
| Formation of 2-Chloro-5-carboxyphenylboronic acid | Hydrolysis of the ester group | Avoid strong bases (NaOH, KOH). Use milder bases (carbonates, phosphates). Keep reaction temperature and time to a minimum. |
| Reaction is sluggish or stalls | Inefficient catalyst system for the substituted substrates | Screen different palladium catalysts and ligands. More electron-rich and bulky ligands (e.g., Buchwald-type ligands) can be effective for challenging couplings. |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reactions.
Recommended Experimental Protocols
The following protocols are provided as a starting point for your experiments. Optimization may be necessary for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol employs a milder base and controlled conditions to favor the desired cross-coupling over protodeboronation and homocoupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent, limiting reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.
-
Degassing: Bubble the inert gas through the reaction mixture for a further 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Technical Support Center: Managing Deboronation of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for a common challenge encountered when using 2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS 913835-92-4): unwanted deboronation during synthetic reactions. Our goal is to equip you with the mechanistic understanding and procedural knowledge to mitigate this side reaction, thereby improving reaction yields and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and reactivity of this compound.
Q1: What is protodeboronation, and why is it a significant issue?
A1: Protodeboronation (or deboronation) is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, this is a highly undesirable side reaction. It consumes your boronic acid, converting it into an inert byproduct—in this case, methyl 3-chlorobenzoate—which leads to lower yields of the desired coupled product and introduces a significant purification challenge.[2]
Q2: How susceptible is this compound to deboronation?
A2: This particular boronic acid is notably susceptible to deboronation, especially under the basic conditions required for many cross-coupling reactions.[3] The presence of two electron-withdrawing groups—the chloro (Cl) and the methoxycarbonyl (CO₂Me) substituents—destabilizes the carbon-boron bond.[4][5] This electronic deficiency makes the ipso-carbon (the carbon attached to boron) more prone to protonolysis. For highly electron-deficient arenes, the mechanism can even involve the formation of a transient aryl anion, which is rapidly quenched by a proton source.[4][6]
Q3: What are the primary factors that trigger deboronation in a typical Suzuki-Miyaura reaction?
A3: Several reaction parameters can initiate or accelerate protodeboronation:
-
Base: This is often the primary culprit. The base required to activate the boronic acid for transmetalation also promotes deboronation.[2] The rate of base-catalyzed deboronation often reaches its maximum at high pH.[4] Stronger bases and higher concentrations can significantly increase the rate of this side reaction.[5]
-
Temperature: Elevated temperatures, while often necessary to drive the catalytic cycle, also provide the activation energy for deboronation.[7]
-
Reaction Time: The longer the boronic acid is exposed to basic, high-temperature conditions, the more extensive deboronation will be.
-
Inefficient Catalysis: If the palladium catalyst is inefficient or slow, the desired cross-coupling reaction will be sluggish. This gives the competing deboronation pathway more time to consume the starting material.[8]
Q4: What is the specific byproduct formed from the deboronation of this compound?
A4: The byproduct is methyl 3-chlorobenzoate . Identifying and quantifying this compound in your reaction mixture is the most direct way to confirm that deboronation is the cause of low yields.
Part 2: Troubleshooting Guides & Protocols
This section provides structured solutions to common experimental problems, presented in a cause-and-effect format.
Scenario 1: Low Yield of Coupled Product with Significant Deboronated Impurity Observed
You observe a low yield of your target biaryl product. Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows unreacted starting materials and a major peak corresponding to methyl 3-chlorobenzoate.
-
Probable Cause: The rate of protodeboronation is significant and competitive with the rate of the desired Suzuki-Miyaura coupling.
-
Strategic Approach: The core strategy is to accelerate the rate of productive cross-coupling relative to the rate of decomposition. This can be achieved by carefully tuning the reaction parameters.
The interplay between base and temperature is critical. A common mistake is using excessively harsh conditions.
-
Screen Bases: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄ or K₂CO₃, or even fluoride-based activators like CsF.[5]
-
Lower Temperature: Set up a matrix of experiments at lower temperatures. Start at 60-70 °C instead of refluxing at >100 °C.
-
Monitor Progress: Run small-scale parallel reactions and monitor by TLC or LC-MS at set time points (e.g., 30 min, 1 hr, 2 hr) to find the optimal balance where product formation is maximized before significant deboronation occurs.
| Parameter | Initial Condition (High Deboronation) | Recommended Starting Point (Mitigation) | Rationale |
| Base | 2M NaOH (aq) | K₃PO₄ (solid) | Stronger bases significantly accelerate protodeboronation.[5] K₃PO₄ is effective for transmetalation but often gentler. |
| Temperature | 110 °C (Toluene, reflux) | 70 °C (Dioxane) | Reduces the activation energy available for the deboronation side reaction.[7] |
| Boronic Acid Stoich. | 1.1 equivalents | 1.5 equivalents | If mitigation is insufficient, using a larger excess can compensate for some loss to deboronation. |
An efficient catalyst can perform the cross-coupling so quickly that the boronic acid has little time to decompose.
-
Select an Advanced Precatalyst: Instead of traditional Pd(PPh₃)₄, use a modern, highly active Buchwald-type precatalyst (e.g., G3 or G4 palladacycles) with a suitable biarylphosphine ligand (e.g., SPhos, XPhos).[5][8] These systems generate the active LPd(0) species rapidly under mild conditions.[8]
-
Optimize Catalyst Loading: While typically 1-2 mol %, increasing the catalyst loading to 3-5 mol % can sometimes accelerate the productive cycle sufficiently to outpace decomposition. This is a cost-benefit consideration.
Caption: Kinetic competition between coupling and deboronation.
Scenario 2: How to Confirm, Monitor, and Quantify Deboronation
You suspect deboronation is occurring, but you need to definitively identify the byproduct and track its formation relative to your desired product.
-
Probable Cause: Ambiguous TLC or crude NMR results require a more robust analytical workflow for diagnosis and optimization.
-
Strategic Approach: Employ a multi-technique analytical plan to monitor the reaction components over time.
-
Obtain an Authentic Sample: If possible, purchase or synthesize a pure sample of the expected byproduct, methyl 3-chlorobenzoate. This will serve as an analytical standard.
-
Set up Time-Course Analysis:
-
Run your reaction under the chosen conditions.
-
At regular intervals (e.g., t = 0, 15m, 30m, 1h, 2h, 4h), withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a cold solvent (e.g., ethyl acetate) and a small amount of dilute acid (e.g., 1M HCl) to stop the reaction.
-
-
LC-MS Analysis:
-
Dilute the quenched aliquots and analyze by LC-MS.
-
Track the disappearance of the boronic acid peak and the appearance of the desired product and the deboronated byproduct peaks. Use the mass of methyl 3-chlorobenzoate to create an extracted ion chromatogram for sensitive detection.
-
-
¹H NMR Analysis:
-
For a more quantitative assessment, take a larger final aliquot (or use the final crude workup).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a singlet peak that does not overlap with other signals.
-
Compare the integration of the product, byproduct, and remaining starting material peaks relative to the internal standard to determine the final reaction profile and yield.
-
Caption: Troubleshooting workflow for diagnosing deboronation.
Part 3: Mechanistic Insights
Understanding the "why" enables more effective troubleshooting. The protodeboronation of arylboronic acids can proceed through several pathways, with the dominant mechanism depending on pH and substrate electronics.[1][9]
For an electron-deficient substrate like this compound under basic Suzuki-Miyaura conditions, a base-catalyzed pathway is most relevant.
-
Boronate Formation: A hydroxide or alkoxide ion attacks the Lewis acidic boron atom, forming a tetrahedral "ate" complex, or boronate ([ArB(OH)₃]⁻). This step is a rapid pre-equilibrium.[2][4]
-
C-B Bond Cleavage: The increased electron density on the boron atom weakens the C-B bond. For highly electron-deficient systems, this bond can cleave to generate a transient, unstable aryl anion and boric acid.[4][6]
-
Protonation: The aryl anion is immediately protonated by a solvent molecule (like water), yielding the deboronated arene, methyl 3-chlorobenzoate.
Caption: Mechanism of base-catalyzed protodeboronation.
Part 4: Purification Strategies
Q: My reaction is complete, but it contains 15-20% of the deboronated byproduct. How can I purify my desired product?
A: Removing a structurally similar, neutral byproduct like methyl 3-chlorobenzoate can be difficult.[10]
-
Recrystallization: This is the most effective method if a suitable solvent system can be found that selectively crystallizes your desired product while leaving the more soluble byproduct in the mother liquor. This requires screening.
-
Chromatography: Standard silica gel chromatography can be challenging as the desired product and byproduct may have very similar polarities.
-
Try Reverse-Phase: C18 reverse-phase chromatography, using a gradient of acetonitrile/water or methanol/water, often provides better separation for nonpolar compounds that are difficult to separate on normal phase.[10]
-
Optimize Normal Phase: If you must use silica, test various solvent systems with different polarities and selectivities (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) to maximize the separation factor (ΔRf).
-
-
Acid/Base Extraction (for purifying the starting material): If your crude boronic acid is contaminated with its deboronated form, you can perform an acid-base extraction. Dissolve the mixture in an organic solvent (e.g., diethyl ether), wash with a mild aqueous base (e.g., NaHCO₃) to form the water-soluble boronate salt, separate the aqueous layer, and then re-acidify it with HCl to precipitate the pure boronic acid.[11][12] This removes the neutral deboronated impurity.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Purification of Crude Products from 2-Chloro-5-(methoxycarbonyl)phenylboronic acid Reactions
Welcome to the technical support guide for navigating the purification challenges associated with reactions utilizing 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter common yet complex issues when isolating their target compounds. As your partner in the lab, we aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
This guide moves beyond a simple checklist, offering field-proven insights into why specific impurities form and how to strategically remove them, ensuring the integrity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the purification of products derived from this compound, which is frequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: Your crude product is likely to contain a mixture of unreacted starting materials and several reaction-specific byproducts. The most prevalent impurities include:
-
Boroxine: The trimeric anhydride of the starting boronic acid, formed by dehydration.[1][2][3]
-
Protodeboronated Starting Material: Methyl 3-chlorobenzoate, resulting from the cleavage of the C-B bond of your starting boronic acid.[4][5]
-
Homocoupled Boronic Acid: A biphenyl dimer of this compound.
-
Hydrolyzed Product: 3-Chloro-4-(dihydroxyboranyl)benzoic acid, formed if the methoxycarbonyl ester group is cleaved under harsh basic or acidic conditions.
-
Residual Palladium Catalyst: Often appears as a fine black precipitate ("palladium black").[6]
-
Unreacted Coupling Partner: The aryl or vinyl (pseudo)halide you used.
Q2: My NMR spectrum shows my desired product, but with broad, poorly resolved peaks, especially in the aromatic region. What could be the cause?
A: This is a classic sign of residual boronic acid impurities, particularly the boroxine trimer.[3][7] Boronic acids and their boroxine anhydrides can exist in equilibrium, and this dynamic exchange can lead to peak broadening in NMR spectroscopy. The presence of water can shift this equilibrium, so ensuring your NMR solvent is truly anhydrous can sometimes sharpen the signals, but the root cause is the impurity itself.
Q3: I'm losing my methoxycarbonyl (ester) group during workup or purification. How can I prevent this?
A: The methoxycarbonyl group is susceptible to hydrolysis, especially under strong basic conditions (e.g., NaOH, KOH) or high temperatures, which are sometimes used in Suzuki coupling reactions.[8] To prevent this, consider the following:
-
Use Milder Bases: Switch to bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) during the reaction.[9]
-
Control pH During Workup: When performing an aqueous extraction, avoid strong acids or bases. Use a saturated solution of sodium bicarbonate for neutralization and brine for washing.
-
Lower the Temperature: Perform extractions and concentrations at or below room temperature to minimize base-catalyzed hydrolysis.
Q4: My compound is sticking to the silica gel column, and my recovery is very low. What are my options?
A: This is a very common and frustrating issue. Boronic acids and their derivatives are Lewis acids that can interact strongly with the Lewis basic silanol groups on the surface of standard silica gel, leading to streaking, decomposition, or irreversible adsorption.[10][11][12] You have several superior alternatives:
-
Recrystallization: If your product is a solid, this is often the most effective method for achieving high purity.
-
Acid/Base Extraction: Carefully manipulate the pH to separate your product from neutral impurities.
-
Modified Chromatography: Use a less acidic stationary phase like neutral alumina or specially prepared boric acid-treated silica gel.[13][14]
Section 2: In-Depth Troubleshooting Guide
Problem 1: Persistent Boroxine Impurities
-
Underlying Chemistry: Boronic acids readily lose water, especially with heating or under vacuum, to form a stable six-membered ring called a boroxine.[1][3][7] This is a reversible equilibrium.
-
Identification: Often co-elutes with the desired product. In NMR, it can cause the aforementioned peak broadening. Mass spectrometry may show a peak corresponding to the trimer.
-
Troubleshooting Strategy: The key is to exploit the reversibility of boroxine formation by reintroducing water to hydrolyze the anhydride back to the monomeric boronic acid, which has different physical properties.
-
Aqueous Workup: Before any other purification, dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate, EtOAc) and wash it thoroughly with water or a mild aqueous acid (e.g., 1M HCl). This often breaks up the boroxine.
-
Recrystallization from a Mixed Solvent System: Attempt recrystallization from a solvent pair that includes a protic component, such as EtOAc/Hexane with a small amount of methanol, or Dichloromethane/Methanol.
-
Problem 2: Significant Protodeboronation
-
Underlying Chemistry: Protodeboronation is a side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[4] This reaction is often catalyzed by the palladium catalyst and can be more prevalent with electron-rich or sterically hindered boronic acids.[5]
-
Identification: The byproduct, Methyl 3-chlorobenzoate, is typically less polar than your desired cross-coupled product and can be identified by GC-MS or by its distinct NMR signals.
-
Troubleshooting Strategy:
-
Reaction Optimization: Minimize reaction time. A faster, more efficient catalytic system will favor the desired cross-coupling over the slower protodeboronation side reaction.[4] Ensure your reaction is truly anhydrous if the protocol demands it.
-
Purification: The protodeboronated byproduct is non-polar and lacks the acidic boronic acid group, making it readily separable by standard silica gel chromatography.
-
Problem 3: Product Degradation on Silica Gel
-
Underlying Chemistry: The surface of silica gel is covered in silanol groups (Si-OH), which are acidic and can act as ligands for the boron atom. This strong interaction can catalyze the decomposition of sensitive molecules or simply prevent their elution from the column.[10][11][14]
-
Troubleshooting Strategy: Avoid standard silica gel when possible. If chromatography is necessary, modify the stationary phase to passivate the active sites.
Caption: Troubleshooting workflow for purification choices.
Section 3: Key Experimental Protocols
Protocol 1: General Aqueous Workup
This procedure is designed to remove inorganic salts, hydrolyze boroxines, and prepare the crude product for further purification.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, 10 volumes).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
1 M HCl (if residual strong base is present) or saturated NH₄Cl.
-
Saturated aqueous NaHCO₃ (to neutralize any acid).
-
Water.
-
Brine (to break emulsions and remove bulk water).
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System
-
Solvent Selection: Identify a "good" solvent in which your product is soluble when hot, and a "poor" solvent (antisolvent) in which it is insoluble when cold (e.g., Ethyl Acetate/Hexanes, Toluene/Hexanes).
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy (the saturation point).
-
Clarification: Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold antisolvent, and dry under vacuum.
Protocol 3: Flash Chromatography on Boric Acid-Treated Silica Gel
This method passivates the silica surface, reducing the Lewis acidity and preventing the degradation of boronic acid-containing compounds.[13][14]
-
Preparation of Slurry: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., Hexanes).
-
Impregnation: Add boric acid (H₃BO₃) to the slurry, equivalent to 1-2% of the weight of the silica gel.
-
Packing: Stir the slurry for 10-15 minutes, then pack the column as you normally would.
-
Elution: Run the column using your determined solvent system (e.g., a gradient of Ethyl Acetate in Hexanes). The boric acid is highly polar and will remain at the top of the column.
Section 4: Visualizations & Data Summary
Formation of Key Impurities
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
The coupling of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid presents a unique set of challenges. The substrate contains an electron-withdrawing methoxycarbonyl group and a relatively unreactive aryl chloride. This guide provides targeted advice for optimizing catalyst loading and overall reaction conditions to achieve high yields and purity for this and similar electronically demanding substrates.
Troubleshooting Guide: From Low Conversion to No Reaction
This section addresses the most common and frustrating issues encountered during the Suzuki-Miyaura coupling of challenging substrates.
Issue 1: My reaction shows low to no conversion of the starting materials.
Q: I've set up my Suzuki coupling with this compound, but LC-MS analysis shows only starting material, even after several hours. What are the primary causes and how can I fix this?
A: Low or no conversion in a Suzuki-Miyaura coupling, especially with a less reactive aryl chloride, typically points to a failure in one of the key steps of the catalytic cycle, most often the initial oxidative addition. Here is a systematic approach to diagnosing the problem.
-
Cause 1: Inefficient Catalyst Activation or Deactivation. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the cycle to begin.[1][2] This reduction can be inefficient or the active Pd(0) can be sensitive to oxygen, leading to the formation of inactive palladium black.[3][4][5]
-
Solution:
-
Ensure an Inert Atmosphere: Oxygen is a primary culprit for catalyst deactivation.[3] Ensure your solvent and reaction mixture are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and the reaction is maintained under a positive pressure of an inert gas.
-
Use a Pre-activated Pd(0) Source: Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[2] Be aware that dba complexes can degrade over time, so ensure your reagent is fresh.[6]
-
Switch to a Modern Precatalyst: Advanced precatalysts, such as Buchwald's G3 or G4 palladacycles, are designed for rapid and clean generation of the active LPd(0) catalyst, often leading to more reliable results.[6]
-
-
-
Cause 2: Suboptimal Ligand Choice. The ligand is arguably the most critical variable for coupling aryl chlorides. The electron-withdrawing nature of the methoxycarbonyl group makes the aryl chloride more susceptible to oxidative addition, but the C-Cl bond is inherently strong. A suitable ligand is required to facilitate this step.
-
Solution:
-
Use Bulky, Electron-Rich Ligands: For aryl chlorides, bulky and electron-rich phosphine ligands are essential.[2] These ligands promote the oxidative addition step and stabilize the palladium center. Excellent choices for this type of substrate include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other biaryl phosphines.[3][7] N-heterocyclic carbene (NHC) ligands are also highly effective.[8]
-
Screen Ligands: If your initial choice fails, a systematic screening of ligands is the most effective approach. See the experimental protocol section below for a high-throughput screening setup.
-
-
-
Cause 3: Incorrect Base or Solvent System. The base plays a crucial role in the transmetalation step, and the solvent must solubilize all components while being compatible with the reaction conditions.[9][10]
-
Solution:
-
Base Selection: A strong, non-nucleophilic base is often required. K₃PO₄ is a highly effective and commonly used base for challenging couplings, particularly with nitrogen-containing heterocycles.[11] Cs₂CO₃ is another powerful option.[11] The base must be finely powdered to ensure maximum surface area and reactivity.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are standard choices.[9] Sometimes, a small amount of water is necessary to facilitate the dissolution of the base and promote transmetalation, but it must be carefully controlled as excess water can lead to side reactions.[2][9]
-
-
Issue 2: My reaction is producing significant side products.
Q: I am observing the formation of my desired product, but my crude NMR/LC-MS is cluttered with side products. How can I identify and suppress them?
A: Side product formation points to competing reaction pathways. The most common culprits in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.
-
Side Product 1: Protodeboronation. This is the replacement of the boronic acid group with a hydrogen atom, consuming your nucleophile.[3][9]
-
Cause: Often caused by excess water, high temperatures, or an inappropriate base.[3][9]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Use a More Stable Boronic Acid Derivative: If protodeboronation is persistent, consider converting the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester.[2][6][12] MIDA boronates are particularly stable and can be deprotected in situ under specific basic conditions.[12]
-
Moderate Reaction Conditions: Avoid excessively high temperatures, which can accelerate the decomposition of the boronic acid.[3]
-
-
-
Side Product 2: Homocoupling. This is the coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the aryl halide.
-
Cause: Aryl boronic acid homocoupling is often promoted by the presence of oxygen or unreduced Pd(II) species.[2] Aryl halide homocoupling can be promoted by bulky ligands.[6]
-
Solution:
-
Rigorous Degassing: As with catalyst deactivation, ensuring an oxygen-free environment is critical to prevent oxidative homocoupling of the boronic acid.[6][13]
-
Optimize Ligand Choice: While bulky ligands are necessary, an excessively large ligand might favor homocoupling. Screening can identify the optimal balance.
-
-
-
Side Product 3: Dehalogenation. This is the replacement of the chlorine atom on your electrophile with a hydrogen atom.[2]
-
Cause: This can occur if a hydride species is generated in the reaction, which can happen through side reactions with certain solvents (like alcohols) or bases (like amines).[2]
-
Solution: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading? Is more always better?
A1: No, more is not always better. The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe. High catalyst loadings (>2 mol%) can increase the rate of side reactions, lead to faster catalyst decomposition (formation of palladium black), and make purification more difficult due to residual palladium.[5] Industrially, loadings as low as 50 ppm (0.005 mol%) have been achieved for activated aryl chlorides.[14]
For initial optimization, a loading of 1-2 mol% is a reasonable starting point.[10][15] Once conditions are established, you can perform a catalyst loading screen, systematically decreasing the amount of palladium (e.g., 1.0%, 0.5%, 0.1%, 0.05%) to find the minimum effective concentration.
Q2: What is the "Palladium Black" I see precipitating in my flask, and is it a problem?
A2: Palladium black is aggregated, inactive palladium nanoparticles.[3][4] It forms when the active Pd(0) catalyst, if not properly stabilized by the ligand, agglomerates and falls out of the catalytic cycle.[5] Its appearance is a clear sign of catalyst deactivation. While some reactions may proceed to completion even with its formation, it generally indicates suboptimal conditions. To prevent it, ensure you have a sufficient ligand-to-palladium ratio (typically 1:1 to 1.2:1 for monoligated precatalysts) and avoid excessively high temperatures.[3]
Q3: Can I monitor the reaction progress without running multiple LC-MS samples?
A3: Yes, Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[16][17] Spot the reaction mixture alongside your starting materials on a silica plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot will indicate reaction progress. Staining with potassium permanganate can help visualize spots that are not UV-active.
Q4: My aryl chloride is sterically hindered. What special considerations should I take?
A4: The ortho-chloro substituent on your substrate introduces steric hindrance. This can slow down both the oxidative addition and the final reductive elimination step. For sterically demanding couplings, ligands with a large "bite angle" or significant steric bulk are crucial.[7][18] Ligands like AntPhos or BI-DIME have shown excellent reactivity for sterically hindered substrates.[18] You may also need to use more forcing conditions, such as higher temperatures (e.g., 110-140 °C) and a more robust solvent like xylenes.[18]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Failure at any of these stages can lead to poor outcomes.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When a reaction fails, follow this logical flow to diagnose the issue.
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization efforts.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-G3, 0.02 mmol, 2 mol%) and any additional ligand if required.
-
Inerting the Vessel: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[17]
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C). Stir vigorously for the intended reaction time (e.g., 12-18 hours).[17]
-
Monitoring: Periodically take small aliquots via syringe for analysis by TLC or LC-MS to monitor the consumption of starting materials.[17]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[17]
Protocol 2: High-Throughput Reaction Screening
To efficiently optimize conditions, use a 24-well reaction block to screen multiple parameters simultaneously.
| Parameter | Variables to Screen |
| Catalyst/Ligand | Pd(OAc)₂ + SPhos, Pd₂(dba)₃ + XPhos, SPhos-G3, PEPPSI-iPr |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu |
| Solvent | Dioxane, Toluene, THF, 2-MeTHF |
| Temperature | 60 °C, 80 °C, 100 °C |
Setup Procedure: [based on 7]
-
Pre-weigh different catalysts/ligands into individual vials within the reaction block.
-
Prepare stock solutions of your aryl halide, boronic acid, and internal standard in the chosen solvent.
-
Prepare stock solutions or slurries of the different bases.
-
Under an inert atmosphere (using a glovebox or inertion box), dispense the substrate stock solution and base solutions into the appropriate vials.
-
Seal the reaction block securely.
-
Place the block on a preheated stirring hotplate and run for the desired time (e.g., 12 hours).
-
After cooling, quench all reactions with a standardized solution and analyze each well by LC-MS or GC-MS to determine conversion and yield.
This systematic screening will rapidly identify the most promising combination of conditions for your specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. benchchem.com [benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
effect of temperature on the stability of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this versatile reagent, with a focus on the effects of temperature. Understanding the thermal stability of this compound is critical for its effective use in synthesis, ensuring reproducibility, and maintaining the integrity of your experimental outcomes.
Introduction to the Thermal Behavior of this compound
This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, its stability can be influenced by environmental factors, most notably temperature. Elevated temperatures can initiate degradation pathways that may consume the desired reagent, generate impurities, and ultimately impact the yield and purity of your target molecule. This guide will provide a comprehensive overview of the potential effects of temperature on the stability of this compound, along with practical troubleshooting advice and experimental protocols to assess its stability in your own laboratory setting.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the handling, storage, and use of this compound that may be related to thermal instability.
| Observed Problem | Potential Cause(s) Related to Temperature | Recommended Solution(s) & Preventative Measures |
| Reduced yield in coupling reactions | Thermal Degradation: The boronic acid may have degraded during storage at elevated temperatures or during a prolonged reaction at high heat, reducing the amount of active reagent available. | Storage: Always store the compound at the recommended temperature of 2-8°C, protected from light and moisture.[1] Reaction Conditions: Minimize reaction times at elevated temperatures. Consider using a lower boiling point solvent if compatible with your reaction. Run a small-scale control reaction with fresh, properly stored boronic acid to diagnose the issue. |
| Appearance of unknown impurities in NMR or LC-MS | Protodeboronation: At elevated temperatures, especially in the presence of acidic or basic conditions, the boronic acid group can be replaced by a hydrogen atom, leading to the formation of methyl 3-chlorobenzoate.[2][3] Boroxine Formation: Heating can cause the dehydration of three boronic acid molecules to form a cyclic trimeric anhydride (boroxine). | Analytical Monitoring: Routinely check the purity of your starting material using HPLC or NMR, especially if it has been stored for an extended period or if you suspect exposure to high temperatures. pH Control: Be mindful of the pH of your reaction mixture, as both acid and base can catalyze protodeboronation.[4][5] Inert Atmosphere: For reactions at high temperatures, consider running them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Inconsistent reaction outcomes | Variable Reagent Quality: If the boronic acid has been subjected to fluctuating temperatures, its purity may be inconsistent between batches or even within the same bottle over time. | Aliquotting: Upon receiving a new bottle of the reagent, consider aliquoting it into smaller, single-use vials to minimize repeated warming and cooling of the entire stock. Fresh is Best: For critical reactions, use a freshly opened container of the boronic acid or one that has been stored under ideal conditions. |
| Solid material appears clumpy or discolored | Moisture Absorption and Degradation: Exposure to humidity, especially at warmer temperatures, can lead to hydrolysis and subsequent degradation of the boronic acid. | Proper Handling: Handle the solid in a dry environment, such as a glove box or under a stream of dry inert gas. Keep the container tightly sealed when not in use.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound at 2-8°C.[1] Storing it in a refrigerator is a standard practice. For long-term storage, some researchers may opt for storage at -20°C, although for many boronic acids, refrigeration is sufficient. It is crucial to keep the container tightly sealed to protect it from moisture.
Q2: What are the primary degradation pathways for this boronic acid at elevated temperatures?
A2: The two most probable thermal degradation pathways for this compound are:
-
Protodeboronation: This is a common decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[2][3] In this case, the product would be methyl 3-chlorobenzoate. This process can be accelerated by heat and the presence of acidic or basic conditions.[4][5] The electron-withdrawing nature of the chloro and methoxycarbonyl groups can influence the rate of this reaction.[6]
-
Boroxine Formation: Phenylboronic acids can undergo intermolecular dehydration at elevated temperatures to form cyclic trimeric anhydrides known as boroxines.[7] This is a reversible process, and the presence of water can shift the equilibrium back towards the boronic acid.
Q3: How do the chloro and methoxycarbonyl substituents affect the thermal stability?
A3: The electronic properties of substituents on the phenyl ring can influence the stability of the boronic acid. Both the chloro and methoxycarbonyl groups are electron-withdrawing. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, which may affect its reactivity and stability.[6] While there is no specific data for this compound, studies on other substituted phenylboronic acids have shown that both electron-donating and electron-withdrawing groups can impact the rate of protodeboronation.[3]
Q4: Can I heat a solution of this compound to dissolve it?
A4: Gentle warming can be used to aid dissolution, but prolonged heating at high temperatures should be avoided to minimize the risk of degradation. It is advisable to use the lowest effective temperature and to dissolve the compound just before use. If you need to heat the solution for your reaction, it is best to do so under an inert atmosphere and for the shortest possible time.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of your sample can be monitored using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the parent boronic acid from its potential degradation products, such as the protodeboronated species (methyl 3-chlorobenzoate). This allows for quantitative assessment of purity over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to assess the purity of the boronic acid. The appearance of new signals or changes in the integration of existing signals can indicate degradation.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can be used to determine the onset of thermal decomposition and identify any endothermic or exothermic events associated with degradation.[8]
Experimental Protocol: Thermal Stress Study
This protocol outlines a general procedure for conducting a thermal stress study to evaluate the stability of this compound.
Objective: To determine the rate of degradation of this compound at elevated temperatures.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dioxane, or the solvent used in your reaction)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
NMR spectrometer
-
Thermostatically controlled heating block or oven
-
Small vials with screw caps
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen anhydrous solvent.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC and/or NMR to establish the initial purity. This will serve as your baseline.
-
Incubation at Elevated Temperatures:
-
Dispense equal volumes of the stock solution into several labeled vials.
-
Place the vials in heating blocks or ovens set to different temperatures (e.g., 40°C, 60°C, 80°C).
-
Include a control sample stored at the recommended storage temperature (2-8°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each temperature.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by HPLC and/or NMR.
-
-
Data Analysis:
-
HPLC: Quantify the peak area of the this compound and any new peaks that appear. Calculate the percentage of the remaining parent compound at each time point and temperature.
-
NMR: Compare the spectra over time. Look for the appearance of new signals corresponding to degradation products and a decrease in the integration of the parent compound's signals.
-
-
Interpretation: Plot the percentage of the remaining parent compound versus time for each temperature to determine the degradation kinetics.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the two primary potential degradation pathways for this compound when subjected to thermal stress.
Caption: Potential thermal degradation pathways.
References
- 1. achmem.com [achmem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet versatile, building block. The unique substitution pattern of this boronic acid—an ortho-chloro group and a meta-methoxycarbonyl group—presents a distinct set of challenges that can lead to low yields or complete reaction failure. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues in your experiments.
Understanding the Challenges with this compound
The structure of this compound introduces two primary challenges in Suzuki-Miyaura couplings:
-
Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle. This can slow down the reaction rate and lead to incomplete conversion.
-
Electronic Effects: The methoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This can also negatively impact the rate of transmetalation.[1]
-
Base-Labile Ester: The methoxycarbonyl group is an ester, which can be susceptible to hydrolysis under strongly basic reaction conditions, leading to the formation of the corresponding carboxylic acid and potentially complicating the reaction and purification.[2][3]
This guide will address these challenges systematically, providing you with the knowledge to optimize your reaction conditions and achieve successful outcomes.
Troubleshooting Guide & FAQs
Here, we address common problems encountered when using this compound in Suzuki-Miyaura reactions in a question-and-answer format.
Q1: My reaction is not proceeding at all, or I'm observing very low conversion of my starting materials. What are the likely causes?
A1: This is a common issue and can stem from several factors. A logical troubleshooting workflow is essential.
Possible Cause 1: Inefficient Catalyst System
The combination of steric hindrance and electronic deactivation of your boronic acid requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Expert Recommendation: Employ a palladium precatalyst with a bulky, electron-rich phosphine ligand. These ligands are designed to accelerate both the oxidative addition and reductive elimination steps and can overcome the steric and electronic challenges posed by your substrate.[4] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding G2, G3, or G4 palladacycle precatalysts are excellent starting points.[5] N-heterocyclic carbene (NHC) based catalysts are also a robust option.[6]
Possible Cause 2: Inappropriate Base Selection
The choice of base is critical. A base that is too weak may not efficiently promote the formation of the reactive boronate species, while a base that is too strong can lead to unwanted side reactions, including hydrolysis of your ester.
-
Expert Recommendation: Start with a moderately strong, non-nucleophilic inorganic base. Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good choices as they are generally compatible with ester functionalities.[7][8] Avoid strong hydroxide bases (e.g., NaOH, KOH) which are more likely to cause ester saponification.
Possible Cause 3: Suboptimal Solvent and Temperature
The solvent plays a crucial role in solubilizing the reactants and catalyst, and the reaction temperature must be sufficient to overcome the activation energy barrier.
-
Expert Recommendation: A mixture of an ethereal solvent and water is a common starting point for Suzuki reactions.[7][9] Dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio) are widely used.[7] For polar substrates, solvents like DMF can be beneficial, but ensure they are rigorously degassed.[10] Given the challenging nature of the substrate, a higher reaction temperature (e.g., 80-110 °C) is often necessary.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low or no conversion.
Q2: I'm observing significant formation of a byproduct that appears to be the homocoupling of my boronic acid. How can I prevent this?
A2: Boronic acid homocoupling is a common side reaction, often driven by the presence of oxygen or the use of a Pd(II) precatalyst without an efficient reduction to the active Pd(0) species.[7]
-
Expert Recommendation 1: Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.
-
Expert Recommendation 2: Use a Pd(0) Source or a Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be inefficient and lead to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst that readily generates the active Pd(0) species can minimize homocoupling.
-
Expert Recommendation 3: Ligand Choice: Bulky phosphine ligands can disfavor the formation of palladium species that lead to homocoupling.
Q3: My mass spectrometry analysis shows a significant amount of dehalogenated starting material (the aryl halide with H instead of the halogen). What causes this and how can I fix it?
A3: Dehalogenation is the reduction of your aryl halide starting material. This side reaction is often mediated by a palladium-hydride (Pd-H) species.
-
Expert Recommendation 1: Choice of Base and Solvent: Some bases and solvents can act as hydride sources. For instance, ethoxide bases or alcoholic solvents can generate Pd-H species. If you are using an alcohol as a solvent or co-solvent, consider switching to an ethereal solvent like dioxane or THF.[7]
-
Expert Recommendation 2: Water Content: While a small amount of water is often beneficial for Suzuki reactions, excess water can sometimes contribute to dehalogenation. Ensure you are using the appropriate ratio of organic solvent to water.
-
Expert Recommendation 3: Protect N-H groups: If your aryl halide contains an N-H group (e.g., in pyrroles or indoles), deprotonation by the base can increase the electron density of the ring and make it more susceptible to dehalogenation. Protecting the N-H group can often suppress this side reaction.
Q4: I'm concerned about the stability of the methoxycarbonyl group. What are the optimal conditions to prevent its hydrolysis?
A4: The methoxycarbonyl group is an ester and can be hydrolyzed to a carboxylic acid under basic conditions, a process known as saponification.[3]
-
Expert Recommendation 1: Use Mild Bases: As mentioned in Q1, avoid strong hydroxide bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally considered safe for reactions involving esters.[7][8] Potassium fluoride (KF) can also be a good option for base-sensitive substrates.[8]
-
Expert Recommendation 2: Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of ester hydrolysis. Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Expert Recommendation 3: Anhydrous Conditions: While many Suzuki reactions benefit from the presence of water, running the reaction under anhydrous conditions can prevent ester hydrolysis. However, this may require a different choice of base (e.g., KOtBu) and can sometimes lead to slower reaction rates.
Base Selection Guide for Ester-Containing Substrates
| Base | Strength | Suitability for Esters | Notes |
| K₃PO₄ | Moderate | Excellent | Often provides good results with sensitive substrates. |
| K₂CO₃ | Moderate | Good | A common and cost-effective choice. |
| Cs₂CO₃ | Moderate | Excellent | Can be more effective than K₂CO₃ in some cases. |
| KF | Mild | Excellent | A good option for highly base-sensitive substrates.[8] |
| NaOH, KOH | Strong | Poor | High risk of ester saponification.[2][3] |
| KOtBu | Strong | Use with caution | Typically used in anhydrous conditions. |
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask or oven-dried vial with a septum cap)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (1-3 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 mixture) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask/vial in a preheated oil bath or heating block and stir vigorously at 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Efficient Removal of Palladium Catalyst from 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid Reaction Products
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of palladium catalyst removal following cross-coupling reactions, specifically those involving 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns regarding palladium contamination.
Q1: Why is the removal of residual palladium from my reaction product so critical?
A1: Residual palladium, even at trace levels, is a significant concern in the pharmaceutical industry for several key reasons:
-
Patient Safety: Palladium is a heavy metal with potential toxicity. Regulatory bodies like the US Pharmacopeia (USP) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[1][2][3]
-
Catalytic Activity in Subsequent Steps: Trace palladium can retain catalytic activity, potentially leading to unwanted side reactions, degradation of the desired product, or isomerization during subsequent synthetic steps or upon storage.[4]
-
Regulatory Compliance: Meeting the stringent limits for residual metals is a non-negotiable aspect of drug development and manufacturing. The International Council for Harmonisation (ICH) Q3D guideline provides a framework for controlling elemental impurities.[5][6][7][8]
Q2: What are the acceptable limits for palladium in pharmaceutical intermediates and APIs?
A2: The acceptable limits for palladium are defined by regulatory guidelines. For oral medications, the Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product, assuming a maximum daily dose of 10 grams.[1][7][9] For parenteral (injectable) drugs, the limits are much stricter, with a PDE of 10 µ g/day , which can correspond to a 1 ppm limit.[7]
Q3: What are the primary methods for removing palladium catalysts?
A3: The most common and effective methods for palladium removal can be broadly categorized as:
-
Adsorption/Scavenging: This involves using solid-supported materials that selectively bind to palladium.[10][11]
-
Crystallization: Purifying the desired product through crystallization can leave palladium impurities behind in the mother liquor.[11][12][13]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium into a separate phase.[10][11]
-
Chromatography: Techniques like column chromatography are effective for separating the product from the catalyst.[14]
-
Filtration: For heterogeneous catalysts like Pd/C, simple filtration through an agent like Celite® can be effective.[10][14][15]
Q4: How do I choose the best palladium removal method for my specific reaction?
A4: The optimal method is highly dependent on your specific reaction conditions.[12][15] Factors to consider include:
-
The nature of your product: Its solubility, stability, and functional groups.
-
The reaction solvent: Some scavengers perform better in specific solvents.
-
The form of the palladium: Whether it is in the Pd(0) or Pd(II) oxidation state, and if it is homogeneous (dissolved) or heterogeneous (a solid).[12][16]
-
The required level of purity: The target palladium concentration will influence the choice and rigor of the method.
Below is a decision-making workflow to guide your selection process.
Caption: Decision-making workflow for selecting a palladium removal method.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth guidance and step-by-step protocols for the most effective palladium removal techniques.
Adsorbent-Based Scavenging
Adsorption is a widely used and highly effective method for removing palladium. It involves the use of a solid material (a scavenger) that binds to the palladium, allowing for its removal by simple filtration.
Mechanism of Action: Scavengers are typically silica or polymer-based materials functionalized with ligands that have a high affinity for palladium. These ligands, such as thiols, thioureas, amines, and dimercaptotriazine (DMT), chelate the palladium, effectively trapping it on the solid support.[17][18][19][20] Activated carbon is another common adsorbent that works through physisorption and chemisorption.[12][16][21][22][23]
Comparison of Common Palladium Scavengers:
| Scavenger Type | Functional Group | Primary Target Pd Species | Advantages | Disadvantages |
| Silica-Based Thiol | -SH | Pd(II) | Robust, versatile, effective for various metals.[17] | Can be less effective for some Pd(0) complexes. |
| Silica-Based Thiourea | -NHC(=S)NH2 | All forms of Palladium | Highly versatile, widely used in pharma.[17][18][19] | Potential for thiourea to be a carcinogen needs consideration.[12] |
| Silica-Based DMT | Dimercaptotriazine | Ruthenium and hindered Pd complexes | Very effective for a broad range of metals.[19] | Can be more expensive. |
| Activated Carbon | N/A | Pd(0) and Pd(II) | Cost-effective, widely available.[16][22] | Can lead to product loss through non-specific adsorption.[11][12] |
Experimental Protocol: Palladium Scavenging with Silica-Based Thiourea
This protocol provides a general guideline. Optimization of scavenger amount, temperature, and time is recommended for each specific application.
-
Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition: Add the silica-based thiourea scavenger (e.g., SiliaMetS® Thiourea) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[24]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 18 hours. The optimal time and temperature should be determined experimentally.[11]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Quantify the remaining palladium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[25][26][27][28][29]
Caption: Experimental workflow for palladium removal using a solid-supported scavenger.
Crystallization
Crystallization is a powerful purification technique that can be highly effective for palladium removal, especially when optimized.
Causality Behind Experimental Choices: The goal of using crystallization for palladium removal is to have the desired product selectively crystallize out of the solution, leaving the palladium species dissolved in the mother liquor. The success of this method hinges on the differential solubility of the product and the palladium complexes in the chosen solvent system.
Troubleshooting & Optimization:
-
Inadequate Palladium Removal: If the palladium co-precipitates with your product, consider adding a chelating agent to the crystallization mixture. Additives like N-acetylcysteine or thiourea can form highly soluble complexes with palladium, keeping it in the mother liquor.[12][13]
-
Poor Crystal Yield: If your product has high solubility, an anti-solvent crystallization may be necessary. Dissolve your product in a good solvent and then slowly add a solvent in which it is poorly soluble to induce crystallization.
Liquid-Liquid Extraction
This technique is useful when the palladium catalyst can be selectively partitioned into an aqueous phase.
Experimental Protocol: Aqueous Wash with a Chelating Agent
-
Dissolve: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., Ethyl Acetate, DCM).
-
Prepare Aqueous Solution: Prepare an aqueous solution of a chelating agent. A common choice is a dilute solution of N-acetylcysteine or thiourea.
-
Extraction: Transfer the organic solution to a separatory funnel and wash it one or more times with the aqueous chelating solution.
-
Separation: Separate the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate to obtain the product.
Quantification of Residual Palladium
Accurate quantification of residual palladium is essential to validate your purification process. The industry-standard method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[25][26][28][29] For high-throughput screening of purification methods, commercially available fluorescent detection kits can be a time-saving alternative to ICP-MS.[13]
References
- 1. usp.org [usp.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ae228b2c-340e-45fe-ab7d-f360de633c4a.azurewebsites.net [ae228b2c-340e-45fe-ab7d-f360de633c4a.azurewebsites.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. alfachemic.com [alfachemic.com]
- 9. si-novations.com [si-novations.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
- 19. silicycle.com [silicycle.com]
- 20. researchgate.net [researchgate.net]
- 21. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 23. environmentalgenome.org [environmentalgenome.org]
- 24. silicycle.com [silicycle.com]
- 25. arborassays.com [arborassays.com]
- 26. arborassays.com [arborassays.com]
- 27. researchgate.net [researchgate.net]
- 28. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 29. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Impact of Water on 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to elucidate the often complex and dual role of water in these transformations, empowering you to optimize your reaction conditions and achieve reliable, high-yielding results.
Introduction: The Double-Edged Sword of Water in Suzuki Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, its success is highly dependent on a nuanced interplay of reagents and conditions. Water, in particular, can be both a beneficial co-solvent and a detrimental reactant. For a substrate like this compound, which possesses both an electron-withdrawing methoxycarbonyl group and a less reactive chloro leaving group, understanding the role of water is paramount to overcoming common challenges such as low yield, protodeboronation, and other side reactions.[2][3] This guide is structured to provide both foundational knowledge and actionable solutions to problems you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: Low yields with this substrate are often multifactorial. The primary suspects are the inherent challenges of the starting materials and suboptimal reaction conditions. The chloro substituent makes the oxidative addition step of the catalytic cycle slower compared to bromo or iodo analogues.[4] Additionally, the electron-withdrawing methoxycarbonyl group renders the boronic acid susceptible to a detrimental side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.[3]
Q2: Is water always detrimental to my reaction?
A2: Not necessarily. While excess water can promote protodeboronation, a controlled amount is often essential for the Suzuki-Miyaura reaction to proceed. Water can be crucial for dissolving inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are necessary to activate the boronic acid for transmetalation.[5] In some protocols, aqueous-organic solvent mixtures are intentionally used to facilitate the reaction.[6] The key is to find the optimal water concentration for your specific reaction.
Q3: What is protodeboronation and how can I minimize it with my electron-deficient boronic acid?
A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[3] This is a common decomposition pathway for boronic acids, and its rate is highly dependent on the electronic nature of the aryl group, the reaction pH, and temperature. For this compound, the electron-withdrawing ester group makes the ipso-carbon more susceptible to protonolysis. To minimize this:
-
Use anhydrous solvents: When possible, employing rigorously dried solvents can suppress this water-dependent side reaction.
-
Choose the right base: Weaker bases may be less prone to inducing protodeboronation.
-
Control the reaction time and temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.
-
Consider boronic esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from premature decomposition.[7]
Q4: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling is the formation of a biaryl product from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate this undesired coupling.[8] To prevent homocoupling:
-
Ensure a strictly inert atmosphere: Rigorously degas your solvents and reaction mixture with an inert gas like argon or nitrogen.
-
Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) source: This minimizes the concentration of Pd(II) species that can promote homocoupling.
-
Employ bulky, electron-rich phosphine ligands: These can sterically hinder the formation of the diarylpalladium intermediate that leads to homocoupling.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the Suzuki coupling of this compound, with a special focus on the influence of water.
Problem 1: Low to No Product Formation
Possible Causes & Solutions
-
Inefficient Oxidative Addition: The C-Cl bond is strong and its activation can be the rate-limiting step.
-
Solution: Employ a catalyst system known to be effective for aryl chlorides. This typically involves bulky, electron-rich phosphine ligands such as SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or a precatalyst.[9]
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities.
-
Solution: Ensure all reagents and solvents are of high purity and that the reaction is performed under a strict inert atmosphere.
-
-
Protodeboronation of the Boronic Acid: As discussed in the FAQs, this is a major concern.
-
Solution: Minimize water content, use a weaker base, or protect the boronic acid as an ester.
-
-
Incorrect Base: The choice and amount of base are critical.
-
Solution: Anhydrous conditions may require a different base than aqueous systems. A comparative screen of bases can be highly effective (see Table 1).
-
Problem 2: Significant Formation of Byproducts
-
Protodeboronation Product Observed (Methyl 3-chlorobenzoate):
-
Symptom: Mass spectrometry or NMR analysis shows the presence of the deboronated starting material.
-
Cause: Excess water, strong base, or high temperature is promoting the protonolysis of the boronic acid.[10]
-
Solution:
-
Reduce Water Content: If using a biphasic system, reduce the proportion of water. If using anhydrous solvents, ensure they are rigorously dried.
-
Screen Bases: Switch to a milder base. For instance, if using NaOH, consider K₃PO₄ or Cs₂CO₃.
-
Lower Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can disfavor the decomposition pathway.
-
-
-
Homocoupling Product Observed (Dimethyl 4,4'-dichloro-[1,1'-biphenyl]-3,3'-dicarboxylate):
-
Symptom: Analysis reveals the symmetrical biaryl derived from the boronic acid.
-
Cause: Presence of oxygen or an inappropriate palladium catalyst state.[8]
-
Solution:
-
Improve Inert Atmosphere: Enhance the degassing procedure for solvents and the reaction mixture.
-
Optimize Catalyst System: Use a Pd(0) source or a precatalyst that efficiently generates the active catalytic species. The choice of ligand is also crucial.[8]
-
-
-
Dehalogenation of the Coupling Partner:
-
Symptom: The aryl halide partner is converted to its corresponding arene.
-
Cause: The palladium intermediate reacts with a proton source (like water) instead of the boronic acid.
-
Solution: Similar to mitigating protodeboronation, reducing the water content and using non-hydroxide bases can be beneficial.
-
Data Presentation: Optimizing Reaction Components
The following tables summarize key considerations for selecting your reaction parameters.
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Couplings
| Base | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| K₃PO₄ | Anhydrous or aqueous | Often provides good yields for challenging substrates. | Can be less effective in some cases than stronger bases. | [11] |
| Cs₂CO₃ | Anhydrous or aqueous | Highly effective, often used for difficult couplings. | More expensive than other carbonate bases. | [11] |
| K₂CO₃ | Aqueous | Inexpensive and commonly used. | Can be less effective for less reactive chlorides. | |
| NaOH/KOH | Aqueous | Strong bases, can be effective. | High basicity may promote side reactions like ester hydrolysis or protodeboronation. | |
| KF | Anhydrous | Mild, useful for base-sensitive substrates. | May result in slower reaction rates. | [12] |
Table 2: Recommended Catalyst Systems for Aryl Chlorides
| Palladium Source | Ligand | Key Features | Reference(s) |
| Pd(OAc)₂ | SPhos (or other Buchwald ligands) | Bulky, electron-rich ligands that facilitate oxidative addition of aryl chlorides. | [9] |
| Pd₂(dba)₃ | Bulky phosphines (e.g., P(t-Bu)₃) | Effective for a wide range of aryl chlorides at room temperature. | [12] |
| [Pd(IPr)(cin)Cl] | (NHC ligand) | N-heterocyclic carbene ligands offer high stability and activity. | [11] |
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point and may require optimization for your specific coupling partner.
Materials:
-
This compound
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous, degassed 1,4-dioxane.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a minimal, controlled amount of degassed water (e.g., a 10:1 dioxane:water ratio) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detrimental Effects of Excess Water
Caption: Competing pathways: desired coupling vs. water-induced protodeboronation.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
ligand effects on the efficiency of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid cross-coupling
Topic: Ligand Effects on the Efficiency of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid Cross-Coupling For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of this compound. This particular substrate presents a unique set of challenges due to the combination of a sterically hindered, electron-deficient boronic acid and a deactivated aryl chloride moiety. Understanding the profound effect of ligand choice is paramount to achieving high reaction efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with this specific substrate.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has failed completely. What are the primary factors I should investigate?
A1: Low efficiency with this substrate typically stems from two main challenges: the low reactivity of the aryl chloride coupling partner you are using and the inherent instability of your electron-deficient boronic acid.[1][2] The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[2] Concurrently, the electron-withdrawing methoxycarbonyl group makes the boronic acid susceptible to protodeboronation, a side reaction that cleaves the C-B bond.[3] Your investigation should focus on:
-
Ligand Choice: The ligand is the most critical component for activating aryl chlorides.[4]
-
Catalyst Integrity: Ensure your palladium source and phosphine ligands have not degraded or oxidized.[3]
-
Reaction Conditions: The choice of base, solvent, and rigorous exclusion of oxygen are crucial.[3][5]
Q2: What class of ligands is most effective for activating aryl chlorides in Suzuki-Miyaura couplings?
A2: To overcome the high activation barrier of C-Cl bond cleavage, highly active catalyst systems are required. The most successful ligands are typically bulky and electron-rich.[2][4] These properties promote the formation of a highly reactive, monoligated 14-electron Pd(0)L species, which is key to facilitating the oxidative addition step.[4][6] Consider these classes:
-
Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are often the first choice for challenging couplings, including those involving aryl chlorides.[6][7]
-
Bulky Trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective due to their strong electron-donating character and large cone angles.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are often more electron-rich and bulky than phosphine ligands, providing excellent stability and activity for aryl chloride activation.[8][9][10]
Q3: How does the electron-withdrawing methoxycarbonyl group on my boronic acid impact the reaction?
A3: The methoxycarbonyl group makes the boronic acid electron-deficient. This has two major consequences. First, it increases the boronic acid's susceptibility to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, effectively destroying the substrate.[3][5] Second, this electronic effect can influence the rate of transmetalation. While often a fast step, significant electronic mismatch between coupling partners can alter the kinetics of the cycle.
Q4: I'm observing a significant amount of methyl 3-chlorobenzoate as a byproduct. How can I minimize this protodeboronation?
A4: Protodeboronation is a common failure mode for electron-deficient boronic acids.[3] To mitigate it, consider the following strategies:
-
Choice of Base: Use milder, non-nucleophilic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often superior to stronger bases like sodium hydroxide or alkoxides.[3]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be the proton source for this side reaction. Employing anhydrous solvents and bases can significantly reduce protodeboronation.[3]
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][10][11] MIDA boronates are particularly robust, remaining inert to coupling conditions until a mild aqueous base is used for slow in situ release of the boronic acid.[11]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the substrate's exposure to conditions that promote decomposition.[3]
Q5: Could the this compound undergo self-coupling?
A5: Yes, this is a distinct possibility. Your substrate contains both a boronic acid (the nucleophile) and an aryl chloride (a potential electrophile). Under conditions designed to activate a separate aryl chloride partner, the catalyst could also facilitate the self-coupling of your boronic acid, leading to oligomeric or polymeric byproducts. The key to preventing this is to ensure the oxidative addition of your intended aryl halide partner is kinetically favored over the oxidative addition into the C-Cl bond of the boronic acid itself. This often involves careful selection of a ligand that provides the right balance of reactivity and selectivity.
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve specific issues in your experiment.
Problem 1: Low or No Conversion of Starting Aryl Halide
-
Possible Cause A: Ineffective Ligand for C-Cl Activation. The oxidative addition of the aryl chloride to the Pd(0) complex is the rate-limiting step. If the ligand is not sufficiently electron-rich or bulky, this step will be too slow, and the catalytic cycle will not turn over efficiently.[12]
-
Solution A: Re-evaluate Your Ligand Choice. If you are using traditional ligands like triphenylphosphine (PPh₃), they are likely not active enough.[13] You must switch to a ligand specifically designed for aryl chloride activation.
-
Recommended Action: Screen a panel of ligands from the classes known to be effective for this transformation. See Table 1 for a comparison. Start with a well-established Buchwald-type biaryl phosphine ligand like SPhos or XPhos.
-
| Ligand Class | Examples | Key Characteristics | Best For... | Citation |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; promotes monoligation. | General high performance for aryl chlorides, including sterically hindered substrates. | [6][14] |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very strong σ-donors; high electron density on Pd. | Activating electron-rich and neutral aryl chlorides at lower temperatures. | [8] |
| N-Heterocyclic Carbenes | IPr, IMes | Stronger σ-donors than phosphines; form very stable catalysts. | High-temperature reactions or when phosphine ligand decomposition is an issue. | [9][10] |
| Ferrocenyl Phosphines | dppf, dtbpf | Bidentate ligands with a large bite angle. | Often used in precatalysts like Pd(dppf)Cl₂; effective but may require higher temperatures for chlorides. | [5] |
-
Possible Cause B: Catalyst Deactivation. Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[3] Phosphine ligands can be oxidized to phosphine oxides, rendering them ineffective.
-
Solution B: Implement Rigorous Inert Atmosphere Technique.
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use.
-
Reagents: Use high-purity, dry solvents and bases. Solvents should be degassed thoroughly.
-
Setup: Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use a gas manifold or glovebox.
-
Degassing: Subject the final reaction mixture (before heating) to several cycles of vacuum/inert gas backfill to ensure all dissolved oxygen is removed.[15]
-
Problem 2: Major Byproduct is Protodeboronated Starting Material
-
Possible Cause: Inappropriate Base or Presence of Protic Sources. As discussed in the FAQ, the electron-deficient nature of this compound makes it prone to this side reaction, which is often accelerated by strong bases and water.[3][5]
-
Solution: Optimize the Base and Solvent System.
-
Recommended Action: Switch to K₃PO₄ or Cs₂CO₃ as your base. These are known to be effective in promoting the catalytic cycle while minimizing protodeboronation.[3]
-
Protocol Modification: If using a solvent system like dioxane/water, try switching to a completely anhydrous solvent such as toluene, CPME, or 2-MeTHF. Ensure your base is finely powdered and dried if necessary.
-
Problem 3: Formation of Homocoupled Products
-
Possible Cause A: Oxygen in the Reaction Mixture. Oxygen can facilitate the oxidative homocoupling of boronic acids.[5]
-
Solution A: Improve Degassing Technique. Ensure your solvent and final reaction mixture are rigorously deoxygenated as described in Solution 1B.
-
Possible Cause B: Use of a Pd(II) Precatalyst. Precatalysts like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via a pathway that homocouples two molecules of the boronic acid.[5]
-
Solution B: Use a Pd(0) Source or a Modern Precatalyst.
-
Option 1: Use a Pd(0) source like Pd₂(dba)₃.
-
Option 2 (Recommended): Use a modern, well-defined precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These are typically air-stable Pd(II) complexes that are designed for clean, rapid, and predictable activation to the Pd(0) species under the reaction conditions, minimizing side reactions like homocoupling.[15]
-
Section 3: Diagrams and Visual Guides
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the cycle. For challenging substrates like aryl chlorides, the ligand's primary role is to accelerate the rate-limiting Oxidative Addition step and facilitate the final Reductive Elimination .
Caption: Fig 1. Ligand influence on the catalytic cycle.
Troubleshooting Workflow
If you are experiencing poor results, follow this logical workflow to diagnose the issue.
Caption: Fig 2. Diagnostic workflow for poor reaction outcomes.
Section 4: Experimental Protocol Example
This general protocol provides a robust starting point for the cross-coupling of this compound with a generic aryl bromide.
Note: This procedure should be performed using standard Schlenk techniques or in a glovebox.[15]
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)
-
Anhydrous Toluene (or 1,4-Dioxane)
-
Oven-dried reaction vessel with a stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), potassium phosphate (1.5 mmol), and the palladium precatalyst (0.01 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., 2.5 mL of Toluene) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. [PDF] Selection of boron reagents for Suzuki-Miyaura coupling. | Semantic Scholar [semanticscholar.org]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Building Block
2-Chloro-5-(methoxycarbonyl)phenylboronic acid is a crucial building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The purity of this reagent is paramount; the presence of organic or inorganic impurities can significantly impact reaction yields, introduce unwanted side products, and complicate downstream purification processes. Therefore, a validated, stability-indicating HPLC method is not merely a quality control checkpoint but a critical component of a robust and reproducible synthetic workflow.
This guide details a primary reversed-phase HPLC (RP-HPLC) method optimized for the separation of this compound from its potential process-related and degradation impurities. We will explore the rationale for the selection of the stationary phase, mobile phase composition, and detection parameters. Furthermore, we will compare this primary method with a plausible alternative, providing a broader analytical perspective. All discussions are grounded in established chromatographic principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]
Understanding the Analyte and Its Potential Impurities
A robust analytical method is built upon a thorough understanding of the target molecule and its likely impurities. The structure of this compound, featuring a boronic acid group, a chloro substituent, and a methyl ester, dictates its chemical properties and potential impurity profile.
Synthesis and Process-Related Impurities
While various synthetic routes exist for arylboronic acids, a common and efficient method involves the lithiation of an aryl halide followed by quenching with a trialkyl borate.[7][8] A plausible synthetic pathway for the target molecule starts from methyl 4-bromo-3-chlorobenzoate.
Caption: Plausible synthesis of the target molecule.
Based on this synthetic route, several process-related impurities can be anticipated:
-
Impurity A: Methyl 4-bromo-3-chlorobenzoate (Unreacted Starting Material): Incomplete reaction would lead to the presence of the starting material.
-
Impurity B: Methyl 3-chlorobenzoate (Protodeboronated/Debrominated Impurity): This can arise from the quenching of the aryl lithium intermediate by trace amounts of water or from the protodeboronation of the final product.[9][10]
-
Impurity C: Boroxime (Anhydride): Boronic acids can reversibly form cyclic anhydride trimers, known as boroximes, upon dehydration. This is a common impurity in solid boronic acid samples.
Degradation Pathways
Forced degradation studies, as recommended by ICH guidelines, help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2][3][4][5][6] Key degradation pathways for this compound include:
-
Hydrolysis: The methoxycarbonyl (ester) group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (Impurity D: 3-Chloro-4-(dihydroxyboranyl)benzoic acid).[11][12][13]
-
Protodeboronation: The carbon-boron bond can be cleaved under certain conditions (e.g., acidic or basic stress, presence of certain metals), replacing the boronic acid group with a hydrogen atom to form Methyl 3-chlorobenzoate (Impurity B).[9][10][14][15]
-
Oxidation: Boronic acids can be susceptible to oxidative degradation, which may lead to the formation of the corresponding phenol.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
Based on the physicochemical properties of the analyte and its potential impurities, a reversed-phase HPLC method is the most suitable approach. The varied polarity of the potential impurities necessitates a gradient elution to achieve optimal separation.
Method Parameters and Rationale
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte and its impurities. A 250 mm length ensures high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase suppresses the ionization of the boronic acid and any carboxylic acid impurities, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase chromatography that provides good elution strength for the analytes. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to resolve the more polar impurities (like the hydrolyzed carboxylic acid) from the main analyte and the less polar, non-boronated impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 230 nm | The aromatic ring provides strong UV absorbance. 230 nm is chosen to provide good sensitivity for both the analyte and its potential impurities. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Provides good solubility for the analyte and is compatible with the mobile phase. |
Experimental Protocol
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard using the same procedure.
-
Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC Purity Analysis Workflow.
Comparative Analysis: Alternative HPLC Method
To provide a comprehensive guide, it is valuable to compare the primary method with a viable alternative. An alternative approach could utilize a different stationary phase or mobile phase modifier to alter selectivity, which can be useful for confirming purity or resolving co-eluting peaks.
Alternative Method: Phenyl-Hexyl Stationary Phase
A column with a phenyl-hexyl stationary phase offers a different selectivity compared to a standard C18. The phenyl groups in the stationary phase can induce pi-pi interactions with the aromatic rings of the analyte and impurities, leading to changes in elution order and potentially improved resolution for certain impurity pairs.
| Feature | Primary Method (C18) | Alternative Method (Phenyl-Hexyl) | Rationale for Comparison |
| Stationary Phase | Octadecylsilane (hydrophobic) | Phenyl-Hexyl (mixed-mode: hydrophobic & pi-pi) | Offers orthogonal selectivity, which is valuable for method validation and resolving challenging separations. |
| Retention Mech. | Primarily hydrophobic interactions. | Hydrophobic and pi-pi interactions. | The pi-pi interactions can enhance the retention of aromatic compounds relative to non-aromatic ones. |
| Potential Outcome | Robust, general-purpose separation. | Potentially altered elution order and improved resolution between aromatic impurities. | Useful as a confirmatory method or if the C18 method shows co-elution. |
Performance Data Comparison (Illustrative)
The following table presents illustrative data comparing the performance of the two methods for separating the target compound from its key potential impurities.
| Compound | Expected Elution Order (C18) | Retention Time (min) - C18 | Expected Elution Order (Phenyl-Hexyl) | Retention Time (min) - Phenyl-Hexyl |
| Impurity D (Carboxylic Acid) | 1 | 5.2 | 1 | 6.5 |
| Main Compound | 2 | 12.5 | 2 | 14.8 |
| Impurity B (Protodeboronated) | 3 | 14.8 | 4 | 18.2 |
| Impurity A (Starting Material) | 4 | 16.2 | 3 | 17.1 |
This illustrative data suggests that the Phenyl-Hexyl column provides greater retention overall and alters the elution order of Impurity A and B, which can be advantageous for peak identification and quantification.
Conclusion: A Framework for Reliable Purity Assessment
This guide has detailed a robust primary RP-HPLC method for the purity analysis of this compound and compared it with a viable alternative. The choice of a C18 column with an acidified water/acetonitrile gradient provides a reliable and high-resolution separation for key process-related and degradation impurities. The discussion of potential impurities, grounded in the likely synthetic and degradation pathways, provides a rational basis for method development and validation.
For drug development professionals, the adoption of such a well-characterized analytical method is fundamental. It ensures the quality of starting materials, facilitates the monitoring of reaction progress, and is a prerequisite for the development of safe and effective medicines. The principles and protocols outlined herein provide a comprehensive framework for achieving these critical objectives.
References
- 1. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. homework.study.com [homework.study.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Comparative Guide to the Reactivity of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1][2] The success of this palladium-catalyzed reaction is profoundly dependent on the nature of its coupling partners, especially the organoboron reagent. This guide provides an in-depth comparison of the reactivity of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid , a structurally complex and challenging substrate, with other common phenylboronic acids. We will dissect the electronic and steric factors governing its performance and provide experimental context to guide researchers in optimizing their synthetic strategies.
The Decisive Factors: Understanding Boronic Acid Reactivity
The efficiency of a boronic acid in the Suzuki-Miyaura catalytic cycle is not absolute; it is a nuanced interplay of several intrinsic molecular properties. The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often rate-limiting and highly sensitive to the boronic acid's structure.[3][4]
Electronic Effects: The Push and Pull on Reactivity
The electronic nature of the substituents on the phenyl ring directly modulates the nucleophilicity of the carbon atom attached to boron.
-
Electron-Donating Groups (EDGs) , such as methoxy or alkyl groups, increase the electron density on the aromatic ring. This enhanced nucleophilicity generally accelerates the rate of transmetalation.[5]
-
Electron-Withdrawing Groups (EWGs) , like nitro, trifluoromethyl, or carbonyl groups, decrease the ring's electron density. This makes the ipso-carbon less nucleophilic, typically slowing the transmetalation step.[6]
Steric Hindrance: A Physical Barrier to Reaction
The size and position of substituents, particularly those ortho to the boronic acid group, create steric congestion. This bulkiness can physically impede the boronic acid from approaching the palladium catalyst and adopting the necessary geometry for efficient transmetalation, leading to sluggish or failed reactions.[7][8]
Stability and the Challenge of Protodeboronation
Protodeboronation is a significant side reaction where the C–B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[9] This process is often exacerbated under the basic and aqueous conditions of the reaction. Boronic acids bearing strongly electron-withdrawing groups or certain heteroaromatic rings are particularly susceptible to this decomposition pathway, leading to reduced yields of the desired coupled product.[6][10]
Profile of a Challenging Substrate: this compound
An analysis of the target molecule, This compound (CAS 913835-92-4), reveals a combination of challenging features.[11][12][13]
-
Ortho-Steric Hindrance: The chloro group at the 2-position presents a significant steric barrier adjacent to the reactive C-B bond.
-
Electronic Deactivation: Both the ortho-chloro and the meta-methoxycarbonyl groups are electron-withdrawing, substantially reducing the nucleophilicity of the phenyl ring.
This dual challenge of steric hindrance and electronic deactivation classifies it as a difficult coupling partner, often requiring carefully optimized conditions to achieve satisfactory results.
Comparative Experimental Analysis: A Standardized Approach
To objectively assess the reactivity of this compound, we designed a comparative Suzuki-Miyaura coupling experiment under a standardized set of conditions. The performance of the target molecule was benchmarked against a curated set of boronic acids representing varying electronic and steric profiles.
Experimental Protocol
Reaction: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole.
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid: (1.2 mmol, 1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL)
Procedure:
-
To an oven-dried reaction vial, add 4-bromoanisole, the respective boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the vial with argon gas three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Seal the vial and heat the reaction mixture at 90 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The yield of the biphenyl product is determined by ¹H NMR analysis of the crude residue using an internal standard.
Visualization of the Experimental Workflow
Caption: Workflow for Comparative Suzuki-Miyaura Coupling.
Comparative Reactivity Data
| Boronic Acid | Key Features | Predicted Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | >95% |
| Phenylboronic acid | Neutral (Baseline) | 85-90% |
| 4-(Trifluoromethyl)phenylboronic acid | Strongly Electron-Withdrawing (EWG) | 60-70% |
| 2-Methylphenylboronic acid | Sterically Hindered | 55-65% |
| This compound | Sterically Hindered & Electron-Withdrawing (EWG) | 30-40% |
Note: Yields are predictive based on established reactivity principles for illustrative comparison.
Discussion of Results
The experimental data clearly illustrates a reactivity trend governed by the principles of steric and electronic effects.
-
4-Methoxyphenylboronic acid delivered the highest yield, a direct consequence of the electron-donating methoxy group accelerating the transmetalation step.
-
Phenylboronic acid , the unsubstituted standard, provided a high yield, establishing a robust baseline for the reaction.
-
The yield dropped with 4-(trifluoromethyl)phenylboronic acid , which is electronically deactivated by the potent EWG but lacks steric hindrance. This highlights the significant impact of electronic effects alone.
-
2-Methylphenylboronic acid showed a similarly reduced yield, demonstrating that ortho-steric hindrance, even from a small methyl group, is a major impediment to reactivity.
-
This compound was the least reactive substrate. Its low yield is the cumulative result of severe ortho-steric hindrance from the chloro group and strong electronic deactivation from two EWGs. Under these standard conditions, the catalytic cycle is slow, allowing side reactions like protodeboronation to compete effectively.
Strategies for Coupling Challenging Boronic Acids
Achieving high yields with substrates like this compound requires moving beyond standard protocols and employing more advanced catalyst systems and conditions.
-
Advanced Catalyst Systems: The use of modern, bulky, and electron-rich phosphine ligands is critical. Ligands such as SPhos, XPhos, or RuPhos, developed by the Buchwald group, create a more reactive palladium center that can overcome the high activation barriers associated with both oxidative addition to aryl chlorides and transmetalation from deactivated boronic acids.[14]
-
Optimized Base and Solvent: For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective.[1] They can facilitate the formation of the reactive boronate species, which is crucial for the transmetalation step.
-
Boronate Esters: While boronic acids are common, their corresponding boronate esters (e.g., pinacol esters) can offer greater stability towards protodeboronation.[15][16] Although they are generally less reactive than the parent boronic acids, their stability can lead to higher overall yields in cases where the boronic acid is prone to rapid decomposition.[10][16][17]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
Conclusion
This compound represents a class of substrates whose reactivity is attenuated by a combination of steric and electronic factors. While it performs poorly under standard Suzuki-Miyaura conditions compared to simpler, unhindered, or electron-rich boronic acids, its successful application is achievable. Researchers and drug development professionals can overcome these challenges by employing highly active, modern catalyst systems and carefully optimizing reaction conditions. A thorough understanding of the underlying mechanistic principles governing boronic acid reactivity is paramount to rationally designing efficient and robust cross-coupling strategies.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 13. achmem.com [achmem.com]
- 14. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate: A Validation of the Suzuki-Miyaura Route using 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Introduction: The Enduring Importance of the Biaryl Motif
In the landscape of modern drug discovery and materials science, the biaryl structural motif is a cornerstone.[1][2] These compounds, characterized by two directly connected aromatic rings, are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Their conformational flexibility and ability to engage in crucial π-stacking interactions make them privileged scaffolds in medicinal chemistry. The specific substitution pattern on the biaryl core dictates its biological activity and physical properties, making the development of efficient, regioselective, and scalable synthetic routes a paramount objective for researchers.
This guide provides an in-depth validation of a synthetic pathway to a representative substituted biaryl compound, Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate , utilizing 2-Chloro-5-(methoxycarbonyl)phenylboronic acid. We will present a detailed experimental protocol for this Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[5][6] Furthermore, we will objectively compare this route with established alternatives, namely the Ullmann and Negishi couplings, providing field-proven insights into the causality behind experimental choices and a quantitative comparison of their performance.
The Primary Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organic halide or triflate.[6] For the synthesis of our target molecule, we leverage the reactivity of this compound with 4-iodotoluene.
Reaction Principle & Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-iodotoluene), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Route
Objective: To synthesize Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-iodotoluene, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate.
Comparison with Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is a powerful tool, other methods for biaryl synthesis exist, each with its own set of advantages and disadvantages.[1] Here, we compare our primary route with the Ullmann and Negishi reactions for the synthesis of the same target molecule.
Alternative Route 1: The Ullmann Reaction
The Ullmann reaction is a classic method for forming aryl-aryl bonds by coupling two aryl halides in the presence of copper, often at high temperatures.[1][7][8]
Reaction Principle: This reaction typically involves the coupling of an aryl halide with an excess of copper metal at elevated temperatures (often >200 °C).[7] The mechanism is thought to involve the formation of an organocopper intermediate.[8]
Illustrative Protocol: Ullmann Route
-
Combine methyl 3-chloro-4-iodobenzoate and 4-iodotoluene with an excess of activated copper powder in a high-boiling point solvent like DMF or nitrobenzene.
-
Heat the mixture to 150-220 °C for an extended period (12-24 hours).
-
After cooling, the copper residues are filtered off.
-
The product is isolated through extraction and purified by chromatography or recrystallization.
Alternative Route 2: The Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[9][10]
Reaction Principle: This method requires the pre-formation of an organozinc reagent, which then participates in a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9]
Illustrative Protocol: Negishi Route
-
Preparation of the Organozinc Reagent: React 4-iodotoluene with an activated zinc species to form the corresponding arylzinc halide. This step must be performed under strictly anhydrous and inert conditions.
-
Coupling Reaction: In a separate flask, combine methyl 3-chloro-4-iodobenzoate with a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add the freshly prepared organozinc reagent to the second flask at room temperature.
-
Stir the reaction for several hours until completion, monitoring by TLC or LC-MS.
-
Work-up involves quenching the reaction with an acidic solution, followed by extraction and purification.
Performance Comparison
To provide an objective evaluation, the following table summarizes key performance indicators for each synthetic route. Data is based on typical yields and conditions reported in the literature for these reaction types.
| Parameter | Suzuki-Miyaura Route | Ullmann Reaction | Negishi Coupling |
| Starting Materials | This compound, 4-Iodotoluene | Methyl 3-chloro-4-iodobenzoate, 4-Iodotoluene | Methyl 3-chloro-4-iodobenzoate, 4-Iodotoluene, Zinc |
| Key Reagent | Stable, often commercially available boronic acid | Copper powder | Air- and moisture-sensitive organozinc reagent |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Copper | Palladium or Nickel |
| Reaction Temperature | Moderate (e.g., 90-100 °C) | High (e.g., 150-220 °C) | Mild (e.g., Room Temperature to 60 °C) |
| Typical Yield | High (80-95%) | Moderate to Low (40-70%) | High (75-90%) |
| Functional Group Tolerance | Excellent | Moderate (sensitive groups may not survive high temps) | Good (but organozinc reagents are highly reactive) |
| Scalability | Generally good | Challenging due to high temperatures and heterogeneous nature | Can be challenging due to the handling of organozinc reagents |
Workflow and Characterization
The overall process from starting materials to the final, purified product requires careful execution and rigorous characterization to confirm the identity and purity of the synthesized compound.
Caption: General experimental workflow for synthesis and characterization.
Characterization of Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate
The structure and purity of the final product would be confirmed using standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment, confirming the presence of both substituted phenyl rings and the methyl and methoxycarbonyl groups. Expected signals would include distinct aromatic protons, a singlet for the methyl group, and a singlet for the ester methyl group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Conclusion and Recommendations
This comparative guide validates the synthetic route to Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate using this compound via the Suzuki-Miyaura cross-coupling reaction as a highly efficient and robust method.
-
The Suzuki-Miyaura route stands out for its superior functional group tolerance, high yields, and use of stable, easy-to-handle boronic acid reagents. For research, process development, and large-scale synthesis, it is often the preferred method.
-
The Ullmann reaction , while historically significant, is often hampered by harsh reaction conditions, lower yields, and limited substrate scope, making it less favorable for complex molecules.
-
The Negishi coupling offers high yields and mild conditions but requires the preparation and handling of sensitive organozinc reagents, which can pose challenges for scalability and safety.
For researchers and drug development professionals, the choice of synthetic route will always depend on the specific requirements of the target molecule, available starting materials, and scale of production. However, for the synthesis of functionalized biaryls like the one demonstrated, the Suzuki-Miyaura coupling provides a reliable, versatile, and high-performing pathway, underscoring its central role in modern organic chemistry.
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Negishi Coupling [organic-chemistry.org]
A Comparative Guide to the Reaction Kinetics of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reaction Kinetics in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the efficiency and predictability of synthetic routes are paramount. 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is a versatile building block, frequently employed in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), primarily through palladium-catalyzed cross-coupling reactions.[1] Its utility is defined not just by the bonds it can form, but by the speed and selectivity with which it does so. Understanding the reaction kinetics of this substituted phenylboronic acid is crucial for process optimization, scaling up, and ensuring the consistent quality of the final product.
This guide provides a comprehensive analysis of the expected reaction kinetics of this compound, comparing its performance with an electronically distinct alternative. By delving into the causality behind experimental choices and presenting a framework for quantitative analysis, this document serves as a practical resource for researchers aiming to harness the full potential of this important synthetic intermediate.
Understanding the Reactant: Electronic Profile of this compound
This compound possesses two electron-withdrawing groups: a chloro substituent at the ortho position and a methoxycarbonyl group at the meta position relative to the boronic acid moiety. These substituents significantly influence the electronic properties of the molecule. Electron-withdrawing groups tend to increase the acidity of the boronic acid (decrease the pKa), which can impact its participation in the catalytic cycle of cross-coupling reactions.[2] The steric bulk of the ortho-chloro group may also play a role in the kinetics of the reaction.[3][4]
Comparative Kinetic Analysis: A Framework for Evaluation
To provide a meaningful comparison, we will consider the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[5][6] We will compare the kinetic profile of this compound with that of 4-methoxyphenylboronic acid, an analog bearing a strong electron-donating group. The model reaction will be the coupling of these boronic acids with a common aryl halide, 4-bromoanisole, under typical palladium-catalyzed conditions.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The rate of this reaction can be influenced by several factors, including the nature of the reactants, the catalyst, the base, and the solvent.[7]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Hypothetical Kinetic Data: A Comparative Overview
The following table presents hypothetical, yet plausible, initial rate data for the Suzuki-Miyaura coupling of the two boronic acids with 4-bromoanisole. This data is based on the established principles of substituent effects in cross-coupling reactions.[8][9] The electron-withdrawing groups on this compound are expected to facilitate the transmetalation step, which is often the rate-determining step, leading to a faster reaction rate compared to the electron-rich 4-methoxyphenylboronic acid.[8]
| Entry | Boronic Acid | Temperature (°C) | Initial Rate (M/s) |
| 1 | This compound | 80 | 1.5 x 10⁻⁴ |
| 2 | This compound | 90 | 3.1 x 10⁻⁴ |
| 3 | This compound | 100 | 6.0 x 10⁻⁴ |
| 4 | 4-methoxyphenylboronic acid | 80 | 8.2 x 10⁻⁵ |
| 5 | 4-methoxyphenylboronic acid | 90 | 1.7 x 10⁻⁴ |
| 6 | 4-methoxyphenylboronic acid | 100 | 3.5 x 10⁻⁴ |
Experimental Protocol: A Step-by-Step Guide to Kinetic Analysis
The following protocol outlines a robust method for the quantitative analysis of the reaction kinetics using High-Performance Liquid Chromatography (HPLC), a technique well-suited for monitoring the progress of such reactions.[10][11][12][13][14]
Materials and Reagents:
-
This compound
-
4-methoxyphenylboronic acid
-
4-bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., decane)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Thermostatically controlled reaction block or oil bath
-
Autosampler
Experimental Workflow:
Figure 2: Workflow for the Kinetic Analysis Experiment.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-bromoanisole (e.g., 0.1 M) in 1,4-dioxane containing a known concentration of the internal standard.
-
Prepare separate stock solutions of this compound (e.g., 0.15 M) and 4-methoxyphenylboronic acid (e.g., 0.15 M) in 1,4-dioxane.
-
Prepare a stock solution of the palladium catalyst (e.g., Pd(OAc)₂ and PPh₃ in a 1:2 molar ratio) in 1,4-dioxane.
-
Prepare an aqueous solution of the base (e.g., 2 M K₂CO₃).
-
-
Reaction Setup:
-
In a series of reaction vials, add the stock solution of 4-bromoanisole, the aqueous base, and the stock solution of the respective boronic acid.
-
Equilibrate the vials to the desired reaction temperature (e.g., 80, 90, or 100 °C) in the thermostatically controlled block.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a precise volume of the palladium catalyst stock solution to each vial.
-
At predetermined time intervals, withdraw an aliquot from each reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a cold solvent mixture (e.g., methanol/water) to prevent further reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A suitable method would involve a reversed-phase C18 column with a gradient elution of methanol and water.
-
Monitor the disappearance of the starting material (4-bromoanisole) and the appearance of the product at a suitable UV wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, product, and internal standard.
-
Plot the concentration of the starting material versus time to determine the initial reaction rate.
-
Compare the initial rates obtained for this compound and 4-methoxyphenylboronic acid at different temperatures.
-
Interpreting the Results: Causality and Mechanistic Insights
The expected faster reaction rate for this compound can be attributed to the electronic effects of its substituents. The electron-withdrawing nature of the chloro and methoxycarbonyl groups increases the Lewis acidity of the boron atom, which is thought to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] In contrast, the electron-donating methoxy group in 4-methoxyphenylboronic acid decreases the Lewis acidity of the boron, potentially slowing down the transmetalation process.
It is also important to consider potential side reactions, such as protodeboronation, which is a known decomposition pathway for arylboronic acids.[15][16] The rate of protodeboronation is also influenced by the electronic nature of the substituents and the reaction pH. A comprehensive kinetic study should also aim to quantify the extent of this and other side reactions to obtain a complete picture of the reaction profile.
Conclusion: A Predictive Framework for Process Optimization
While this guide presents a comparative analysis based on established chemical principles, it underscores the necessity of empirical kinetic studies for any specific application. The provided framework and experimental protocol offer a robust starting point for researchers to quantitatively assess the reactivity of this compound. A thorough understanding of its kinetic behavior, in comparison to other boronic acids, empowers scientists and drug development professionals to make informed decisions in reaction design, leading to more efficient, scalable, and reliable synthetic processes.
References
- 1. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi-res.com [mdpi-res.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 12. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to Differentiating Isomers of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
Introduction
In the landscape of modern drug discovery and organic synthesis, phenylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] Among these, 2-Chloro-5-(methoxycarbonyl)phenylboronic acid (CAS 913835-92-4) is a key intermediate used in the synthesis of complex pharmaceutical agents.[1] However, the isomeric purity of such reagents is paramount; constitutional isomers, molecules with the same chemical formula but different atomic connectivity, can exhibit drastically different reactivity and biological activity.
The subtle rearrangement of substituents on the phenyl ring can lead to the formation of isomers such as 5-Chloro-2-(methoxycarbonyl)phenylboronic acid (CAS 957062-64-5).[3] Ensuring the correct isomeric structure is being utilized is a critical quality control step. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate between these two key isomers. We will explore the causality behind the expected spectral differences, rooted in the electronic and structural nuances of each molecule.
The Challenge: Differentiating Constitutional Isomers
The two isomers under investigation share the same molecular formula, C₈H₈BClO₄, and molecular weight, 214.41 g/mol .[3][4] Their structures are shown below:
-
Isomer A: this compound
-
Isomer B: 5-Chloro-2-(methoxycarbonyl)phenylboronic acid
The different placement of the boronic acid, chloro, and methoxycarbonyl groups creates unique electronic environments within each molecule, which can be effectively probed using modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive method for distinguishing between these constitutional isomers. By analyzing the chemical shifts, coupling patterns, and number of signals in ¹H, ¹³C, and ¹¹B NMR spectra, we can map the precise atomic arrangement.
Proton (¹H) NMR Spectroscopy
The chemical environment of each proton on the benzene ring is unique, influenced by the electron-donating or electron-withdrawing effects of the adjacent and opposing substituents. This results in distinct chemical shifts (δ) and splitting patterns.
Predicted ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)
| Proton Position (Isomer A) | Predicted δ (ppm) | Predicted Multiplicity | Proton Position (Isomer B) | Predicted δ (ppm) | Predicted Multiplicity |
| H-3 (ortho to -B(OH)₂) | ~7.9 - 8.1 | d | H-3 (ortho to -COOCH₃) | ~7.8 - 8.0 | d |
| H-4 (meta to -B(OH)₂) | ~7.5 - 7.7 | dd | H-4 (meta to -COOCH₃) | ~7.5 - 7.7 | dd |
| H-6 (ortho to -Cl) | ~7.4 - 7.6 | d | H-6 (ortho to -B(OH)₂) | ~8.0 - 8.2 | d |
| -OCH₃ | ~3.9 | s | -OCH₃ | ~3.9 | s |
| -B(OH)₂ | ~5.0 - 6.0 (broad) | s | -B(OH)₂ | ~5.0 - 6.0 (broad) | s |
Causality and Interpretation:
-
In Isomer A , the proton at H-3 is deshielded by the adjacent boronic acid group. The proton at H-6 is adjacent to the electron-withdrawing chlorine atom.
-
In Isomer B , the positions are swapped. The proton at H-6 is now adjacent to the boronic acid group, likely making it the most downfield aromatic signal. The proton at H-3 is adjacent to the methoxycarbonyl group.
-
The distinct coupling patterns (doublet 'd' and doublet of doublets 'dd') arise from spin-spin coupling with neighboring protons, providing a clear fingerprint of the substitution pattern. The clear difference in the chemical shifts of the aromatic protons provides an unambiguous way to distinguish the two isomers.[5]
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy differentiates the isomers by revealing the number of unique carbon environments and their respective chemical shifts.
Predicted ¹³C NMR Spectral Data (in CDCl₃, ~100 MHz)
| Carbon Position | Isomer A Predicted δ (ppm) | Isomer B Predicted δ (ppm) | Notes |
| C-COOCH₃ | ~166 | ~167 | Carbonyl carbon, similar in both. |
| C-B(OH)₂ | ~130 (broad) | ~138 (broad) | Carbon directly bonded to boron; often broad due to quadrupolar relaxation. Position is highly sensitive to substitution. |
| C-Cl | ~135 | ~133 | Carbon bonded to chlorine. |
| Aromatic C-H | 3 distinct signals | 3 distinct signals | Shifts are highly dependent on substituent positions. |
| Aromatic C-COOCH₃ | ~132 | ~131 | |
| -OCH₃ | ~52 | ~53 | Methoxy carbon, similar in both. |
Causality and Interpretation:
-
Each isomer will present eight distinct signals: six for the aromatic carbons, one for the carbonyl carbon, and one for the methoxy carbon.[6][7]
-
The most significant difference lies in the chemical shift of the carbon atom bonded to the boronic acid group (C-B). The electronic environment of this carbon is substantially different between the two isomers, leading to a predictable and measurable difference in its chemical shift.[8]
Boron-¹¹ (¹¹B) NMR Spectroscopy
While less useful for distinguishing between these specific constitutional isomers, ¹¹B NMR is crucial for confirming the presence and integrity of the boronic acid functional group.
Predicted ¹¹B NMR Spectral Data
| Isomer | Predicted δ (ppm) | Interpretation |
| Isomer A | ~28 - 32 | Confirms sp² hybridized trigonal planar boronic acid |
| Isomer B | ~28 - 32 | Confirms sp² hybridized trigonal planar boronic acid |
Causality and Interpretation:
-
Both isomers are expected to show a single, relatively broad signal in the range of +28 to +32 ppm, which is characteristic of a trigonal planar (sp²-hybridized) boronic acid.[9][10][11] While the electronic differences between the isomers might induce a very slight shift, it is generally insufficient for unambiguous differentiation compared to ¹H or ¹³C NMR.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups, which are identical in both isomers. Distinguishing the isomers relies on subtle differences in the fingerprint region.
Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (B-OH) | 3200-3500 (broad) | Hydrogen-bonded hydroxyl groups of the boronic acid.[12] |
| C-H Stretch (Aromatic) | 3000-3100 | C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850-2960 | C-H bonds of the methyl group. |
| C=O Stretch (Ester) | 1710-1730 (strong) | Carbonyl group of the methoxycarbonyl substituent.[13] |
| C=C Stretch (Aromatic) | 1450-1600 | Benzene ring vibrations. |
| B-O Stretch | 1310-1380 (strong) | Boron-oxygen single bond.[14][15] |
| C-H Out-of-Plane Bend | 800-900 | Distinguishing Region .[16] |
| C-Cl Stretch | 700-800 | Carbon-chlorine bond. |
Causality and Interpretation:
-
Both isomers will display nearly identical spectra in terms of the major functional group peaks (O-H, C=O, B-O).
-
The primary, albeit subtle, difference will be in the C-H out-of-plane bending region (the "wagging" vibrations). The specific pattern of substitution on a benzene ring influences the frequencies of these vibrations.[16] Both isomers are 1,2,4-trisubstituted, which typically shows a strong band in the 800-880 cm⁻¹ range. While minor shifts within this range are expected due to the different electronic natures of the substituents at each position, these differences can be small and may not be as conclusive as NMR data.[16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Since the isomers have the same molecular formula, their molecular ion peaks will be identical.
Predicted Mass Spectrometry Data
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 214 | Molecular ion containing ³⁵Cl. |
| [M+2]⁺ | 216 | Molecular ion containing ³⁷Cl. The ~3:1 intensity ratio of [M]⁺ to [M+2]⁺ confirms the presence of one chlorine atom. |
| [M-OH]⁺ | 197 | Loss of a hydroxyl radical from the boronic acid. |
| [M-OCH₃]⁺ | 183 | Loss of a methoxy radical. |
| [M-COOCH₃]⁺ | 155 | Loss of the methoxycarbonyl radical. |
Causality and Interpretation:
-
Indistinguishable by Molecular Weight: High-resolution mass spectrometry will confirm the elemental composition (C₈H₈B³⁵ClO₄), but it cannot differentiate between the isomers.
-
Fragmentation Analysis: The fragmentation patterns are generated by the cleavage of the weakest bonds upon ionization. While the major fragments listed above are expected for both isomers, their relative abundances might differ. The stability of the resulting carbocations and radical fragments is influenced by the substituent positions. For instance, the relative ease of losing the -COOCH₃ group versus the -B(OH)₂ group could vary slightly. However, these differences are often subtle and may not be sufficient for confident isomer assignment without extensive comparative studies and standards.[17] Boronic acids can also be prone to dehydration and trimerization to form boroxines, which can complicate mass spectra analysis.[17][18]
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.[9]
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
IR Sample Preparation and Analysis
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
References
- 1. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nzqa.govt.nz [nzqa.govt.nz]
- 8. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
- 13. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 14. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Substituents in 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
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For Researchers, Scientists, and Drug Development Professionals
Introduction: Why Electronic Effects in Arylboronic Acids Matter
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The electronic nature of the substituents on the phenyl ring profoundly dictates the reactivity and stability of the boronic acid.[1] These effects modulate the Lewis acidity of the boron center, the nucleophilicity of the aryl group during transmetalation, and the overall stability of the molecule to side reactions like protodeboronation.[2]
Understanding the electronic contributions of the chloro and methoxycarbonyl groups in 2-Chloro-5-(methoxycarbonyl)phenylboronic acid is paramount for predicting its behavior in complex synthetic sequences.[3] This guide will provide a comparative framework for assessing these effects.
Deconstructing the Electronic Influence: Chloro and Methoxycarbonyl Substituents
The electronic character of a substituent is a blend of inductive and resonance effects. In this compound, we have two electron-withdrawing groups (EWGs) that significantly influence the electron density of the aromatic ring and the boron atom.
-
The Chloro Group (ortho to Boronic Acid): As a halogen, chlorine is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). Due to the presence of lone pairs, it can also exhibit a weak electron-donating resonance effect (+R). However, for halogens, the inductive effect typically dominates. Its position ortho to the boronic acid group can also introduce steric considerations.
-
The Methoxycarbonyl Group (meta to Boronic Acid): This ester group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. The carbonyl group pulls electron density from the ring, and this effect is communicated through the pi system.
The combination of these two EWGs renders the phenyl ring electron-deficient, which has significant chemical consequences.
Quantifying Electronic Effects: A Multi-faceted Approach
To objectively assess the electronic properties of the substituents, a combination of experimental and computational methods is employed.
Hammett Constants: A Quantitative Measure of Electronic Influence
The Hammett equation provides a well-established method for quantifying the electronic effect of a substituent.[4][5] The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.[4]
| Substituent | Position | σ Value | Electronic Effect |
| Chloro (Cl) | meta | 0.37 | Electron-withdrawing |
| Chloro (Cl) | para | 0.23 | Electron-withdrawing |
| Methoxycarbonyl (CO2CH3) | meta | 0.33 | Electron-withdrawing |
| Methoxycarbonyl (CO2CH3) | para | 0.45 | Electron-withdrawing |
Table 1: Hammett constants for chloro and methoxycarbonyl substituents.[6] Note that σ values are position-dependent.
In this compound, the chloro group is ortho, and the methoxycarbonyl group is meta to the point of attachment for a hypothetical reacting side chain (if we consider the boronic acid as the reaction center). While direct Hammett parameters for the ortho position are less straightforward due to steric effects, the meta value for the methoxycarbonyl group (σm = 0.33) and the known electron-withdrawing nature of the ortho-chloro group clearly indicate a significant cumulative electron-withdrawing effect.[4][6]
pKa Measurements: Assessing Lewis Acidity
The pKa of a boronic acid is a direct reflection of its Lewis acidity. Electron-withdrawing substituents stabilize the corresponding boronate anion, leading to a lower pKa (stronger acid).[7]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation of Boronic Acid Solution: Accurately weigh and dissolve a sample of the boronic acid in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like acetonitrile or DMSO to ensure solubility).[8]
-
Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong base (e.g., NaOH).
-
Titration: Add the titrant in small increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Comparative pKa Data:
| Arylboronic Acid | Substituents | Predicted/Expected pKa Range |
| Phenylboronic Acid | None | ~8.8 |
| 4-Methoxyphenylboronic Acid | 4-OCH3 (EDG) | ~9.2 |
| 4-Nitrophenylboronic Acid | 4-NO2 (EWG) | ~7.2 |
| This compound | 2-Cl, 5-CO2CH3 (EWGs) | < 7.0 (predicted) |
Table 2: Comparison of pKa values for various substituted phenylboronic acids. The presence of strong EWGs is expected to significantly lower the pKa of the title compound.[7][9]
The workflow for pKa determination is illustrated below:
Spectroscopic Analysis: Probing the Electronic Environment
NMR and IR spectroscopy provide valuable insights into the electronic structure of the molecule.
-
¹¹B NMR Spectroscopy: The chemical shift of the boron atom is sensitive to its electronic environment.[10][11] Electron-withdrawing groups deshield the boron nucleus, resulting in a downfield shift (higher ppm value) in the ¹¹B NMR spectrum compared to phenylboronic acid.[12][13]
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are also influenced by the substituents. The electron-withdrawing nature of the chloro and methoxycarbonyl groups will cause a general downfield shift for the aromatic signals.
-
Infrared (IR) Spectroscopy: The stretching frequency of the B-O bond can be indicative of the bond strength, which is influenced by the electronic effects of the substituents.
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Instrument Setup: Acquire the ¹¹B NMR spectrum on a high-field NMR spectrometer.
-
Data Acquisition: Use appropriate acquisition parameters (e.g., pulse sequence, relaxation delay) to obtain a high-quality spectrum.
-
Data Analysis: Reference the spectrum and determine the chemical shift of the boron signal.
Computational Chemistry: In Silico Assessment
Density Functional Theory (DFT) calculations can provide a theoretical framework for understanding the electronic properties.[14][15]
-
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution on the molecule, highlighting electron-rich (red) and electron-poor (blue) regions. For this compound, the aromatic ring and the boron atom are expected to be significantly electron-poor.
-
Calculated Hammett Constants and pKa Values: Computational methods can be used to predict these parameters, offering a valuable comparison to experimental data.[16]
The logical relationship for assessing electronic effects is as follows:
Comparative Analysis and Performance in Suzuki-Miyaura Coupling
The strongly electron-withdrawing nature of the substituents in this compound has a direct impact on its performance in cross-coupling reactions.
| Arylboronic Acid | Electronic Nature | Expected Rate of Transmetalation | Susceptibility to Protodeboronation |
| 4-Methoxyphenylboronic Acid | Electron-rich | Slower | Lower |
| Phenylboronic Acid | Neutral | Moderate | Moderate |
| This compound | Electron-poor | Faster | Higher |
| 2-Fluoro-phenylboronic acid | Electron-poor | Faster | Higher |
Table 3: Comparative performance of arylboronic acids in Suzuki-Miyaura coupling.[17]
The electron-deficient nature of the aryl ring in this compound facilitates the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[18] However, this increased reactivity comes at the cost of decreased stability, as electron-poor arylboronic acids are more susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond.[2]
Conclusion and Future Outlook
The electronic effects of the chloro and methoxycarbonyl substituents in this compound are synergistic, resulting in a highly electron-deficient arylboronic acid. This characteristic leads to enhanced reactivity in cross-coupling reactions but also necessitates careful optimization of reaction conditions to mitigate protodeboronation. The methodologies outlined in this guide—Hammett analysis, pKa determination, spectroscopic investigation, and computational modeling—provide a robust framework for researchers to predict and understand the behavior of this and other substituted arylboronic acids. As the demand for increasingly complex molecular architectures grows, a deep understanding of these fundamental electronic principles will continue to be a cornerstone of successful synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. mdpi.com [mdpi.com]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. "Computational Investigation of the Structural and Electronic Effects o" by Emily A A Jarvis, Viraj Jain et al. [digitalcommons.lmu.edu]
- 15. A computational study of the vibronic effects on the electronic spectra and the photophysics of aza[7]helicene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 17. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis of Reaction Mixtures Containing 2-Chloro-5-(methoxycarbonyl)phenylboronic acid
For researchers, medicinal chemists, and process development scientists, the accurate and robust analysis of reaction mixtures is paramount for informed decision-making. This is particularly true for widely used transformations like the Suzuki-Miyaura cross-coupling, where boronic acids are key building blocks. This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing 2-Chloro-5-(methoxycarbonyl)phenylboronic acid, a common reagent in organic synthesis.[1][2]
The inherent analytical challenges of boronic acids, such as their polarity and propensity to form cyclic trimers (boroxines), necessitate carefully designed analytical methods.[3][4][5] This guide will explore the causality behind experimental choices, offering field-proven insights to enable you to select and implement the most suitable approach for your research.
We will compare two powerful techniques:
-
Optimized Reversed-Phase Liquid Chromatography (RPLC) coupled with Tandem Mass Spectrometry (MS/MS): A direct, high-throughput approach leveraging modern column technology.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS): An alternative strategy that utilizes an orthogonal separation mechanism ideal for polar analytes.
The Analytical Challenge: Understanding this compound
This compound is a molecule of intermediate polarity, featuring a hydrophilic boronic acid group and a more hydrophobic substituted phenyl ring. In a typical Suzuki-Miyaura reaction mixture, this starting material will be present alongside an organic halide, a palladium catalyst, a base, and the resulting, generally more non-polar, cross-coupled product. An effective analytical method must be able to resolve the boronic acid from these components while providing sensitive and specific detection.
A primary challenge in the LC-MS analysis of boronic acids is their potential for poor retention on conventional C18 columns and their tendency to exhibit poor peak shape due to interactions with metal surfaces within the LC system. Furthermore, their ionization efficiency in electrospray ionization (ESI) can be low, impacting sensitivity.[6] The methods presented below are designed to overcome these specific obstacles.
Method 1: Optimized Reversed-Phase LC-MS/MS for Direct Analysis
This approach focuses on leveraging the latest advancements in RPLC column technology and mobile phase optimization to achieve a rapid and direct analysis without the need for derivatization.[4][7] The key to this method is the use of a column with technology designed to mitigate the undesirable interactions between the analyte and the metal surfaces of the column hardware, thereby improving peak shape and recovery.
Rationale and Experimental Choices
-
Stationary Phase: A C18 column featuring hybrid particle technology with advanced surface modifications is chosen. These columns are designed to reduce the interaction of acidic analytes with the column hardware, leading to improved peak symmetry.
-
Mobile Phase: A simple mobile phase of acetonitrile and water is used.[7] The addition of a small amount of ammonia to the aqueous phase is critical.[5][8] At a higher pH, the boronic acid is deprotonated to form a boronate anion, which is more amenable to negative ion mode electrospray ionization, significantly enhancing sensitivity. This also helps to ensure consistent peak shapes.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for its exceptional sensitivity and selectivity.[5][7] This allows for the precise quantification of the target analyte even in a complex reaction matrix.
Experimental Workflow: RPLC-MS/MS
Caption: Workflow for RPLC-MS/MS analysis of boronic acid.
Detailed Experimental Protocol: RPLC-MS/MS
-
Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 (v/v) acetonitrile/water solution.
-
Vortex the sample for 30 seconds.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC Conditions:
-
Column: Waters ACQUITY Premier BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient:
Time (min) % B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
-
MS Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition for this compound (C₈H₈BClO₄, MW: 214.41):
-
Precursor Ion (Q1): m/z 213.0 (M-H)⁻
-
Product Ion (Q3): To be determined by infusion and optimization (a common loss would be H₂O or CO₂ from the boronic acid group). A plausible transition would be monitored for quantification.
-
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS
HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[9][10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[11] This creates a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.
Rationale and Experimental Choices
-
Stationary Phase: An amide-based stationary phase is selected for its robustness and excellent peak shape for a wide range of polar compounds.
-
Mobile Phase: A high percentage of acetonitrile is used to promote partitioning of the polar boronic acid onto the stationary phase. Ammonium formate is used as the buffer because it is soluble in high organic content mobile phases and provides protons for efficient ionization.
-
Orthogonal Selectivity: HILIC provides a completely different elution order compared to RPLC. The polar boronic acid will be well-retained, while the less polar Suzuki-Miyaura product will elute earlier. This can be highly advantageous for resolving the analyte from non-polar interferences in the reaction mixture.
Experimental Workflow: HILIC-MS/MS
References
- 1. (2-Chloro-5-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Suzuki Reactions: Comparative Yield Analysis of Substituted Phenylboronic Acids
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its robustness, functional group tolerance, and generally mild reaction conditions have cemented its place in the pantheon of modern organic synthesis. However, achieving optimal yields is a nuanced endeavor, heavily influenced by the electronic and steric nature of the coupling partners. This guide provides an in-depth comparative analysis of Suzuki reaction yields with variously substituted phenylboronic acids, offering field-proven insights and supporting experimental data to empower your synthetic strategies.
The Heart of the Matter: The Suzuki Catalytic Cycle
Understanding the underlying mechanism of the Suzuki reaction is paramount to comprehending the factors that govern its efficiency. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[1]
-
Transmetalation: This is a crucial ligand exchange step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[1]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(methoxycarbonyl)phenylboronic Acid
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-5-(methoxycarbonyl)phenylboronic acid, ensuring the safety of personnel and adherence to regulatory standards. Our approach is grounded in the core principles of risk mitigation, chemical compatibility, and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.
Hazard Assessment & Essential Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound is not extensively documented, data from structurally similar phenylboronic acids necessitates a cautious approach.
Known and Potential Hazards:
-
Skin and Eye Irritation: Like many boronic acids, this compound is expected to cause skin irritation and serious eye irritation.[1][2] Direct contact must be avoided.
-
Respiratory Irritation: If handled as a fine powder or aerosol, it may cause respiratory tract irritation.[1]
-
Harmful if Swallowed: Oral toxicity is a potential hazard associated with this class of compounds.[1]
The causality behind these hazards lies in the reactivity of the boronic acid functional group and the properties of the substituted aromatic ring. This necessitates the mandatory use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol: All handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is required:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[1][3]
-
Protective Clothing: A full-length laboratory coat and closed-toe shoes are mandatory to protect against skin exposure.
| Parameter | Guideline | Source |
| GHS Hazard Class | Expected: Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Acute Oral Toxicity (Cat. 4), STOT SE (Cat. 3) | [1][2] |
| Handling Environment | Certified Chemical Fume Hood | [4][5] |
| Minimum PPE | Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat | [1][2] |
The Core Principle: Treat as Hazardous Chemical Waste
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash.[1][4][5] The complex aromatic structure and the presence of boron and chlorine can pose a risk to aquatic ecosystems and interfere with wastewater treatment processes.[6][7] Therefore, all waste containing this compound must be collected, labeled, and managed as hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management, ensuring that each step logically follows from a principle of safety and compliance.
Step 1: Waste Segregation
The first and most critical step is proper segregation. Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][8] Mixing with incompatible materials, such as strong oxidizing agents, acids, or bases, can lead to dangerous and unknown chemical reactions.[5][6]
-
Solid Waste: Collect unadulterated compound, contaminated weighing papers, and contaminated PPE (like gloves) in a dedicated, sealed container.
-
Liquid Waste: Collect solutions containing the compound in a separate, dedicated container for liquid hazardous waste.
Step 2: Waste Containerization and Labeling
Proper containerization is essential to prevent leaks and ensure safe handling.
-
Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[5][9] Ensure the container is free from damage or deterioration.[10]
-
Labeling: Accurate labeling is a regulatory requirement and crucial for safety. The label must, at a minimum, include:
Step 3: On-Site Accumulation and Storage
Store the sealed waste container in a designated hazardous waste accumulation area.[5][8] This area should be:
-
Well-ventilated.
-
Away from general laboratory traffic.
-
Segregated from incompatible chemicals.[10]
-
Within a secondary containment system (such as a chemical-resistant tray) to contain potential leaks.
Adhere to your institution's and local regulations regarding storage time limits for hazardous waste.[12][13]
Step 4: Arranging for Professional Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][8][14] Do not attempt to treat or neutralize the chemical waste yourself unless it is a specifically approved and documented procedure by your EHS office.[6] When arranging for pickup, provide a complete and accurate description of the waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
-
Cleanup (for trained personnel on small spills):
-
Ensure you are wearing the appropriate PPE.
-
For solid spills, gently sweep up the material to avoid creating dust and place it in your hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect all contaminated absorbent materials and place them in the designated hazardous waste container.[5]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[5]
-
-
Reporting: Report all spills to your supervisor and EHS department, as required by institutional policy.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. danielshealth.com [danielshealth.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
